molecular formula C9H12O2 B1169063 apidaecin CAS No. 123997-21-7

apidaecin

Cat. No.: B1169063
CAS No.: 123997-21-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apidaecin is a cationic, proline-rich antimicrobial peptide (PrAMP) originally isolated from the lymph fluid of the honeybee ( Apis mellifera ) as part of its innate immune response to bacterial infection . This non-lytic peptide exhibits potent and selective activity against a range of Gram-negative bacteria, including Escherichia coli , Pseudomonas aeruginosa , and Klebsiella pneumoniae , while demonstrating no toxicity toward eukaryotic cells, making it a promising candidate for research into novel antibacterial agents . Its primary research value lies in its unique, non-lytic mechanism of action. Unlike many antimicrobial peptides that disrupt bacterial membranes, this compound traverses the bacterial membrane and targets intracellular processes . Recent research has elucidated that this compound specifically inhibits the termination phase of protein synthesis . It enters the peptide exit tunnel of the ribosome and stabilizes a quaternary complex involving the ribosome, release factor (RF), and tRNA when the ribosome is stalled at a stop codon . This action sequesters essential release factors, leading to a potent bacteriostatic effect through widespread disruption of translation termination . This mechanism is of great interest in the fight against antimicrobial resistance (AMR), as it represents a novel target that is distinct from conventional antibiotics . Research-grade this compound is essential for further investigating this intricate mechanism and for structure-activity relationship (SAR) studies aimed at developing optimized synthetic analogs, such as Api137, with improved proteolytic stability and potency . It serves as a critical tool in microbiology and biochemistry for exploring bacterial protein synthesis and developing new anti-infective strategies against drug-resistant pathogens.

Properties

CAS No.

123997-21-7

Molecular Formula

C9H12O2

Synonyms

apidaecin

Origin of Product

United States

Foundational & Exploratory

Apidaecin Peptides: A Technical Guide to Sequence, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apidaecin and its analogs are a class of proline-rich antimicrobial peptides (PrAMPs) that represent a promising avenue for the development of novel antibiotics, particularly against Gram-negative bacteria.[1][2] Originally isolated from the honeybee (Apis mellifera), these peptides exhibit a unique mechanism of action that circumvents common resistance pathways by targeting a fundamental cellular process: protein synthesis.[2][3] This technical guide provides a comprehensive overview of the sequence, structure, and function of this compound peptides, with a focus on the data and methodologies crucial for research and drug development.

Peptide Sequence and Key Variants

Apidaecins are relatively small peptides, typically 18-20 amino acids in length, characterized by a high proline content.[1] The prototypical member of this family is this compound 1b.[2] Extensive research has led to the development of synthetic analogs with improved stability and activity, such as Api-137.[4] The sequences of these and other relevant peptides are detailed below.

Table 1: Sequences of this compound Peptides and Analogs

Peptide NameSequenceModificationsSource
This compound 1bGNNRPVYIPQPRPPHPRLNoneApis mellifera[2]
Api-137gu-ONNRPVYIPRPRPPHPRL-OHN-terminal tetramethylguanidyl, Ornithine at position 1Synthetic[4]
Api805Not specified in provided contextNot specifiedSynthetic[2]

The antibacterial potency of these peptides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Analogs against E. coli

PeptideMIC (µM)
Api-1370.16[4]
Api-137 (hArg17)2.5[4]
Api-137 (Cit17)20[4]

Structural Characteristics

The structure of this compound is crucial for its function. While lacking a defined alpha-helical structure, circular dichroism spectra suggest a polyproline II-like helical conformation.[4] Cryo-electron microscopy studies of Api-137 in complex with the bacterial ribosome have provided high-resolution insights into its binding mode.[4][5]

This compound binds within the nascent peptide exit tunnel (NPET) of the 70S ribosome.[6][7][8] Its C-terminus is oriented towards the peptidyl transferase center (PTC), mimicking a nascent polypeptide chain.[5][9] This orientation allows for critical interactions with ribosomal RNA, ribosomal proteins, the P-site tRNA, and the A-site bound release factor.[4][9] The penultimate arginine residue (Arg17) is particularly important for interacting with the release factor.[4][6]

Mechanism of Action: Targeting Translation Termination

The primary mechanism of action for this compound peptides is the inhibition of protein synthesis at the termination stage.[3][10][11] This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

Apidaecin_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Apidaecin_Peri This compound Outer_Membrane->Apidaecin_Peri Periplasm Periplasm Inner_Membrane Inner Membrane (IM) Cytoplasm Cytoplasm Ribosome 70S Ribosome Stalled_Complex Stalled Ribosome-Apidaecin-RF-tRNA Complex Ribosome->Stalled_Complex Traps Apidaecin_Ext This compound (External) Apidaecin_Ext->Outer_Membrane Passive Diffusion SbmA SbmA Transporter Apidaecin_Peri->SbmA Apidaecin_Cyto This compound Apidaecin_Cyto->Ribosome Binds to exit tunnel SbmA->Apidaecin_Cyto Active Transport RF Release Factor (RF1/RF2) RF->Stalled_Complex tRNA Deacylated tRNA tRNA->Stalled_Complex Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Stalled_Complex->Protein_Synthesis_Inhibition

Caption: Mechanism of action of this compound peptides in Gram-negative bacteria.

  • Outer Membrane Permeation: this compound first passively diffuses across the outer membrane of Gram-negative bacteria.[1][2][9]

  • Inner Membrane Transport: The peptide is then actively transported across the inner membrane into the cytoplasm by the SbmA transporter.[2][6][9]

  • Ribosome Binding: Once in the cytoplasm, this compound binds to the nascent peptide exit tunnel of ribosomes that have completed protein synthesis and are at a stop codon.[6][7]

  • Trapping of Release Factors: this compound's binding stabilizes the interaction between the ribosome, the deacylated tRNA in the P-site, and the release factor (RF1 or RF2) in the A-site.[6][7][8] This trapping prevents the hydrolysis of the peptidyl-tRNA and the release of the completed polypeptide chain.

  • Inhibition of Translation: The sequestration of release factors and stalling of ribosomes at stop codons leads to a global inhibition of protein synthesis, ultimately causing bacterial cell death.[3][11]

Key Experimental Protocols

The study of this compound peptides involves a range of biochemical and microbiological techniques. Below are detailed protocols for some of the most critical experiments.

Solid-Phase Peptide Synthesis (Fmoc-based)

This protocol outlines the general steps for synthesizing this compound analogs.

Peptide_Synthesis_Workflow Start Start: 2-chlorotrityl chloride resin Resin_Loading 1. Resin Loading with Fmoc-Amino Acid Start->Resin_Loading Deprotection 2. Fmoc Deprotection (Piperidine in DMF) Resin_Loading->Deprotection Coupling 3. Amino Acid Coupling (DIC, Oxyma Pure) Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat steps 2-4 for each amino acid in the sequence Wash->Repeat Repeat->Deprotection Next amino acid Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Sequence complete Cleavage 6. Cleavage from Resin (TFA/TIPS/H2O) Final_Deprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis 8. Characterization (Mass Spectrometry, HPLC) Purification->Analysis Toeprinting_Assay_Workflow Start Start: In vitro translation system Translation_Reaction 1. Assemble translation reaction with mRNA template Start->Translation_Reaction Add_Peptide 2. Add this compound peptide Translation_Reaction->Add_Peptide Primer_Extension 3. Add radiolabeled primer and reverse transcriptase Add_Peptide->Primer_Extension Incubation 4. Incubate to allow primer extension Primer_Extension->Incubation Denaturation 5. Denature reaction products Incubation->Denaturation Gel_Electrophoresis 6. Separate cDNA products by denaturing polyacrylamide gel electrophoresis Denaturation->Gel_Electrophoresis Analysis 7. Autoradiography to visualize stalled ribosome positions Gel_Electrophoresis->Analysis

References

In-Depth Technical Guide to the Mechanism of Action of Proline-Rich Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutic agents, distinguished by their unique intracellular mechanism of action that circumvents the common pathways of antibiotic resistance. Unlike many conventional antimicrobial peptides that disrupt cell membranes, PrAMPs translocate into the bacterial cytoplasm to engage with specific molecular targets, primarily the 70S ribosome and the DnaK heat shock protein. This targeted approach offers a high degree of selectivity for bacterial cells, minimizing toxicity to mammalian cells. This guide provides a comprehensive overview of the current understanding of the PrAMP mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action

The antimicrobial activity of PrAMPs is a multi-step process that involves entry into the bacterial cell and subsequent inhibition of crucial intracellular processes. This non-lytic mechanism is a key feature that distinguishes them from membrane-disrupting antimicrobial peptides.

Bacterial Cell Entry

PrAMPs traverse the Gram-negative bacterial cell envelope in a stepwise manner. They initially cross the outer membrane, a process that is not fully elucidated but is thought to involve interactions with lipopolysaccharide (LPS). Subsequently, they enter the periplasm and are actively transported across the inner membrane into the cytoplasm. This transport is primarily mediated by the SbmA transporter, with contributions from other transporters such as YgdD and MdtM, particularly at higher peptide concentrations. The reliance on specific transporters contributes to the selective activity of PrAMPs against certain bacterial species.

Intracellular Targets

Once inside the cytoplasm, PrAMPs exert their antimicrobial effects by binding to and inhibiting the function of two primary targets:

  • 70S Ribosome: PrAMPs bind within the polypeptide exit tunnel of the large ribosomal subunit (50S), effectively blocking protein synthesis. This interaction prevents the elongation of nascent polypeptide chains, leading to a cessation of essential protein production and ultimately bacterial cell death. Structural studies have revealed that different classes of PrAMPs can adopt distinct orientations within the exit tunnel, leading to variations in their specific inhibitory mechanisms.

  • DnaK (Hsp70): PrAMPs can also bind to the bacterial chaperone protein DnaK. This interaction inhibits the ATPase activity of DnaK, disrupting its role in protein folding, refolding of misfolded proteins, and preventing protein aggregation. The inhibition of DnaK function contributes to cellular stress and can potentiate the antimicrobial effect.

The dual-targeting mechanism of PrAMPs, inhibiting both protein synthesis and protein folding, presents a formidable challenge to the development of bacterial resistance.

Quantitative Data

The efficacy of PrAMPs is quantified through various metrics, including their minimum inhibitory concentration (MIC) against different bacterial strains and their binding affinities (dissociation constant, Kd) for their intracellular targets.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of PrAMPs against various Gram-negative and Gram-positive bacteria.

PeptideOrganismMIC (µM)Reference
OncocinEscherichia coli1 - 8[1]
Salmonella Typhimurium2 - 16[1]
Klebsiella pneumoniae4 - 32[1]
Bac7(1-35)Escherichia coli0.5 - 4[2]
Salmonella Typhimurium1 - 8[2]
Pseudomonas aeruginosa>64[2]
Apidaecin 1bEscherichia coli0.5 - 2
Enterobacter cloacae1 - 4
PyrrhocoricinEscherichia coli0.25 - 2
Klebsiella pneumoniae1 - 8
PR-39Escherichia coli1 - 4[3]
Salmonella Typhimurium2 - 8[3]
Staphylococcus aureus>64[3]
Binding Affinities (Kd)

The binding affinity of PrAMPs to their intracellular targets is a key determinant of their potency. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating stronger binding.

PeptideTargetOrganismKd (nM)Reference
Onc11270S RibosomeEscherichia coli~75[4]
70S RibosomeKlebsiella pneumoniae~75[4]
70S RibosomeAcinetobacter baumannii~73[4]
70S RibosomePseudomonas aeruginosa36[4]
70S RibosomeStaphylococcus aureus102[4]
Api13770S RibosomeEscherichia coli155[4]
ARV-150270S RibosomeEscherichia coli201[5]
Oncocin derivativeDnaKEscherichia coli140[5]
Api88DnaKEscherichia colilow µM to nM range[6]
Onc72DnaKEscherichia colilow µM to nM range[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of PrAMPs.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a PrAMP required to inhibit bacterial growth.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • PrAMP stock solution (in sterile water or appropriate solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture in fresh MHB to achieve a starting optical density at 600 nm (OD600) of approximately 0.001 (corresponding to ~1-5 x 10^5 colony-forming units (CFU)/mL).

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the PrAMP stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL. Include a positive control well (bacteria without peptide) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the OD600 using a microplate reader.

In Vitro Translation Inhibition Assay

This assay assesses the ability of a PrAMP to inhibit protein synthesis using a bacterial cell-free transcription-translation (TX-TL) system.

Materials:

  • Bacterial cell-free extract (e.g., E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • PrAMP solution

  • Luciferase assay reagent or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell-free extract, DNA template, amino acid mixture, and energy source according to the manufacturer's instructions.

  • Peptide Addition: Add the PrAMP to the reaction mixture at various concentrations. Include a control reaction without the peptide.

  • Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Signal Detection: Measure the expression of the reporter protein. For luciferase, add the luciferase assay reagent and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis: Calculate the percentage of translation inhibition for each PrAMP concentration relative to the control reaction.

DnaK ATPase Activity Assay

This protocol measures the effect of PrAMPs on the ATPase activity of DnaK.

Materials:

  • Purified DnaK protein

  • ATP

  • Malachite green phosphate assay kit or equivalent method for detecting inorganic phosphate (Pi)

  • PrAMP solution

  • Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, pH 7.6)

Procedure:

  • Reaction Setup: In a 96-well plate, add DnaK and the PrAMP at various concentrations to the assay buffer.

  • Initiate Reaction: Add ATP to each well to initiate the ATPase reaction. The final ATP concentration should be in the low millimolar range. Include a control reaction without the PrAMP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay or another sensitive method.

  • Data Analysis: Determine the effect of the PrAMP on the rate of ATP hydrolysis by DnaK. Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of the DnaK ATPase activity.

Bacterial Cellular Uptake Assay (Flow Cytometry)

This protocol quantifies the uptake of fluorescently labeled PrAMPs into bacterial cells using flow cytometry.

Materials:

  • Bacterial strain of interest

  • Fluorescently labeled PrAMP (e.g., FITC-labeled)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase of growth.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash them twice with PBS, and resuspend them in PBS to a concentration of approximately 10^7 CFU/mL.

  • Peptide Incubation: Add the fluorescently labeled PrAMP to the bacterial suspension at a desired concentration. Incubate at 37°C for a specific time course (e.g., 15, 30, 60 minutes).

  • Washing: After incubation, pellet the bacteria by centrifugation and wash them twice with cold PBS to remove any unbound peptide.

  • Flow Cytometry Analysis: Resuspend the bacterial pellet in PBS and analyze the samples using a flow cytometer. Measure the fluorescence intensity of individual bacterial cells.

  • Data Analysis: Quantify the percentage of fluorescently labeled bacteria and the mean fluorescence intensity to determine the extent of peptide uptake over time.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key steps in the mechanism of action of proline-rich antimicrobial peptides and the workflows of the experimental protocols described.

PrAMP_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_envelope Bacterial Cell Envelope cluster_cytoplasm Cytoplasm PrAMP_ext Proline-Rich Antimicrobial Peptide OM Outer Membrane (LPS Interaction) PrAMP_ext->OM 1. Adsorption Periplasm Periplasm OM->Periplasm 2. Translocation SbmA SbmA Transporter Periplasm->SbmA IM Inner Membrane PrAMP_intra Internalized PrAMP Ribosome 70S Ribosome PrAMP_intra->Ribosome 4a. Binding DnaK DnaK (Hsp70) PrAMP_intra->DnaK 4b. Binding Protein_Syn Protein Synthesis Inhibition Ribosome->Protein_Syn Inhibition Protein_Mis Protein Misfolding & Aggregation DnaK->Protein_Mis Inhibition Cell_Death Bacterial Cell Death Protein_Syn->Cell_Death Protein_Mis->Cell_Death SbmA->PrAMP_intra 3. Active Transport

Caption: Mechanism of action of proline-rich antimicrobial peptides.

MIC_Assay_Workflow start Start culture Prepare Bacterial Culture start->culture dilution Prepare Serial Dilutions of PrAMP in 96-well Plate culture->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results (Visually or OD600) incubate->read end Determine MIC read->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

In_Vitro_Translation_Workflow start Start setup Set up Cell-Free Translation Reaction start->setup add_pramp Add PrAMP at Various Concentrations setup->add_pramp incubate Incubate at 30-37°C for 1-2h add_pramp->incubate detect Detect Reporter Protein Signal incubate->detect analyze Calculate Percent Inhibition detect->analyze end Determine IC50 analyze->end

Caption: Workflow for the in vitro translation inhibition assay.

Conclusion

Proline-rich antimicrobial peptides represent a compelling class of anti-infective agents with a sophisticated and highly specific mechanism of action. Their ability to penetrate bacterial cells and inhibit essential intracellular targets, namely the 70S ribosome and DnaK, offers a significant advantage over membrane-disrupting peptides and conventional antibiotics. The detailed understanding of their molecular interactions, supported by quantitative data and robust experimental protocols, provides a solid foundation for the rational design and development of novel PrAMP-based therapeutics to combat the growing threat of antibiotic resistance. Further research into the nuances of their uptake mechanisms and the structural basis of their target interactions will undoubtedly pave the way for the next generation of potent and selective antimicrobial drugs.

References

apidaecin's role in honeybee immune defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Apidaecin's Role in Honeybee Immune Defense

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The honeybee, Apis mellifera, possesses a sophisticated innate immune system in which antimicrobial peptides (AMPs) are a cornerstone of humoral defense. Among these, the this compound family of proline-rich peptides represents a primary and rapid response mechanism, particularly against Gram-negative bacteria. This document provides a comprehensive technical overview of this compound's function, regulation, and mechanism of action within the honeybee immune system. It details the signaling pathways governing its expression, summarizes its antimicrobial efficacy, and provides standardized protocols for its study. This guide is intended to serve as a foundational resource for researchers in apiculture, immunology, and novel antimicrobial drug development.

Introduction to this compound

Insects have evolved effective innate immune responses to combat infections, relying heavily on the synthesis of potent AMPs.[1][2] In the honeybee, four major families of AMPs have been identified: apidaecins, abaecin, hymenoptaecin, and defensin.[3][4] Apidaecins are a family of small (~2 kDa), heat-stable, non-helical peptides that are among the most prominent components of the honeybee's humoral immunity.[1][5][6] First isolated from the lymph fluid (hemolymph) of the honeybee (Apis mellifera), these peptides are inducible, meaning their synthesis is significantly upregulated upon infection.[1][2] While active peptides are found in the hemolymph of adult bees, larvae often contain considerable amounts of their inactive precursor molecules.[1][2][5]

Apidaecins are characterized by a conserved basic structure: GNNRP(V/I)YIPQPRPPHPR(L/I).[1][5] Genomic analysis has revealed that multiple, distinct this compound peptides can be generated from a single precursor protein through post-transcriptional processing, allowing for a diverse antimicrobial response.[3][7] Their primary role is to provide a first line of defense against a wide spectrum of plant-associated and pathogenic Gram-negative bacteria.[3][5]

Mechanism of Action

Unlike many other AMPs that function by creating pores in bacterial membranes, apidaecins employ a distinct, non-lytic mechanism.[1][5] Their mode of action is primarily bacteriostatic, inhibiting bacterial growth and proliferation.[1][5]

The key steps in this compound's mechanism are:

  • Cellular Entry: this compound molecules are able to cross the bacterial cell wall and membrane to enter the cytoplasm.[8]

  • Ribosome Targeting: Once inside the cell, this compound targets the bacterial ribosome.[9]

  • Inhibition of Protein Synthesis: this compound specifically sequesters translation release factors (RF1 and RF2) on the ribosome at the stop codon, preventing the termination of protein synthesis.[9] This action leads to a depletion of available release factors, effectively halting the production of essential bacterial proteins and inhibiting cell growth.[9]

Additionally, some studies suggest that this compound can bind to carbohydrates in microbial cell wall molecules, leading to structural damage.[10] This multi-faceted mechanism makes the development of resistance more challenging for pathogens.

Regulation of this compound Expression: The Toll Pathway

The expression of AMP genes in honeybees is tightly regulated by conserved innate immune signaling pathways, primarily the Toll and Imd pathways.[11][12] this compound gene expression is predominantly controlled by the Toll pathway.[8][12]

The Toll pathway is typically activated by the recognition of molecular patterns associated with Gram-positive bacteria (specifically peptidoglycans) and fungi (β-glucans).[11][13][14] The activation cascade involves a series of protein interactions culminating in the activation of NF-κB-like transcription factors, such as Dorsal and Dif, which then translocate to the nucleus and induce the transcription of target genes, including this compound.[11][15]

Toll_Signaling_Pathway Figure 1: The Toll Signaling Pathway for this compound Expression cluster_nucleus Cellular Compartments PAMPs Pathogen-Associated Molecular Patterns (e.g., Peptidoglycans, β-glucans) PGRPs Recognition Proteins (PGRPs/GNBP_s_) PAMPs->PGRPs Pro_Spz Pro-Spaetzle PGRPs->Pro_Spz activates protease cascade Spz Spaetzle (Ligand) Pro_Spz->Spz Toll Toll Receptor Spz->Toll binds MyD88 MyD88 (Adaptor) Toll->MyD88 Pelle Pelle (Kinase) MyD88->Pelle Cactus Cactus (Inhibitor) Pelle->Cactus phosphorylates for degradation Dorsal Dorsal/Dif (NF-κB Factor) Cactus->Dorsal releases Nucleus Nucleus Dorsal->Nucleus Apidaecin_Gene This compound Gene Transcription Nucleus->Apidaecin_Gene induces Experimental_Workflow Figure 2: Generalized Workflow for this compound Analysis cluster_gene Transcriptional Analysis cluster_protein Functional Analysis start Experimental Challenge (e.g., Pathogen Infection, Dietary Change) sample_rna 1a. Sample Collection (e.g., Fat Body) start->sample_rna sample_hemo 1b. Hemolymph Collection start->sample_hemo extract_rna 2a. Total RNA Extraction & DNase Treatment sample_rna->extract_rna cdna 3a. cDNA Synthesis (Reverse Transcription) extract_rna->cdna qpcr 4a. qRT-PCR Analysis (this compound & Ref. Genes) cdna->qpcr result_rna Relative Gene Expression Level qpcr->result_rna purify 2b. Peptide Purification (Optional, e.g., HPLC) sample_hemo->purify assay 3b. Antimicrobial Assay (e.g., MIC Determination) purify->assay result_pep Antimicrobial Activity (e.g., MIC) assay->result_pep

References

Technical Whitepaper: The Biological Activity of Apidaecin Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Apidaecins are a class of proline-rich antimicrobial peptides (PrAMPs) isolated from insects, such as the honeybee (Apis mellifera).[1][2] They represent a promising group of potential therapeutics due to their potent and specific activity against a range of Gram-negative bacteria.[1][2] Unlike many antimicrobial peptides that function by disrupting bacterial membranes, apidaecins employ a sophisticated, non-lytic mechanism of action, translocating into the bacterial cytoplasm to inhibit a fundamental cellular process: protein synthesis.[2][3][4] This technical guide provides an in-depth examination of the biological activity of apidaecin, focusing on its unique mechanism of action, spectrum of activity, and the experimental methodologies used for its characterization.

Mechanism of Action

The antibacterial action of this compound is a multi-step process involving translocation across the bacterial cell envelope and specific inhibition of an intracellular target. The mechanism is distinct from membranolytic peptides, contributing to its low toxicity towards mammalian cells.[1][5]

Translocation Across the Bacterial Envelope

The journey of this compound into the bacterial cytoplasm begins with an initial interaction with the outer membrane (OM) of Gram-negative bacteria, likely involving lipopolysaccharide (LPS).[3][6] Following this, apidaecins penetrate the OM and enter the periplasmic space.[7]

Crucially, entry into the cytoplasm is not achieved through membrane disruption but via an active, transporter-mediated uptake.[7][8] Studies have identified the SbmA inner membrane transporter as essential for the translocation of this compound and other PrAMPs into the cytoplasm.[9][10] This dependency on a specific transporter system is a key factor in its selective activity against certain bacteria.

Intracellular Target: The 70S Ribosome and Translation Termination

Once inside the cytoplasm, the primary target of this compound is the bacterial 70S ribosome.[2] However, unlike many ribosome-targeting antibiotics that interfere with initiation or elongation, this compound has a unique mechanism that specifically inhibits the final step of protein synthesis: translation termination.[2][11]

The process unfolds as follows:

  • Binding to the Ribosome Exit Tunnel: After a ribosome completes the synthesis of a polypeptide chain and reaches a stop codon, this compound enters the nascent peptide exit tunnel.[2][12]

  • Trapping of Release Factors: this compound's key action is to bind to the ribosome and trap the class 1 release factors (RF1 or RF2) after they have catalyzed the release of the newly synthesized protein.[8][11][13] A high-resolution cryo-EM structure has revealed the precise molecular interactions that lead to this RF trapping.[13]

  • Depletion of Cellular Release Factors: In bacteria like E. coli, ribosomes are far more numerous than release factors.[8] By sequestering RF1 and RF2 on terminated ribosomes, this compound effectively depletes the cellular pool of available release factors.[12][13][14]

  • Global Shutdown of Translation: The lack of free release factors causes a global shutdown of translation termination. Ribosomes across the cell stall at stop codons, unable to release their completed polypeptide chains.[11][14] This arrest leads to a rapid halt in protein synthesis and ultimately inhibits bacterial growth.[14]

Some studies have also implicated the heat shock protein DnaK as an intracellular target for this compound.[3][5][6][15] this compound can bind to DnaK and inhibit its ATPase activity.[15] While this interaction occurs, the primary mechanism responsible for the potent antibacterial effect is now understood to be the inhibition of translation termination.[13][14]

This compound Mechanism of Action cluster_membrane Gram-Negative Cell Envelope cluster_inside Cytoplasm This compound This compound OM Outer Membrane (LPS Interaction) This compound->OM DnaK DnaK (Secondary Target) This compound->DnaK Secondary Interaction SbmA SbmA Transporter OM->SbmA 2. Periplasmic Transit IM Inner Membrane Ribosome Terminating 70S Ribosome SbmA->Ribosome 3. Cytoplasmic Entry Stall Global Translation Termination Arrest Ribosome->Stall 4. This compound Traps RF on Ribosome RF Release Factor (RF1/RF2) RF->Ribosome Recognizes Stop Codon

This compound's multi-step mechanism against Gram-negative bacteria.

Structure-Activity Relationship

Apidaecins are relatively small peptides, typically 18-20 amino acids long, and are rich in proline residues.[1] Their structure can be divided into two key regions:

  • Conserved (Constant) Region: This part of the peptide is responsible for the general antibacterial capacity.[1][16]

  • Variable Region: The diversity in this region confers specificity to the antibacterial spectrum, determining which bacterial strains are most susceptible.[1][16]

This delineation allows for the manipulation of the peptide's activity. Minor substitutions in the variable region can alter the antibacterial spectrum and even overcome acquired resistance, guiding the rational design of second-generation this compound-based antibiotics.[16]

This compound Structure-Function This compound This compound Peptide Variable Region Conserved Region Spectrum Antibacterial Spectrum (Specificity) This compound:f1->Spectrum Determines Capacity General Antibacterial Capacity (Potency) This compound:f2->Capacity Responsible for

Logical relationship of this compound's structural regions to its function.

Quantitative Data: In Vitro Antibacterial Activity

The potency of this compound and its synthetic analogs is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible bacterial growth. Apidaecins show potent activity, particularly against Enterobacteriaceae.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Gram-Negative Bacteria

PeptideEscherichia coli strainsKlebsiella pneumoniae strainsSalmonella enterica serovar TyphimuriumReference(s)
This compound 1b (amide) >128 µg/mL--[9]
Api88 1 µg/mL (BL21 AI)2 µg/mL (DSM 681)-[9]
Api134 2 µg/mL (BL21 AI)4 µg/mL (DSM 681)-[9]
Api137 0.16 µM--[2]
Api155 1 µg/mL (BL21 AI)2 µg/mL (DSM 681)-[9]
This compound (Wild-Type) --MIC ≥ 256 μg/ml[17]
Mutant 1C-20 0.2 µM (JM109)--[18]

Note: MIC values can vary based on the specific bacterial strain, growth medium, and assay conditions used.[19] Direct comparison between studies should be made with caution.

Experimental Protocols

Standardized protocols are critical for evaluating the activity of antimicrobial peptides. The cationic nature of apidaecins requires specific considerations, such as using low-binding materials (polypropylene) to prevent peptide adsorption to surfaces.[19]

Broth Microdilution Assay for MIC Determination

This assay determines the lowest concentration of a peptide required to inhibit bacterial growth.[17]

Materials:

  • Sterile 96-well polypropylene microtiter plates.[19]

  • Mueller-Hinton Broth (MHB), cation-adjusted.[19]

  • Bacterial culture in logarithmic growth phase.

  • This compound stock solution of known concentration.

Procedure:

  • Preparation of Peptide Dilutions: Prepare serial two-fold dilutions of the this compound peptide in MHB directly in the 96-well plate. A typical concentration range might be 128 µg/mL down to 0.25 µg/mL.[9]

  • Inoculum Preparation: Dilute the mid-log phase bacterial culture to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[19]

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria in broth, no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • MIC Determination: The MIC is defined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.[9][18]

MIC Assay Workflow start Start prep_peptide 1. Prepare 2-fold serial dilutions of this compound in 96-well plate start->prep_peptide inoculate 3. Add inoculum to wells prep_peptide->inoculate prep_bacteria 2. Prepare bacterial inoculum (~5x10^5 CFU/mL) prep_bacteria->inoculate incubate 4. Incubate at 37°C for 18-24h inoculate->incubate read 5. Read plate for turbidity incubate->read end Determine MIC read->end

Experimental workflow for the Broth Microdilution MIC Assay.
Time-Kill Assay

This dynamic assay measures the rate at which a peptide kills a bacterial population over time.

Procedure:

  • Setup: Prepare flasks containing a standardized bacterial suspension (e.g., 1 x 10⁵ to 2 x 10⁵ CFU/mL) in a suitable broth.[9]

  • Peptide Addition: Add this compound at concentrations relative to its predetermined MIC (e.g., 1x MIC, 10x MIC).[9] Include a growth control without peptide.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 0.5, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial ten-fold dilutions of the collected aliquots in sterile saline. Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. A bactericidal effect is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[19]

Cytotoxicity Assay

It is essential to assess the toxicity of this compound against mammalian cells to evaluate its therapeutic potential. The MTT and LDH assays are common methods.

General Principle (MTT Assay):

  • Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the this compound peptide for a specified period (e.g., 24-72 hours).[20]

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the wells. Metabolically active, viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Cell viability is calculated relative to untreated control cells. The CC₅₀ (50% cytotoxic concentration) can then be determined.[20]

General Principle (LDH Assay):

  • This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[21]

  • Cells are treated with the peptide as described above.

  • The cell culture medium is collected and assayed for LDH activity using a coupled enzymatic reaction that results in a colored product.

  • The amount of LDH released is proportional to the number of lysed cells.

Conclusion

This compound and its analogs exhibit potent biological activity against Gram-negative bacteria through a highly specific and unique intracellular mechanism of action. By targeting translation termination—a vital process not inhibited by other known antibiotic classes—apidaecins represent a valuable scaffold for the development of novel antimicrobial agents. Their non-lytic mechanism contributes to a favorable safety profile, making them attractive candidates for combating the growing threat of antibiotic-resistant infections. Further research focusing on optimizing their stability, delivery, and spectrum of activity will be crucial in translating their therapeutic potential into clinical applications.

References

Apidaecin's Interaction with Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apidaecin, a proline-rich antimicrobial peptide (PrAMP) originally isolated from honeybees, represents a promising class of antibiotics with a unique mechanism of action targeting bacterial protein synthesis. Unlike many antibiotics that inhibit translation elongation, this compound specifically targets the termination phase of translation. It binds to the nascent peptide exit tunnel (NPET) of the bacterial ribosome, trapping release factors (RF1 and RF2) and stalling the ribosome at the stop codon. This leads to a global shutdown of protein synthesis, ultimately inhibiting bacterial growth. This technical guide provides an in-depth overview of the molecular interactions, mechanism of action, and experimental methodologies used to study this compound's engagement with the bacterial ribosome.

Mechanism of Action

This compound and its derivatives, such as Api137, exhibit a novel mode of inhibiting bacterial translation that unfolds in a series of molecular events:

  • Entry into the Bacterial Cell: this compound peptides are actively transported into the cytoplasm of Gram-negative bacteria, a process often mediated by the SbmA transporter.[1]

  • Binding to the Ribosome: Once inside the cell, this compound targets the 70S ribosome. Crucially, it binds within the nascent peptide exit tunnel (NPET) on the large 50S subunit.[2][3]

  • Trapping of Release Factors: this compound's binding is most effective on ribosomes that have reached a stop codon and are in the process of termination. It stabilizes the interaction between the ribosome, the deacylated tRNA in the P-site, and the release factor (RF1 or RF2) in the A-site.[1][4] This trapping prevents the dissociation of the release factor after nascent peptide release.[3][5]

  • Inhibition of Translation Termination: By sequestering the limited pool of cellular release factors, this compound prevents other ribosomes from terminating translation. This leads to a global arrest of protein synthesis.[2][4]

  • Downstream Consequences: The stalling of ribosomes at stop codons can lead to two major downstream events: ribosome queuing, where trailing ribosomes stack up behind the stalled one, and stop codon readthrough, where the ribosome bypasses the stop codon, leading to the synthesis of proteins with C-terminal extensions.[6][7]

Quantitative Data

The following tables summarize key quantitative data regarding the activity and binding affinity of this compound and its analogs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against E. coli Strains

PeptideE. coli StrainMIC (µg/mL)MIC (µM)Reference
This compound 1bBL21 AI-1.25[6]
Api137Rosetta DE3 pLysS2-[8]
Api137BW251132-[8]
Api137BL21-0.3[1]
Api88Rosetta DE3 pLysS2-[8]
Api88BW251134-[8]
Api801Rosetta DE3 pLysS4-[8]
Api801BW2511316-[8]
Api805Rosetta DE3 pLysS4-[8]
Api805BW25113128-[8]
(N-Me)Leu18 Api--0.3[1]
(N-Me)Arg17 Api--20[1]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Salmonella enterica serovar Typhimurium≥ 256[9]
Escherichia coli≥ 256[9]
Pseudomonas aeruginosa≥ 256[9]
Staphylococcus aureus≥ 256[9]
Enterococcus faecalis≥ 256[9]
Klebsiella pneumoniae-[10]
Proteus vulgaris-[10]

Table 3: Dissociation Constants (Kd) of this compound Analogs for the E. coli 70S Ribosome

PeptideE. coli Ribosome SourceKd (µM)Reference
Api137BW251130.382[8]
Api137Rosetta0.198[8]
Api805BW251130.557[8]
Api805Rosetta0.515[8]
Onc112BW251130.027[8]
Onc112Rosetta0.051[8]
TPP-analog 3-0.26 ± 0.03[11]
TPP-analog 4-0.25 ± 0.04[11]
TPP-analog 5-0.16 ± 0.02[11]
Bac(1-10)-1.4 ± 0.1[11]

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Principle: A coupled transcription-translation system is used to express a reporter protein (e.g., luciferase or GFP). The amount of functional reporter protein produced is quantified, and a decrease in its level in the presence of this compound indicates inhibition of translation.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing an E. coli S30 extract, a DNA template encoding the reporter gene under the control of a bacterial promoter, amino acids, and an energy source.

  • Inhibitor Addition: Add varying concentrations of this compound or its analogs to the reaction mixture. A no-inhibitor control is included to determine 100% translation activity.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation.

  • Quantification:

    • For luciferase reporters, add a luciferin substrate and measure the resulting luminescence using a luminometer.

    • For GFP reporters, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the inhibition data against the logarithm of the inhibitor concentration.

Ribosome Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of this compound to the bacterial ribosome.

Principle: A fluorescently labeled this compound analog is used as a probe. When the small, fluorescently labeled peptide binds to the large ribosome, its tumbling rate in solution decreases, leading to an increase in the polarization of the emitted light upon excitation with polarized light. Unlabeled this compound can then be used to compete with the labeled probe, allowing for the determination of its binding affinity.

Methodology:

  • Preparation of Components:

    • Isolate 70S ribosomes from E. coli.

    • Synthesize a fluorescently labeled this compound analog (e.g., with carboxyfluorescein, cf-Api137).

  • Binding Reaction: In a microplate, mix a constant concentration of the fluorescently labeled this compound with varying concentrations of purified 70S ribosomes in a suitable binding buffer.

  • Competition Assay: To determine the dissociation constant (Kd) of unlabeled this compound, perform a competition experiment. A fixed concentration of ribosomes and fluorescently labeled this compound are incubated with increasing concentrations of unlabeled this compound.

  • Incubation: Incubate the reactions at room temperature to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarization filters.

  • Data Analysis: The Kd is calculated by fitting the binding or competition data to a suitable binding isotherm model.

Toeprinting Assay

This assay identifies the precise location on an mRNA where the ribosome is stalled by this compound.

Principle: A primer is annealed to an mRNA template downstream of the coding sequence. Reverse transcriptase is then used to synthesize a complementary DNA (cDNA) strand. If a ribosome is stalled on the mRNA, the reverse transcriptase will be blocked, resulting in a truncated cDNA product (a "toeprint"). The size of this toeprint, determined by gel electrophoresis, reveals the position of the stalled ribosome.

Methodology:

  • Template Preparation: Generate a linear DNA template containing a T7 promoter, the gene of interest with a stop codon, and a primer binding site downstream. Transcribe the DNA in vitro to produce the mRNA template.

  • In Vitro Translation: Set up an in vitro translation reaction containing the mRNA template, E. coli ribosomes, tRNAs, and amino acids. Add this compound to the experimental reaction.

  • Primer Annealing and Extension:

    • Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.

    • Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

  • Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel.

  • Analysis: The position of the toeprint band, corresponding to the stalled ribosome, is determined by running a sequencing ladder of the same DNA template alongside the experimental samples. For this compound, a strong toeprint is expected at the stop codon.[4][12][13]

Visualizations

Signaling Pathway of this compound Action

Apidaecin_Mechanism cluster_cell Bacterial Cell cluster_ribosome 70S Ribosome Apidaecin_ext This compound (extracellular) SbmA SbmA Transporter Apidaecin_ext->SbmA Uptake Apidaecin_int This compound (intracellular) SbmA->Apidaecin_int RF_trapping This compound binds to NPET, Traps Release Factor Apidaecin_int->RF_trapping Elongation Translation Elongation Termination Translation Termination (Stop Codon in A-site) Elongation->Termination RF_binding Release Factor (RF1/2) binds to A-site Termination->RF_binding Peptide_release Nascent Peptide Release RF_binding->Peptide_release Peptide_release->RF_trapping This compound Intervention Ribosome_stalled Stalled Ribosome Complex RF_trapping->Ribosome_stalled RF_pool Free Release Factor Pool Ribosome_stalled->RF_pool Sequestration Translation_inhibition Global Inhibition of Translation Termination Ribosome_stalled->Translation_inhibition RF_pool->RF_binding Queuing Ribosome Queuing Translation_inhibition->Queuing Readthrough Stop Codon Readthrough Translation_inhibition->Readthrough Toeprinting_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DNA_template 1. Generate DNA Template (T7 promoter, Gene, Primer Site) mRNA_synthesis 2. In Vitro Transcription to produce mRNA DNA_template->mRNA_synthesis Translation_setup 3. Set up In Vitro Translation (Ribosomes, tRNAs, Amino Acids) mRNA_synthesis->Translation_setup Add_this compound 4. Add this compound (or control) Translation_setup->Add_this compound Primer_anneal 5. Anneal Labeled Primer Add_this compound->Primer_anneal RT_extension 6. Reverse Transcription Primer_anneal->RT_extension Gel 7. Denaturing PAGE RT_extension->Gel Visualize 8. Visualize cDNA Products Gel->Visualize Analysis 9. Identify Toeprint Band (Stalled Ribosome Position) Visualize->Analysis Apidaecin_Effects cluster_primary Primary Effect cluster_secondary Secondary Consequences cluster_tertiary Tertiary Outcomes This compound This compound Binds_Ribosome Binds to Ribosomal Exit Tunnel This compound->Binds_Ribosome Traps_RF Traps Release Factors at Stop Codon Binds_Ribosome->Traps_RF Depletes_RF Depletion of Free Release Factor Pool Traps_RF->Depletes_RF Stalls_Ribosomes Ribosomes Stall at Stop Codons Depletes_RF->Stalls_Ribosomes Inhibits_Translation Global Translation Termination Inhibition Stalls_Ribosomes->Inhibits_Translation Queuing Ribosome Queuing Inhibits_Translation->Queuing Readthrough Stop Codon Readthrough Inhibits_Translation->Readthrough

References

Structural Determinants of Apidaecin Antibacterial Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apidaecin and its analogs represent a promising class of proline-rich antimicrobial peptides (PrAMPs) with potent activity against a range of Gram-negative bacteria. Their unique mechanism of action, which involves the inhibition of protein synthesis at the termination stage, makes them attractive candidates for the development of novel antibiotics. This guide provides a comprehensive overview of the structural features of this compound that govern its antibacterial efficacy. We delve into its mechanism of action, structure-activity relationships, and the methodologies used to evaluate its function. Quantitative data on the activity of various this compound analogs are presented in tabular format for comparative analysis. Detailed experimental protocols and visual workflows are provided to facilitate further research and development in this area.

Mechanism of Action

This compound exerts its antibacterial effect through a non-lytic mechanism, targeting the bacterial ribosome to inhibit protein synthesis.[1] Unlike many other ribosome-targeting antibiotics that interfere with initiation or elongation, this compound specifically disrupts the termination of translation.[2][3]

The process begins with the peptide's entry into the bacterial cell. In Gram-negative bacteria, this compound is actively transported across the inner membrane by the SbmA transporter.[4] Once in the cytoplasm, this compound binds within the nascent peptide exit tunnel of the 70S ribosome.[2][3] This binding event occurs after the release of the newly synthesized polypeptide chain. This compound's interaction with the ribosome traps the release factors (RF1 or RF2) at the stop codon.[2] This sequestration of release factors prevents them from participating in subsequent translation termination events, leading to a global arrest of protein synthesis and ultimately inhibiting bacterial growth.[2]

dot

This compound Mechanism of Action cluster_outside Bacterial Exterior cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Passive Diffusion SbmA SbmA Transporter This compound->SbmA Ribosome 70S Ribosome This compound->Ribosome Binds to Exit Tunnel SbmA->Ribosome Active Transport Inner_Membrane Inner Membrane Translation_Termination Translation Termination Ribosome->Translation_Termination Reaches Stop Codon Protein_Synthesis_Arrest Protein Synthesis Arrest Ribosome->Protein_Synthesis_Arrest Release Factor Trapped Release_Factor Release Factor (RF1/RF2) Release_Factor->Translation_Termination Binds to A-site MIC Determination Workflow Start Start Prepare_Peptide_Stock Prepare Peptide Stock Solution Start->Prepare_Peptide_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Peptide_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End In Vitro Translation Inhibition Workflow Start Start Prepare_Reaction_Mix Prepare Cell-Free Translation Reaction Mix (e.g., E. coli S30 extract) Start->Prepare_Reaction_Mix Add_Reporter_Gene Add Reporter Gene DNA/mRNA (e.g., Luciferase) Prepare_Reaction_Mix->Add_Reporter_Gene Add_Peptide Add Varying Concentrations of this compound Analog Add_Reporter_Gene->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Measure_Reporter Measure Reporter Activity (e.g., Luminescence) Incubate->Measure_Reporter Analyze_Data Calculate % Inhibition Measure_Reporter->Analyze_Data End End Analyze_Data->End Toeprinting Assay Workflow Start Start Assemble_Translation_Mix Assemble In Vitro Translation Reaction with mRNA template Start->Assemble_Translation_Mix Add_this compound Add this compound to Induce Ribosome Stalling Assemble_Translation_Mix->Add_this compound Primer_Annealing Anneal Fluorescently Labeled Primer Downstream of Stop Codon Add_this compound->Primer_Annealing Reverse_Transcription Perform Reverse Transcription Primer_Annealing->Reverse_Transcription Analyze_cDNA Analyze cDNA Products by Gel Electrophoresis Reverse_Transcription->Analyze_cDNA Identify_Toeprint Identify 'Toeprint' Band Indicating Stalled Ribosome Analyze_cDNA->Identify_Toeprint End End Identify_Toeprint->End

References

An In-depth Technical Guide to the Identification and Precursor Proteins of Apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apidaecins are a family of small, proline-rich antimicrobial peptides (AMPs) that constitute a key component of the honeybee's innate immune system. Their potent activity against a range of Gram-negative bacteria has made them attractive candidates for novel antibiotic development. This technical guide provides a comprehensive overview of the methods for identifying apidaecin genes, the structure and processing of their unique multipeptide precursor proteins, and the signaling pathways that regulate their expression. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate further research and development in this field.

Introduction

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Insects, having evolved sophisticated defense mechanisms against a myriad of pathogens, represent a rich source of such compounds. Apidaecins, first isolated from the honeybee (Apis mellifera), are a prominent family of proline-rich AMPs with a unique mechanism of action and potent bactericidal properties.[1] This guide delves into the molecular biology of apidaecins, focusing on the identification of their encoding genes and the intricate nature of their precursor proteins. Understanding these fundamental aspects is crucial for the heterologous production and therapeutic application of these promising peptides.

This compound Gene Identification: Experimental Protocols

The identification of this compound genes is a critical first step in their characterization and subsequent application. The following protocols outline the key experimental procedures for isolating and identifying these genes from honeybee samples.

RNA Isolation and cDNA Library Construction

The initial step involves the isolation of total RNA from honeybees, typically from the fat body, where apidaecins are primarily synthesized in response to bacterial challenge. A cDNA library is then constructed from the isolated mRNA.

Protocol: Total RNA Isolation from Honeybee Fat Body

  • Dissection: Anesthetize honeybees on ice and dissect the abdominal fat body under a stereomicroscope in sterile, RNase-free phosphate-buffered saline (PBS).

  • Homogenization: Immediately homogenize the collected fat body tissue in a suitable lysis buffer (e.g., TRIzol reagent) to inhibit RNase activity.

  • Phase Separation: Add chloroform and centrifuge to separate the homogenate into aqueous and organic phases. The RNA remains in the upper aqueous phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing and Resuspension: Wash the RNA pellet with 75% ethanol to remove impurities and resuspend the air-dried pellet in RNase-free water.

  • Quality Control: Assess the quantity and quality of the isolated RNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

Protocol: cDNA Library Construction

  • mRNA Isolation: Isolate mRNA from the total RNA using oligo(dT)-cellulose chromatography. This selectively binds the poly(A) tails of mRNA molecules.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the mRNA template using a reverse transcriptase enzyme and an oligo(dT) primer.

  • Second-Strand cDNA Synthesis: Synthesize the complementary second strand of cDNA using DNA polymerase I and RNase H.

  • Ligation into Vector: Ligate the double-stranded cDNA into a suitable cloning vector (e.g., pBluescript) that has been digested with appropriate restriction enzymes.

  • Transformation: Transform competent E. coli cells with the ligation mixture and plate on selective agar plates. Each resulting colony represents a clone containing a specific cDNA insert.

Screening the cDNA Library for this compound Genes

Once the cDNA library is constructed, it must be screened to identify the clones containing the this compound gene sequences. This is typically achieved using polymerase chain reaction (PCR) with primers designed based on known this compound sequences.

Protocol: RT-PCR for this compound Gene Identification [2]

  • Primer Design: Design forward and reverse primers based on conserved regions of known this compound gene sequences. For instance, a forward primer can be designed from the sequence just upstream of the start codon of a known Apis mellifera this compound gene.[2]

  • PCR Amplification: Perform PCR on pooled cDNA from the library using the designed primers. The typical PCR cycling conditions are:

    • Initial denaturation: 94°C for 2 minutes.

    • 40 cycles of:

      • Denaturation: 94°C for 20 seconds.

      • Annealing: 54°C for 30 seconds.

      • Extension: 72°C for 30-40 seconds (depending on the expected product size).

    • Final extension: 72°C for 10 minutes.[2]

  • Analysis of PCR Products: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the successful amplification of an this compound gene fragment.

  • Sequencing: Excise the PCR product from the gel, purify it, and sequence it to confirm its identity as an this compound gene.

The following diagram illustrates the workflow for this compound gene identification.

Apidaecin_Gene_Identification_Workflow cluster_sample_prep Sample Preparation cluster_cdna_synthesis cDNA Synthesis cluster_screening Screening cluster_result Result Honeybee Honeybee FatBody Fat Body Dissection Honeybee->FatBody RNA Total RNA Isolation FatBody->RNA mRNA mRNA Isolation RNA->mRNA cDNA cDNA Synthesis mRNA->cDNA Library cDNA Library Construction cDNA->Library PCR RT-PCR with this compound Primers Library->PCR Gel Agarose Gel Electrophoresis PCR->Gel Sequencing DNA Sequencing Gel->Sequencing GeneID This compound Gene Identified Sequencing->GeneID

Workflow for this compound Gene Identification.

This compound Precursor Proteins: Structure and Processing

A remarkable feature of apidaecins is their synthesis as large precursor proteins that contain multiple copies of the mature peptide. This multipeptide precursor structure serves as a mechanism to amplify the antibacterial response upon infection.[1][3]

Domain Organization

The this compound precursor protein is a preproprotein with a distinct domain organization. Analysis of this compound cDNA from the Asiatic honeybee (Apis cerana) reveals a pre-pro-region followed by a variable number of repeated units.[4] The pre-pro-region consists of a signal peptide (pre-region) and a pro-region.[4] Each repeating unit contains a spacer sequence, a dibasic cleavage site (RR), and the sequence of the mature this compound peptide.[4]

The following table summarizes the quantitative data for the domains of the this compound precursor protein from Apis cerana.

Precursor DomainLength (Amino Acids)Function
Signal Peptide (Pre-region)19Directs the precursor to the secretory pathway
Pro-region13May assist in proper folding and prevent premature activity
Mature this compound Peptide18-20The final, active antimicrobial peptide
Spacer SequenceVariableSeparates the mature peptide units
Cleavage Site2 (RR)Recognition site for processing enzymes

Data sourced from studies on Apis cerana this compound precursor genes.[4]

The structure of the this compound precursor protein is depicted in the diagram below.

Domain Structure of the this compound Precursor Protein.
Precursor Processing

The maturation of this compound from its precursor involves a series of proteolytic cleavage events. The signal peptide is cleaved upon entry into the endoplasmic reticulum. Subsequently, endoproteases recognize and cleave at the dibasic RR sites, releasing the individual this compound peptides with N-terminal spacer extensions. Finally, aminopeptidases are thought to remove the spacer sequences to yield the mature, active this compound peptides. The processing sequences flanking the bioactive apidaecins are typically EAEPEAEP (or variants) and RR.[1]

Regulation of this compound Gene Expression: Signaling Pathways

The expression of this compound genes is tightly regulated and is induced upon bacterial infection. In insects, the innate immune response, including the production of AMPs, is primarily controlled by two conserved signaling pathways: the Toll pathway and the Immune deficiency (IMD) pathway.[5][6]

  • Toll Pathway: This pathway is predominantly activated by Gram-positive bacteria and fungi. The expression of this compound genes is known to increase shortly after infection through the activation of the Toll signaling pathway.[7]

  • IMD Pathway: This pathway is mainly triggered by Gram-negative bacteria. While the Toll pathway is the primary regulator of this compound, there is evidence of interaction and co-regulation between the Toll and IMD pathways in the overall immune response.[5]

The following diagram illustrates the simplified signaling pathways leading to this compound gene expression.

Immune_Signaling_Pathways cluster_toll Toll Pathway cluster_imd IMD Pathway cluster_nucleus Nucleus GP_Fungi Gram-positive Bacteria / Fungi Toll_Receptor Toll Receptor GP_Fungi->Toll_Receptor Toll_Cascade Intracellular Cascade Toll_Receptor->Toll_Cascade NFkB_Toll NF-κB Transcription Factor (Dorsal/Dif) Toll_Cascade->NFkB_Toll Apidaecin_Gene This compound Gene NFkB_Toll->Apidaecin_Gene Activation GN_Bacteria Gram-negative Bacteria PGRP_LC PGRP-LC Receptor GN_Bacteria->PGRP_LC IMD_Cascade Intracellular Cascade PGRP_LC->IMD_Cascade NFkB_IMD NF-κB Transcription Factor (Relish) IMD_Cascade->NFkB_IMD NFkB_IMD->Apidaecin_Gene Activation Apidaecin_mRNA This compound mRNA Apidaecin_Gene->Apidaecin_mRNA Apidaecin_Protein This compound Precursor Protein Apidaecin_mRNA->Apidaecin_Protein Translation

References

An In-depth Technical Guide to Natural Variants and Isoforms of Apidaecin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variants and isoforms of apidaecin peptides, a family of proline-rich antimicrobial peptides (PrAMPs) with potent activity primarily against Gram-negative bacteria. This document delves into their biodiversity, structure-function relationships, mechanism of action, and relevant experimental methodologies, making it an essential resource for researchers and professionals in the fields of antimicrobial drug discovery and development.

Introduction to this compound Peptides

Apidaecins are small, 18- to 20-residue antimicrobial peptides originally isolated from the honeybee (Apis mellifera).[1][2] They represent the largest group of proline-rich antimicrobial peptides discovered to date and are a key component of the insect's innate immune system.[1][3] Unlike many other antimicrobial peptides that act by disrupting the bacterial cell membrane, apidaecins have a unique intracellular target, making them a promising class of molecules for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.[4][5]

Structurally, apidaecins are linear peptides characterized by a high content of proline and arginine residues.[2][3] They are typically divided into two regions: a conserved C-terminal region responsible for the general antibacterial capacity and a variable N-terminal region that influences the antibacterial spectrum.[3][6] Apidaecins are synthesized as large precursor proteins containing multiple copies of this compound isoforms, which allows for a rapid and amplified response to bacterial infection.[7]

Natural Variants and Isoforms of this compound

Several natural isoforms of this compound have been identified in the honeybee, arising from variations in their amino acid sequences. These subtle changes can affect their antimicrobial potency and spectrum.

Honeybee this compound Isoforms

Three primary isoforms have been isolated from the hemolymph of immunized honeybees: Api-1A, Api-1B, and Api-2.[2] A fourth isoform, Api-3, was deduced from cDNA sequencing but has not been detected in the hemolymph.[2] The amino acid sequences of these isoforms are detailed in Table 1. Api-1B is the most abundant isoform found in honeybee hemolymph.[2]

Table 1: Amino Acid Sequences of Natural this compound Isoforms from Apis mellifera

IsoformSequenceDifferentiating Residues
Api-1AGNNRPV YIPQPRPPHPRI Val6, Ile18
Api-1BGNNRPV YIPQPRPPHPRL Val6, Leu18
Api-2GNNRPI YIPQPRPPHPRL Ile6, Leu18
Api-3GNNRPVYIPS PRPPHPRLSer9

Sequence data sourced from[2].

This compound-like Peptides in Other Insects

This compound-like peptides have also been identified in other hymenopteran species, such as bees and wasps.[2] These natural variants exhibit diversity primarily in the N-terminal variable region, which is thought to be driven by the evolutionary pressure of host-pathogen interactions, allowing for adaptation to different microbial threats.[2]

Quantitative Antimicrobial Activity

The antimicrobial activity of this compound variants is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. The activity is predominantly against Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound 1b and its Analogs against various bacterial strains

PeptideE. coli BL21 AI (μg/mL)E. coli DSM 10233 (μg/mL)K. pneumoniae DSM 681 (μg/mL)
Api88124
Api137124

Data extracted from a study on Api88 and its more stable analog, Api137 (Gu-ONNRPVYIPRPRPPHPRL), where Gu is N,N,N′,N′-tetramethylguanidino.[8]

Mechanism of Action

Apidaecins exert their antimicrobial effect through a multi-step process that involves entry into the bacterial cell and inhibition of a crucial intracellular process.

  • Outer Membrane Translocation : The peptide initially binds to the outer membrane of Gram-negative bacteria and is actively transported into the periplasmic space.[1][3] The transporter SbmA has been identified as mediating the entry of apidaecins into the cytoplasm.[3]

  • Intracellular Targeting : Once inside the cytoplasm, this compound targets the bacterial ribosome.[3]

  • Inhibition of Translation Termination : this compound binds within the nascent peptide exit tunnel of the 70S ribosome after the newly synthesized protein has been released.[4][9][10] This binding event traps the release factors (RF1 or RF2) on the ribosome, stalling it at the stop codon.[4][9][11] The sequestration of release factors disrupts the normal termination of protein synthesis throughout the cell, ultimately leading to bacterial growth arrest.[4][9]

The following diagram illustrates the proposed mechanism of action of this compound peptides.

This compound Mechanism of Action cluster_outside Extracellular Space cluster_membrane Bacterial Cell Envelope cluster_inside Cytoplasm This compound This compound Peptide OM Outer Membrane This compound->OM 1. Binding SbmA SbmA Transporter OM->SbmA 2. Translocation Ribosome 70S Ribosome SbmA->Ribosome 3. Intracellular Target IM Inner Membrane StalledComplex Stalled Ribosome-RF-Apidaecin Complex Ribosome->StalledComplex 4. Binds to exit tunnel RF Release Factor (RF1/RF2) RF->StalledComplex traps ProteinSynthesis Protein Synthesis StalledComplex->ProteinSynthesis Inhibits Termination GrowthArrest Bacterial Growth Arrest ProteinSynthesis->GrowthArrest leads to

Caption: Mechanism of this compound action in Gram-negative bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound peptides.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol is a standard method for chemically synthesizing this compound peptides and their analogs.[12]

  • Resin Preparation : Start with a leucine-loaded Wang resin for peptides with a C-terminal carboxylic acid.[12]

  • Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF).

  • Amino Acid Coupling : Activate the next Fmoc-protected amino acid (3 equivalents) using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) and an activator like 1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in the presence of a base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[12] Add this mixture to the deprotected resin and allow it to react.

  • Washing : Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat : Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS).[4]

  • Precipitation : Precipitate the crude peptide by adding cold diethyl ether.[12]

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8][12]

  • Verification : Confirm the molecular weight of the purified peptide using mass spectrometry, such as MALDI-TOF MS.[8]

Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the antimicrobial activity of the peptides.[8][13]

  • Peptide Preparation : Prepare a stock solution of the purified peptide in an appropriate solvent (e.g., water) and create a series of two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., 33% Tryptic Soy Broth).[8]

  • Bacterial Inoculum Preparation : Grow the bacterial strain overnight in a nutrient broth.[8] Dilute the overnight culture in the assay broth to achieve a final concentration of approximately 1 x 105 to 2 x 105 colony-forming units (CFU)/mL in each well.[8]

  • Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.[13] Include positive (bacteria only) and negative (broth only) controls.

  • Incubation : Incubate the plate at 37°C for 16-20 hours.[8][13]

  • MIC Determination : The MIC is the lowest concentration of the peptide that results in no visible bacterial growth.[13] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

The following diagram outlines the general workflow for expressing and evaluating this compound mutants.

This compound Mutant Expression and Evaluation Workflow cluster_synthesis Peptide/Gene Synthesis cluster_expression Bacterial Expression (for gene synthesis route) cluster_activity Antimicrobial Activity Testing start Design this compound Mutant synthesis Solid-Phase Peptide Synthesis OR Mutant Gene Synthesis start->synthesis purification RP-HPLC Purification synthesis->purification cloning Clone into Expression Vector synthesis->cloning verification Mass Spectrometry Verification purification->verification mic_assay MIC Assay verification->mic_assay transformation Transform into E. coli Host cloning->transformation expression Induce Protein Expression transformation->expression lysis Cell Lysis and Purification expression->lysis lysis->mic_assay time_kill Time-Kill Kinetics Assay mic_assay->time_kill result Determine Antimicrobial Potency time_kill->result

Caption: General workflow for synthesis, expression, and evaluation of this compound peptides.

Conclusion

The natural variants and isoforms of this compound peptides represent a fascinating and promising area of research for the development of new antimicrobial agents. Their unique intracellular mechanism of action, targeting the bacterial ribosome and inhibiting translation termination, offers a distinct advantage over membrane-disrupting peptides. Understanding the structure-activity relationships of these natural variants provides a strong foundation for the rational design of synthetic analogs with improved potency, stability, and spectrum of activity. The experimental protocols detailed in this guide serve as a valuable resource for researchers aiming to explore and harness the therapeutic potential of the this compound family of antimicrobial peptides.

References

Whitepaper: Beyond the Ribosome: A Technical Guide to the Non-Ribosomal Intracellular Targets of Apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Apidaecin, a proline-rich antimicrobial peptide (PrAMP), is renowned for its potent activity against Gram-negative bacteria, primarily attributed to its unique ability to inhibit protein synthesis by trapping release factors on the ribosome. However, a growing body of evidence reveals that this compound's mechanism of action is multifaceted, extending beyond the ribosome to disrupt other critical intracellular processes. This technical guide provides an in-depth exploration of the non-ribosomal targets of this compound, with a primary focus on the bacterial chaperone protein DnaK (Hsp70). We consolidate quantitative data, detail key experimental methodologies, and present visual workflows and pathways to offer a comprehensive resource for researchers in antimicrobial drug development.

Introduction: The Dual-Threat Mechanism of this compound

Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics due to their potent efficacy and novel mechanisms of action that can circumvent existing antibiotic resistance. This compound, originally isolated from honeybees, is a canonical member of this family. Its primary and most extensively studied mechanism involves entering the bacterial cytoplasm via a transporter like SbmA and targeting the 70S ribosome.[1] Unlike other ribosome-targeting antibiotics that inhibit initiation or elongation, this compound uniquely acts at the termination step. It binds within the nascent peptide exit tunnel of a terminating ribosome, trapping class 1 release factors (RF1/RF2) and stalling protein synthesis.[2][3][4]

While ribosomal inhibition is a critical component of its antibacterial effect, it does not constitute the entire mechanism. Research has revealed that this compound and related PrAMPs, such as pyrrhocoricin and drosocin, also engage with other essential intracellular proteins.[5][6] The most significant of these non-ribosomal targets is the highly conserved bacterial heat shock protein DnaK, the prokaryotic homolog of Hsp70.[5][7] This guide focuses exclusively on these non-ribosomal interactions, elucidating how targeting chaperone systems contributes to this compound's potent bactericidal activity.

The Primary Non-Ribosomal Target: Bacterial Chaperone DnaK

The DnaK chaperone system is a central hub of the bacterial protein quality control network, essential for nascent protein folding, refolding of misfolded proteins under stress, and protein trafficking.[7] The disruption of this system is catastrophic for bacterial viability. Seminal studies have unequivocally identified DnaK as a direct binding partner for this compound and other insect-derived PrAMPs.[5][7]

Identification and Specificity of the this compound-DnaK Interaction

The interaction was first identified using affinity purification coupled with mass spectrometry.[5] In these experiments, biotin-labeled PrAMPs, including this compound analogues, were used to isolate binding partners from E. coli lysates. This work revealed that this compound specifically binds to the bacterial DnaK protein.[5]

A finding of profound therapeutic importance is the specificity of this interaction. This compound and pyrrhocoricin bind effectively to bacterial DnaK but show negligible binding to the human Hsp70 equivalent.[5] This selectivity underscores the potential of this compound as a therapeutic agent with a favorable safety profile, as it is less likely to interfere with host cellular processes.

Mechanism of DnaK Inhibition

This compound binding disrupts the normal function of DnaK through at least two interconnected mechanisms: inhibition of ATPase activity and prevention of chaperone-assisted protein refolding.[6][8]

  • Inhibition of ATPase Activity: The DnaK chaperone cycle is tightly regulated by ATP binding and hydrolysis. ATP binding to the N-terminal Nucleotide-Binding Domain (NBD) promotes an "open" conformation with low affinity for substrates. Hydrolysis to ADP, often stimulated by a DnaJ co-chaperone, triggers a conformational change to a "closed" state with high substrate affinity.[7] Studies on the related peptide pyrrhocoricin, which shares a binding site with this compound, demonstrated that the peptide diminishes the ATPase activity of DnaK.[6][8]

  • Inhibition of Protein Refolding: By interfering with the chaperone cycle, this compound prevents DnaK from correctly refolding misfolded or denatured proteins.[6] This was demonstrated in assays showing that the presence of pyrrhocoricin or drosocin reduced the recovery of activity for enzymes like alkaline phosphatase and β-galactosidase in live bacteria.[6] The proposed model suggests that peptide binding to the C-terminal substrate-binding domain (SBD), specifically near the helical lid, prevents the frequent opening and closing required for substrate binding and release, effectively locking the chaperone in an inactive state.[6]

Other Chaperone and Intracellular Interactions

While DnaK is the principal non-ribosomal target, this compound has been observed to interact with other biomolecules:

  • GroEL: Binding to the bacterial chaperonin GroEL has also been reported, though this interaction appears to be less specific than the binding to DnaK.[5]

  • Lipopolysaccharide (LPS): Common to many cationic antimicrobial peptides, this compound interacts strongly with the LPS of Gram-negative bacterial outer membranes.[5] This interaction is not a direct killing mechanism but is a critical initial step that facilitates the peptide's translocation across the outer membrane to reach its intracellular targets.[5]

Quantitative Data on PrAMP-Chaperone Interactions

Quantitative affinity data for the this compound-DnaK interaction is not extensively detailed in the literature. However, data from closely related PrAMPs that share the same target provide a valuable reference for the interaction's strength.

PeptideTarget Protein/DomainMethodAffinity Constant (Kd)Reference
PyrrhocoricinE. coli DnaK (C-terminal fragment)Fluorescence Polarization50.8 µM[6]
Peptide AKTLILSHLRFVVE. coli DnaK (Full Length)In-solution assay0.4 µM[9]
Peptide VVHIARNYAGYGE. coli DnaK (Full Length)In-solution assay4 µM[9]
(Note: The peptides AKTLILSHLRFVV and VVHIARNYAGYG are model DnaK-binding peptides used to define binding affinities, not PrAMPs.)

Key Experimental Protocols

The following sections detail the methodologies used to identify and characterize the non-ribosomal targets of this compound.

Protocol: Affinity Purification-Mass Spectrometry for Target Identification

This protocol describes a generalized workflow for identifying protein binding partners of this compound from a bacterial lysate.

  • Peptide Synthesis and Biotinylation: Synthesize the this compound analogue with an N-terminal or C-terminal biotin tag, often with a flexible linker (e.g.,-K-) to minimize steric hindrance.

  • Immobilization: Incubate the biotinylated peptide with streptavidin-conjugated agarose or magnetic beads for 1-2 hours at 4°C to allow for immobilization. Wash the beads extensively with a binding buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound peptide.

  • Lysate Preparation: Grow E. coli (e.g., strain D22) to mid-log phase. Harvest cells by centrifugation and resuspend in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4) containing protease inhibitors. Lyse cells via sonication or French press and clarify the lysate by ultracentrifugation.

  • Affinity Pull-Down: Incubate the clarified bacterial lysate with the peptide-conjugated beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads 3-5 times with wash buffer (binding buffer with increased salt concentration, e.g., 300-500 mM NaCl) to remove non-specific binders.

  • Elution: Elute bound proteins using a competitive eluent (e.g., excess free biotin) or a denaturing solution (e.g., SDS-PAGE sample buffer, 0.1 M glycine pH 2.5).

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining. Excise protein bands of interest.

  • Identification: Subject the excised bands to in-gel trypsin digestion followed by protein identification using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Protocol: DnaK ATPase Activity Assay

This assay measures the effect of this compound on the rate of ATP hydrolysis by DnaK.

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, pH 7.6), purified recombinant E. coli DnaK (e.g., 1-2 µM), and varying concentrations of the this compound peptide. Include a "no peptide" positive control and a "no DnaK" negative control.

  • Initiation: Pre-incubate the mixture for 10 minutes at 37°C. Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released. A common method is the Malachite Green assay. Add the Malachite Green reagent to each well, incubate for 15-20 minutes at room temperature, and measure the absorbance at ~620-650 nm.

  • Quantification: Calculate the concentration of Pi released using a standard curve prepared with known concentrations of phosphate. Determine the percentage of ATPase inhibition relative to the positive control.

Protocol: Chaperone-Assisted Protein Refolding Assay

This assay determines if this compound inhibits the ability of DnaK to refold a denatured protein, such as firefly luciferase.

  • Luciferase Denaturation: Denature purified firefly luciferase by incubating it in a denaturation buffer (e.g., 6 M Guanidine-HCl, 25 mM HEPES, 5 mM DTT) for 1 hour at 25°C.

  • Refolding Reaction: Initiate refolding by diluting the denatured luciferase 100-fold into a refolding buffer (e.g., 25 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 2 mM ATP) containing the complete DnaK chaperone system (E. coli DnaK, DnaJ, and GrpE).

  • Inhibition: Perform parallel reactions where varying concentrations of this compound are included in the refolding buffer.

  • Activity Measurement: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction mixture and add them to a luminometer cuvette containing luciferase assay reagent (luciferin substrate).

  • Analysis: Measure the luminescence, which is directly proportional to the amount of active, refolded luciferase. Plot the recovery of luciferase activity over time for each condition to determine the inhibitory effect of this compound.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

experimental_workflow cluster_prep Preparation cluster_interaction Interaction & Isolation cluster_analysis Analysis & Identification p1 Synthesize & Biotinylate This compound Peptide p2 Immobilize Peptide on Streptavidin Beads p1->p2 i1 Incubate Beads with Lysate p2->i1 p3 Prepare Bacterial Cell Lysate p3->i1 i2 Wash to Remove Non-specific Binders i1->i2 i3 Elute Bound Proteins i2->i3 a1 SDS-PAGE Separation i3->a1 a2 In-Gel Digestion (Trypsin) a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Identify Protein: DnaK a3->a4

Caption: Workflow for Affinity Purification-Mass Spectrometry.

dnak_inhibition cluster_cell Bacterial Cell This compound This compound dnak DnaK Chaperone (ATP-Bound 'Open' State) This compound->dnak Binds to C-terminal Substrate Domain dnak_inhibited DnaK-Apidaecin Complex (Locked 'Closed' State) dnak->dnak_inhibited Inhibits ATPase Cycle & Conformational Change misfolded Misfolded Proteins misfolded->dnak Substrate for Refolding accumulation Accumulation of Toxic Misfolded Proteins dnak_inhibited->accumulation Prevents Refolding death Cell Death accumulation->death

Caption: Proposed Mechanism of DnaK Inhibition by this compound.

Conclusion and Future Directions

While this compound's ability to stall ribosomal translation is a potent weapon against bacteria, its activity is clearly augmented by the simultaneous disabling of the crucial DnaK chaperone system. This dual-targeting strategy—disrupting both protein synthesis and protein quality control—creates a synergistic effect that contributes to its high efficacy and low propensity for resistance development.

The key takeaways for researchers and drug developers are:

  • DnaK is a validated, high-value intracellular target for this compound and related PrAMPs.

  • The inhibition of DnaK's ATPase and refolding functions leads to the accumulation of toxic protein aggregates, contributing significantly to cell death.

  • The specificity of this compound for bacterial DnaK over human Hsp70 is a critical feature that enhances its therapeutic potential.

Future research should focus on obtaining high-resolution structural data of the this compound-DnaK complex to precisely map the binding interface. This knowledge will be invaluable for the structure-guided design of next-generation peptidomimetics with enhanced DnaK inhibitory activity, improved stability, and optimized pharmacokinetic properties, paving the way for novel antibiotics that effectively combat multidrug-resistant pathogens.

References

Methodological & Application

Recombinant Expression of Apidaecin in E. coli Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apidaecins are a family of small, proline-rich antimicrobial peptides originally isolated from the honeybee, Apis mellifera. They exhibit potent bactericidal activity, primarily against Gram-negative bacteria, by targeting the 70S ribosome and inhibiting protein synthesis. This unique mechanism of action makes apidaecin and its analogs promising candidates for the development of novel antibiotics. The production of these peptides in large quantities for research and preclinical studies is crucial. Escherichia coli remains a popular and cost-effective host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression tools.

However, the expression of antimicrobial peptides like this compound in E. coli presents challenges, most notably the inherent toxicity of the peptide to the host cells and its susceptibility to proteolytic degradation. To overcome these obstacles, this compound is often expressed as a fusion protein. This strategy masks the peptide's toxicity during expression and can protect it from cellular proteases. A commonly used and effective fusion partner is the Small Ubiquitin-like Modifier (SUMO), which is known to enhance the solubility and stability of its fusion partner. Following expression, the fusion protein is purified, and the this compound peptide is cleaved from the SUMO tag using a specific protease.

These application notes provide detailed protocols for the recombinant expression of this compound in E. coli using a SUMO fusion system, from the initial cloning to the final purification of the active peptide. Both traditional IPTG induction and auto-induction methods are described, offering flexibility for different laboratory setups and protein expression requirements.

Data Presentation

The yield of recombinant this compound can vary significantly depending on the expression strategy, culture conditions, and the specific this compound analog being produced. The use of a SUMO fusion partner has been shown to facilitate high-yield expression and straightforward purification.

Purification StageProteinYield per Liter of CulturePurityReference
Affinity Chromatographysmt3AP2 (SUMO-Apidaecin Mutant Fusion)~23 mg>90%[1][2]
Cation Exchange ChromatographyRecombinant AP2 (Cleaved this compound Mutant)2.7 mg>95%[1][2]

Experimental Workflows and Logical Relationships

Overall Workflow for Recombinant this compound Production

Recombinant_Apidaecin_Workflow cluster_cloning Vector Construction cluster_expression Protein Expression cluster_purification Purification Codon_Optimization Codon_Optimization Gene_Synthesis Gene_Synthesis Codon_Optimization->Gene_Synthesis PCR_Amplification PCR_Amplification Gene_Synthesis->PCR_Amplification Restriction_Digest_Insert Restriction_Digest_Insert PCR_Amplification->Restriction_Digest_Insert Ligation Ligation Restriction_Digest_Insert->Ligation pET_SUMO_Vector pET_SUMO_Vector Restriction_Digest_Vector Restriction_Digest_Vector pET_SUMO_Vector->Restriction_Digest_Vector Restriction_Digest_Vector->Ligation Transformation_Cloning_Strain Transformation_Cloning_Strain Ligation->Transformation_Cloning_Strain Plasmid_Verification Plasmid_Verification Transformation_Cloning_Strain->Plasmid_Verification Transformation_Expression_Strain Transformation_Expression_Strain Plasmid_Verification->Transformation_Expression_Strain Starter_Culture Starter_Culture Transformation_Expression_Strain->Starter_Culture Main_Culture_Growth Main_Culture_Growth Starter_Culture->Main_Culture_Growth Induction Induction Main_Culture_Growth->Induction IPTG or Auto-induction Cell_Harvest Cell_Harvest Induction->Cell_Harvest Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography Ni-NTA SUMO_Tag_Cleavage SUMO_Tag_Cleavage Affinity_Chromatography->SUMO_Tag_Cleavage Cation_Exchange Cation_Exchange SUMO_Tag_Cleavage->Cation_Exchange Purified_this compound Purified_this compound Cation_Exchange->Purified_this compound Fusion_Protein_Strategy cluster_problem Challenges in Direct Expression cluster_solution SUMO Fusion Solution cluster_outcome Outcome Toxic_AMP This compound is toxic to E. coli Fusion_Expression Express as SUMO-Apidaecin fusion protein Toxic_AMP->Fusion_Expression Degradation Susceptible to proteolytic degradation Degradation->Fusion_Expression Mask_Toxicity SUMO masks toxicity Fusion_Expression->Mask_Toxicity Protect_Degradation SUMO protects from degradation Fusion_Expression->Protect_Degradation Enhance_Solubility SUMO enhances solubility Fusion_Expression->Enhance_Solubility High_Yield High yield of fusion protein Mask_Toxicity->High_Yield Protect_Degradation->High_Yield Enhance_Solubility->High_Yield Purification Simplified purification High_Yield->Purification Cleavage Specific cleavage to release native this compound Purification->Cleavage

References

Purification of Apidaecin Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apidaecin, a proline-rich antimicrobial peptide first isolated from the honeybee (Apis mellifera), has demonstrated potent activity against a range of Gram-negative bacteria.[1] Its unique mechanism of action, which involves binding to the bacterial ribosome and inhibiting protein synthesis, makes it a promising candidate for the development of novel antibiotics.[2] Effective research and development of this compound and its analogs necessitate a robust and efficient purification methodology. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification of synthetic and recombinant peptides due to its high resolution, speed, and the volatility of the mobile phases used, which simplifies sample recovery.[3][4]

This document provides detailed application notes and protocols for the purification of this compound using RP-HPLC, intended to guide researchers, scientists, and drug development professionals in achieving high-purity this compound for a variety of downstream applications.

Application Notes

Reverse-phase HPLC separates peptides based on their hydrophobicity.[5] The stationary phase is nonpolar (e.g., C18 or C8 alkyl chains bonded to silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are adsorbed to the stationary phase in a highly aqueous mobile phase and are selectively eluted as the concentration of the organic solvent is increased.

Choosing the Right Column:

For small peptides like this compound (18 amino acids), a C18 (octadecyl) column is generally the preferred choice as it provides sufficient hydrophobicity for good retention and separation.[5] For larger or more hydrophobic peptides, a C8 or even a C4 column might be more suitable to prevent excessively strong binding and to ensure elution. The use of wide-pore (300 Å) silica is recommended for peptide separations to allow for better access of the peptide molecules to the stationary phase.[5]

Mobile Phase Selection:

The most common mobile phase system for peptide purification consists of:

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

TFA acts as an ion-pairing agent, neutralizing the positive charges on the peptide and improving peak shape and resolution.[6] It is also volatile, which facilitates its removal during lyophilization.

Gradient Elution:

A linear gradient of increasing acetonitrile concentration is typically employed to elute the bound peptides. Slower gradients (e.g., 0.5-1% increase in Solvent B per minute) generally provide better resolution and are recommended for complex mixtures or when high purity is critical.[7]

Scale of Purification:

RP-HPLC can be performed at both analytical and preparative scales.

  • Analytical HPLC uses smaller columns (e.g., 4.6 mm internal diameter) and is used for assessing purity and optimizing separation conditions.[5]

  • Preparative HPLC utilizes larger columns (e.g., >10 mm internal diameter) to purify larger quantities of the target peptide.[5] Method development is typically performed at the analytical scale and then scaled up to the preparative scale.

Experimental Workflow

The overall workflow for the purification of this compound, from crude sample to purified peptide, is illustrated below.

This compound Purification Workflow cluster_0 Sample Preparation cluster_1 RP-HPLC Purification cluster_2 Analysis & Final Product Crude Crude this compound (Synthetic or Recombinant) Dissolve Dissolve in Solvent A Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Load Load onto Equilibrated RP-HPLC Column Filter->Load Gradient Elute with Acetonitrile Gradient Load->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fractions (Analytical HPLC, MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure this compound Lyophilize->Pure

Caption: Workflow for this compound Purification by RP-HPLC.

Data Presentation

The following tables summarize representative quantitative data for the purification of antimicrobial peptides using multi-step and single-step RP-HPLC protocols.

Table 1: Purification of Native this compound 1 Isoforms from Honeybee Hemolymph [8]

Purification StepSampleThis compound 1 Isoforms ContentRecovery
Initial ExtractHemolymph13.0 ng/µL100%
WCX + C8 DesaltingEnriched Fraction-~45%

Note: This multi-step process is for the quantification of native this compound from a complex biological matrix and involves initial enrichment steps before analytical RP-HPLC.

Table 2: One-Step Preparative RP-HPLC Purification of a Synthetic 26-Residue Antimicrobial Peptide [7]

Column TypeSample Load (mg)Purified Product (mg)Recovery (%)Purity (%)
Semi-preparative (9.4 mm I.D.)20066.090.4>99
Semi-preparative (9.4 mm I.D.)10031.987.5>99
Semi-preparative (9.4 mm I.D.)6-90.3>99
Analytical (4.6 mm I.D.)6-82.5>99
Narrowbore (2.1 mm I.D.)1.5-79.5>99

Note: This data for a comparable antimicrobial peptide demonstrates the high purity and recovery achievable with an optimized one-step preparative RP-HPLC protocol.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is for determining the purity of a crude this compound sample and for optimizing the separation conditions.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Crude this compound sample

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Dissolve the crude this compound in Solvent A to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.

  • Inject 10-20 µL of the prepared sample.

  • Run a linear gradient from 5% to 65% Solvent B over 30 minutes.

  • Maintain a flow rate of 1.0 mL/min.

  • Monitor the elution profile at 214 nm and 280 nm.

  • After the main peak has eluted, wash the column with a high concentration of Solvent B (e.g., 95%) for 5 minutes to remove any strongly bound impurities.

  • Re-equilibrate the column to the initial conditions.

Protocol 2: Preparative RP-HPLC for this compound Purification

This protocol is for purifying larger quantities of this compound. The gradient may need to be optimized based on the results from the analytical run.

1. Materials and Equipment:

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size, 300 Å pore size)

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Crude this compound sample

  • Lyophilizer

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal volume of Solvent A. The concentration will depend on the column's loading capacity.

  • Filter the sample if necessary.

3. HPLC Method:

  • Equilibrate the preparative column with the starting mobile phase composition determined from the analytical run.

  • Load the sample onto the column.

  • Run a linear gradient optimized from the analytical separation. A common starting point for antimicrobial peptides is a gradient of 30-70% Solvent B over 70 minutes.

  • Set the flow rate according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm I.D. column).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the this compound peak.

4. Post-Purification Processing:

  • Analyze the purity of the collected fractions using analytical RP-HPLC (Protocol 1).

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a dry powder.

  • Store the purified peptide at -20°C or -80°C.

Signaling Pathways and Logical Relationships

The logical relationship between the key steps in developing a preparative HPLC purification method is outlined below.

Method Development Logic Analytical_Run Analytical HPLC of Crude Sample Determine_RT Determine Retention Time (RT) of this compound Analytical_Run->Determine_RT Assess_Purity Assess Purity & Identify Closely Eluting Impurities Analytical_Run->Assess_Purity Optimize_Gradient Optimize Analytical Gradient for Maximum Resolution Determine_RT->Optimize_Gradient Assess_Purity->Optimize_Gradient Scale_Up Scale-Up to Preparative Column (Adjust Flow Rate & Gradient) Optimize_Gradient->Scale_Up Load_Study Perform Loading Study (Determine Optimal Sample Load) Scale_Up->Load_Study Final_Method Final Preparative Method Load_Study->Final_Method

Caption: Logical flow for preparative HPLC method development.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apidaecin is a member of the proline-rich antimicrobial peptide (PrAMP) family, originally isolated from honeybees (Apis mellifera).[1][2] These peptides represent a promising class of antibiotics due to their primary activity against Gram-negative bacteria and their unique intracellular mechanism of action.[1][2][3] Unlike many antimicrobial peptides that disrupt cell membranes, this compound penetrates the bacterial cell via a specific transporter, SbmA in E. coli, and ultimately inhibits protein synthesis.[2][4] It achieves this by binding to the 70S ribosome, trapping release factors, and preventing the termination of translation, which leads to a halt in protein production and subsequent bacterial growth arrest.[3][4][5]

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of any new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that completely inhibits the visible growth of a microorganism after overnight incubation.[6][7] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, adapted for the specific properties of cationic antimicrobial peptides.

Principle of the Assay

The broth microdilution assay is a standardized method used to determine the MIC of an antimicrobial agent. The assay involves preparing a series of two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the agent that prevents this visible growth. For antimicrobial peptides like this compound, modifications to the standard Clinical and Laboratory Standards Institute (CLSI) protocol are recommended to prevent peptide loss due to adsorption to plastic surfaces.[8][9]

Quantitative Data Summary: MIC of this compound and Analogs

The following table summarizes the reported MIC values for this compound and its synthetic analogs against various Gram-negative bacteria. It is important to note that MIC values can vary based on the specific peptide analog, the bacterial strain, and the precise experimental conditions used.

Peptide/AnalogBacterial StrainMIC (µg/mL)MIC (µM)Reference
This compound (Wild-Type)Escherichia coli JM1091.25-[6]
This compound (Wild-Type)Escherichia coli BL21(DE3)1.25-[6]
Api 137Escherichia coli BL21-1.5[4]
Api 137Escherichia coli BL21-0.0625[10]
Api 137Escherichia coli0.5-[11]
Api88Escherichia coli1-[11]
Api155Escherichia coli1-[11]
This compound 1b (AP IB)Salmonella Typhimurium CMCC 5011510-[12]
AP2 (this compound analog)Salmonella Typhimurium CMCC 501155-[12]
This compoundPseudomonas aeruginosa1448-[13]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI guidelines and includes modifications for cationic antimicrobial peptides.[8][14][15]

Materials and Reagents:

  • This compound peptide (lyophilized)

  • Test bacterial strains (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA) for peptide dilution[9][14]

  • Sterile deionized water or 0.01% acetic acid for stock solution

  • Sterile 96-well polypropylene microtiter plates (low-binding)[9][16]

  • Sterile polypropylene tubes

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (≤24 hours old), select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate the broth culture at 37°C with shaking until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (this typically requires a 1:100 dilution of a suspension adjusted to the 0.5 McFarland standard).[6][16][17]

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent like sterile deionized water or 0.01% acetic acid. b. Perform serial two-fold dilutions of the this compound stock solution in sterile polypropylene tubes using the 0.01% acetic acid/0.2% BSA solution to minimize peptide binding.[14] These will be your 10x working solutions. c. For a typical assay range of 64 to 0.5 µg/mL, you would prepare 10x concentrations from 640 µg/mL down to 5 µg/mL.

  • Assay Setup in 96-Well Plate: a. Add 180 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to each well of a 96-well polypropylene plate.[18] b. Add 20 µL of the corresponding 10x this compound serial dilution to each well to achieve the final desired concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).[18] c. Controls:

    • Growth Control: A well containing 180 µL of bacterial inoculum and 20 µL of the peptide diluent (0.01% acetic acid/0.2% BSA) without this compound.
    • Sterility Control: A well containing 200 µL of sterile MHB only.

  • Incubation: a. Seal the microtiter plate or use a lid to prevent evaporation. b. Incubate the plate at 37°C for 16-20 hours in ambient air.[6]

  • MIC Determination: a. After incubation, examine the wells for visible turbidity by eye. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[6][7] c. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth. The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) Inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to 5x10^5 CFU/mL) Add_Bacteria Add 180µL Bacterial Inoculum to Wells Inoculum->Add_Bacteria Peptide Prepare this compound Serial Dilutions (in 0.2% BSA / 0.01% Acetic Acid) Add_Peptide Add 20µL this compound Dilutions to Wells Peptide->Add_Peptide Controls Set up Growth & Sterility Controls Incubate Incubate 37°C for 16-20h Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC cluster_assay cluster_assay cluster_assay->Incubate

Caption: Workflow for the broth microdilution assay to determine the MIC of this compound.

Mechanism of Action

Apidaecin_MoA This compound Mechanism of Action cluster_cell Gram-Negative Bacterium cluster_cytoplasm Cytoplasm Api_ext This compound OM Outer Membrane SbmA SbmA Transporter Api_ext->SbmA 1. Entry IM Inner Membrane Api_int This compound cluster_cytoplasm cluster_cytoplasm Ribosome 70S Ribosome (at Stop Codon) Api_int->Ribosome 2. Binding Stall Stalled Ribosome Complex (Translation Termination Inhibited) Api_int->Stall 3. Trapping Ribosome->Stall 3. Trapping RF Release Factor (RF1/RF2) RF->Ribosome RF->Stall 3. Trapping

Caption: this compound inhibits bacterial protein synthesis by trapping release factors on the ribosome.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apidaecins are a class of small, proline-rich antimicrobial peptides (AMPs) originally isolated from the honeybee (Apis mellifera).[1][2] These peptides exhibit potent and rapid bactericidal activity, primarily against Gram-negative bacteria.[2] Their unique mechanism of action, which involves entering the bacterial cell and inhibiting protein synthesis by targeting the 70S ribosome, makes them promising candidates for the development of novel antibiotics, particularly in an era of rising antimicrobial resistance.[2][3][4] Unlike many other AMPs that act by disrupting the cell membrane, apidaecins have a more specific intracellular target, which may reduce the likelihood of resistance development.[2][3] Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for evaluating the efficacy of this compound and its synthetic analogs, and for advancing their development as therapeutic agents.[5]

This document provides detailed protocols for the most common methods used to determine the antimicrobial susceptibility of this compound: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the radial diffusion assay for assessing antimicrobial activity in an agar-based system.

Mechanism of Action of this compound

Apidaecins exert their antimicrobial effect through a multi-step process that begins with binding to the outer membrane of Gram-negative bacteria.[1][2] The peptide then translocates across the outer membrane and enters the periplasmic space. Subsequently, it is actively transported across the inner membrane into the cytoplasm via the SbmA transporter.[2][6][7] Once inside the cell, this compound binds to the 70S ribosome, interfering with the termination of protein synthesis and ultimately leading to bacterial cell death.[2][3][4]

cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound OM_Binding Binding to Outer Membrane This compound->OM_Binding Periplasmic_this compound This compound OM_Binding->Periplasmic_this compound SbmA SbmA Transporter Periplasmic_this compound->SbmA Cytoplasmic_this compound This compound SbmA->Cytoplasmic_this compound Ribosome 70S Ribosome Cytoplasmic_this compound->Ribosome Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Death Bacterial Cell Death Inhibition->Death

This compound's mechanism of action in Gram-negative bacteria.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs

The following table summarizes the MIC values of this compound and its synthetic analogs against various bacterial strains as determined by broth microdilution assays. These values highlight the potent activity of these peptides, particularly against Escherichia coli.

Peptide/AnalogBacterial StrainMIC (µg/mL)Reference
This compound 1bE. coli BL21(DE3)>128[8]
Api88E. coli BL21 AI1[8]
Api88E. coli DSM 102331[8]
Api88K. pneumoniae DSM 6814[8]
Api137E. coli Rosetta DE3 pLysS2[6]
Api137E. coli BW251132[6]
Api137E. coli BL21 AI1[8]
Api137K. pneumoniae DSM 6814[8]
Api155E. coli BL21 AI1[8]
Api155K. pneumoniae DSM 6814[8]
Api805E. coli Rosetta DE3 pLysS2[6]
Api805E. coli BW251134[6]
Api805E. coli BL21 sbmA::Tn10Cm128[6]
Onc112E. coli Rosetta DE3 pLysS4[6]
Onc112E. coli BW251134[6]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing of peptides.[5][6][8][9][10][11][12]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound, defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Materials:

  • This compound or its analogs, lyophilized

  • Sterile, cation-adjusted Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB), sometimes used at diluted concentrations (e.g., 25% MHB or 33% TSB)[6][8]

  • Bacterial strains (e.g., E. coli, K. pneumoniae)

  • Sterile 96-well, round-bottom microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Plate reader (optional, for quantitative growth assessment)

  • Incubator (37°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically dissolve the lyophilized this compound in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1280 µg/mL).

    • Prepare serial two-fold dilutions of the stock solution in the appropriate sterile broth (e.g., MHB or TSB) in sterile polypropylene tubes.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into 3-5 mL of sterile broth.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).

    • Dilute the bacterial culture in the appropriate sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of the appropriate sterile broth to all wells.

    • Add 50 µL of the highest concentration of the this compound serial dilution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • The eleventh column will serve as the positive control (bacterial growth without this compound), and the twelfth column will be the negative control (broth only).

    • Add 50 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Optionally, the OD600 of each well can be measured using a plate reader to quantify bacterial growth.

start Start prep_peptide Prepare this compound Stock and Dilutions start->prep_peptide prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) start->prep_inoculum setup_plate Set up 96-well Plate: - 50 µL Broth - 50 µL this compound Dilutions - 50 µL Inoculum prep_peptide->setup_plate prep_inoculum->setup_plate incubation Incubate at 37°C for 18-24 hours setup_plate->incubation read_results Read Results: - Visual Inspection for Turbidity - Optional: Plate Reader (OD600) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution Assay.
Radial Diffusion Assay (RDA)

This protocol is a generalized method for AMPs and can be adapted for this compound.[13][14][15][16]

Objective: To determine the antimicrobial activity of this compound by measuring the zone of growth inhibition in an agar gel.

Materials:

  • This compound or its analogs, lyophilized

  • Bacterial strains

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Agar

  • Sterile petri dishes

  • Sterile buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Incubator (37°C)

  • Micropipettes and sterile tips

  • Well puncher (2-4 mm diameter)

Protocol:

  • Preparation of Bacterial Inoculum:

    • Grow the test bacterium in 10 mL of TSB to mid-logarithmic phase.

    • Pellet the bacteria by centrifugation and wash with 10 mM Tris-HCl buffer.

    • Resuspend the bacteria in the same buffer to a concentration of approximately 4 x 10^6 CFU/mL.

  • Preparation of Agar Plates:

    • Prepare a sterile underlay agar gel (e.g., 1% agar in buffer) and pour it into petri dishes. Allow it to solidify.

    • Prepare a sterile overlay agar gel (e.g., 1% agar in buffer with 0.03% TSB). Cool the agar to 42-45°C.

    • Add the prepared bacterial inoculum to the molten overlay agar and pour it over the underlay gel.

  • Assay Setup:

    • Once the overlay gel has solidified, punch wells of 2-4 mm in diameter.

    • Prepare serial dilutions of this compound in a sterile buffer.

    • Add a fixed volume (e.g., 5-10 µL) of each this compound dilution to the wells.

    • A well with buffer only should be included as a negative control.

  • Incubation:

    • Incubate the plates at 37°C for 3 hours to allow for peptide diffusion.

    • Overlay the plates with a nutrient-rich agar (e.g., 6% TSB, 1% agar) and incubate for a further 18-24 hours at 37°C.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the clear zones of growth inhibition around each well.

    • The diameter of the clearing zone is proportional to the antimicrobial activity of the peptide concentration.

start Start prep_inoculum Prepare Bacterial Inoculum (4x10^6 CFU/mL) start->prep_inoculum prep_plates Prepare Agar Plates: - Underlay and Overlay Gels - Add Inoculum to Overlay prep_inoculum->prep_plates punch_wells Punch Wells in Solidified Agar prep_plates->punch_wells add_peptide Add this compound Dilutions to Wells punch_wells->add_peptide incubation1 Incubate at 37°C for 3 hours (Diffusion) add_peptide->incubation1 overlay Overlay with Nutrient Agar incubation1->overlay incubation2 Incubate at 37°C for 18-24 hours (Growth) overlay->incubation2 measure_zones Measure Diameter of Inhibition Zones incubation2->measure_zones end End measure_zones->end

Workflow for the Radial Diffusion Assay.

References

Application Notes and Protocols for Time-Kill Kinetics Assay of Apidaecin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apidaecins are a class of proline-rich antimicrobial peptides (AMPs) produced by honeybees and other insects, which exhibit potent activity, primarily against Gram-negative bacteria.[1][2] Unlike many other AMPs that disrupt cell membranes, apidaecins act via a unique intracellular mechanism. They penetrate the bacterial cell and inhibit protein synthesis by binding to the 70S ribosome and trapping the release factors (RF1 and RF2) after the release of the nascent polypeptide chain.[3][4][5] This leads to a global shutdown of translation termination, ultimately resulting in bacterial cell death.[3][4]

The time-kill kinetics assay is a critical in vitro method for evaluating the pharmacodynamics of antimicrobial agents like this compound.[6][7] This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the characterization of an agent as bactericidal (causes cell death) or bacteriostatic (inhibits growth).[6] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the number of viable bacteria (colony-forming units, CFU/mL) from the initial inoculum.[6][7] These studies are essential for understanding the concentration-dependent and time-dependent activity of novel drug candidates.

This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the antibacterial activity of this compound against a susceptible Gram-negative bacterium, such as Escherichia coli.

Mechanism of Action: this compound-Induced Translation Termination Arrest

This compound exerts its bactericidal effect through a sophisticated intracellular targeting mechanism that ultimately halts protein synthesis. The process can be summarized in the following steps:

  • Cellular Entry: this compound initially binds to the outer membrane of Gram-negative bacteria and is then actively transported into the cytoplasm.[1][2][8]

  • Ribosome Targeting: Once inside the cell, this compound targets the 70S ribosome during the termination phase of protein translation.[2][9]

  • Trapping of Release Factors: When a ribosome reaches a stop codon on an mRNA molecule, a release factor (RF1 or RF2) binds to facilitate the release of the newly synthesized protein. After the protein is released, this compound binds within the ribosomal exit tunnel, trapping the release factor on the ribosome.[3][4][5]

  • Inhibition of Translation: This trapping sequesters the cellular pool of release factors, leading to a global arrest of translation termination at stop codons on other mRNAs.[3][10] This rapid and widespread inhibition of protein synthesis is lethal to the bacterium.[3]

Apidaecin_Mechanism cluster_cell Bacterial Cell Apidaecin_ext This compound Apidaecin_int This compound Apidaecin_ext->Apidaecin_int Uptake Ribosome 70S Ribosome Apidaecin_int->Ribosome Targets Ribosome Protein Newly Synthesized Protein Ribosome->Protein Protein Release (at stop codon) TrappedComplex Trapped Ribosome-RF Complex Ribosome->TrappedComplex This compound Traps RF mRNA mRNA mRNA->Ribosome Translation ReleaseFactor Release Factor (RF1/RF2) ReleaseFactor->Ribosome Binds for Termination CellDeath Cell Death TrappedComplex->CellDeath Inhibition of Protein Synthesis

Caption: this compound's mechanism of action leading to bacterial cell death.

Experimental Protocol: Time-Kill Kinetics Assay

This protocol is designed to assess the bactericidal or bacteriostatic activity of this compound against a Gram-negative bacterial strain.

Materials
  • This compound peptide (lyophilized)

  • Test bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile polypropylene tubes or flasks

  • Spectrophotometer

  • Shaking incubator (37°C)

  • Sterile micropipette tips and serological pipettes

  • Spiral plater or manual plating supplies (spreaders)

  • Colony counter

Methods
  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or dilute acetic acid) at a concentration of 100x the highest concentration to be tested.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test bacterium on a TSA plate, select 3-5 isolated colonies and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking (200-250 rpm) until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.

  • Time-Kill Assay Procedure:

    • Prepare a series of sterile tubes, each containing the appropriate volume of CAMHB and the desired final concentration of this compound (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)).

    • Include a growth control tube containing only CAMHB and the bacterial inoculum, and a sterility control tube with only CAMHB.

    • Add the prepared bacterial inoculum to each tube to achieve the target starting density.

    • Immediately after inoculation (t=0), and at subsequent time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube.[11]

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection and Analysis:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each this compound concentration and the growth control.

Time_Kill_Assay_Workflow A Prepare Bacterial Inoculum (Mid-log phase, ~10^6 CFU/mL) C Inoculate Bacteria into This compound Solutions & Controls A->C B Prepare this compound Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Incubate at 37°C with Shaking C->D E Sample at Time Points (0, 0.5, 1, 2, 4, 6, 24h) D->E F Perform Serial Dilutions E->F G Plate Dilutions on Agar F->G H Incubate Plates (18-24h) G->H I Count Colonies (CFU) H->I J Calculate & Plot log10 CFU/mL vs. Time I->J

Caption: Experimental workflow for the time-kill kinetics assay.

Data Presentation and Interpretation

The results of a time-kill assay are typically presented in a semi-logarithmic plot and summarized in a table.

Example Data Table

The following table presents hypothetical data for a time-kill assay of this compound against E. coli.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0 6.06.06.06.06.0
0.5 6.15.54.84.23.5
1 6.35.24.13.5<3.0
2 6.85.03.5<3.0<3.0
4 7.55.1<3.0<3.0<3.0
6 8.25.3<3.0<3.0<3.0
24 9.06.5<3.0<3.0<3.0

Note: <3.0 indicates the limit of detection.

Interpretation of Results
  • Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL from the initial inoculum is considered bactericidal.[6] In the example data, this compound at 2x and 4x MIC demonstrates rapid bactericidal activity, achieving a >3-log10 reduction within 2 and 1 hour, respectively.

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, where the bacterial count remains similar to the initial inoculum, indicates bacteriostatic activity.[6] At 0.5x MIC, this compound shows some initial killing followed by regrowth, suggesting a bacteriostatic or sub-lethal effect at this concentration.

  • Concentration-Dependence: The rate and extent of killing can be observed to increase with higher concentrations of this compound, indicating concentration-dependent activity.

Conclusion

The time-kill kinetics assay is an indispensable tool for characterizing the antimicrobial properties of this compound. By providing a dynamic view of its bactericidal or bacteriostatic effects, this assay offers crucial data for preclinical development and for understanding the dose-response relationship of this promising class of antimicrobial peptides. The detailed protocol and interpretation guidelines provided herein will enable researchers to robustly evaluate the efficacy of this compound and its derivatives.

References

Application Notes and Protocols for Fluorescent Labeling of Apidaecin for Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apidaecin and other proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics, particularly for combating multidrug-resistant Gram-negative bacteria.[1][2] Their efficacy is often dependent on their ability to be internalized by target cells to reach intracellular sites of action.[1][2][3] Consequently, studying the cellular uptake of these peptides is crucial for understanding their mechanism of action and for the development of new and improved analogues.

Fluorescent labeling of this compound provides a powerful tool for visualizing and quantifying its interaction with and entry into cells. This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular uptake studies using fluorescence microscopy and flow cytometry.

Selecting a Fluorescent Label

The choice of fluorophore is critical and depends on the specific experimental requirements, including the instrumentation available and the potential for multiplexing with other fluorescent probes. A variety of fluorescent dyes are commercially available for peptide labeling.[4][][6]

Table 1: Comparison of Common Fluorescent Dyes for Peptide Labeling

Fluorescent DyeExcitation (nm)Emission (nm)Key Characteristics
FAM (Carboxyfluorescein) ~494~518Cost-effective, widely used, good water solubility, pH sensitive.[6][7]
TAMRA (Tetramethylrhodamine) ~557~583Red fluorophore, reasonably photostable, wide pH range.[4][6]
Cy3 ~550~570Bright and photostable, suitable for multiplexing.[4][6]
Cy5 ~650~670Far-red emission, minimizes cellular autofluorescence.[4][6]
Alexa Fluor Dyes Wide RangeWide RangeHighly photostable, bright, and pH insensitive.[4][6]
BODIPY Dyes VariesVariesHigh quantum yield, sharp emission peaks, environmentally insensitive.[]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with 5(6)-Carboxyfluorescein (FAM)

This protocol describes the N-terminal labeling of this compound with 5(6)-carboxyfluorescein, a commonly used green fluorophore.[8][9]

Materials:

  • This compound peptide (synthesized with a free N-terminus)

  • 5(6)-Carboxyfluorescein, succinimidyl ester (FAM-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for verification

Procedure:

  • Peptide Solution Preparation: Dissolve the this compound peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Fluorophore Solution Preparation: Immediately before use, dissolve the FAM-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the FAM-NHS solution to the peptide solution while gently vortexing. A molar ratio of 1.5:1 to 3:1 (FAM:peptide) is recommended.[10]

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.[10]

  • Purification of Labeled Peptide:

    • Size-Exclusion Chromatography (Initial Purification):

      • Equilibrate a Sephadex G-25 column with PBS (pH 7.4).[10]

      • Apply the reaction mixture to the column.

      • Elute with PBS. The first colored band to elute will be the FAM-labeled this compound. The second, slower-moving band corresponds to the unreacted fluorophore.[10]

    • Reverse-Phase HPLC (Final Purification):

      • Further purify the collected fraction containing the labeled peptide using a C18 reverse-phase HPLC column.

      • Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

      • Monitor the elution profile at both 220 nm (peptide bond) and ~494 nm (FAM absorbance).

      • Collect the peak corresponding to the labeled peptide.

  • Verification:

    • Confirm the purity of the labeled peptide by analytical HPLC.

    • Verify the molecular weight of the FAM-labeled this compound using mass spectrometry. The expected mass will be the mass of the this compound peptide plus the mass of the FAM fluorophore.

G Workflow for Fluorescent Labeling of this compound cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_verification Verification Peptide Dissolve this compound in Bicarbonate Buffer Mix Mix Peptide and Fluorophore Solutions Peptide->Mix Fluorophore Dissolve FAM-NHS in DMF/DMSO Fluorophore->Mix Incubate Incubate at RT in the Dark Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC HPLC Reverse-Phase HPLC SEC->HPLC Analytics Analytical HPLC and Mass Spectrometry HPLC->Analytics G Cellular Uptake Analysis Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output Cells Prepare Single-Cell Suspension Incubate Incubate Cells with Labeled this compound Cells->Incubate Microscopy Fluorescence Microscopy Incubate->Microscopy Flow Flow Cytometry Incubate->Flow Qualitative Qualitative Data: Localization Microscopy->Qualitative Quantitative Quantitative Data: Uptake Levels Flow->Quantitative G Proposed Mechanism of this compound Uptake and Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound Fluorescently Labeled this compound OM Outer Membrane This compound->OM 1. Binding Periplasm Periplasm OM->Periplasm 2. Translocation IM Inner Membrane Periplasm->IM 3. Interaction with Transporter (e.g., SbmA) Cytoplasm Cytoplasm IM->Cytoplasm 4. Active Transport Ribosome 70S Ribosome Cytoplasm->Ribosome 5. Target Binding Inhibition Inhibition of Translation Termination Ribosome->Inhibition 6. Biological Effect

References

Application Notes and Protocols for Constructing Apidaecin Mutant Libraries for Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Apidaecin, a proline-rich antimicrobial peptide (PrAMP) produced by honeybees, represents a promising candidate. It exhibits potent activity against a range of Gram-negative bacteria by inhibiting protein synthesis.[1][2] Specifically, this compound and its derivatives bind to the bacterial ribosome, trapping release factors and leading to a global shutdown of translation termination.[3][4] This distinct mechanism of action makes it an attractive template for developing new therapeutics.

This document provides detailed application notes and protocols for the construction of this compound mutant libraries and their subsequent screening for enhanced or novel antimicrobial activity. By systematically altering the amino acid sequence of this compound, researchers can explore its structure-activity relationship (SAR) to identify variants with improved potency, stability, and spectrum of activity.

Understanding the this compound Pharmacophore

Before library design, it is crucial to understand the key structural features of this compound responsible for its antimicrobial activity. Apidaecins are relatively small peptides, typically 18-20 amino acids in length.[1] Structure-activity relationship studies have revealed that the pharmacophore is primarily located in the C-terminal region of the peptide.[5][6] A comprehensive genetic-based study concluded that the core pharmacophore of this compound is centered on the last five C-terminal amino acids.[5][6]

Table 1: Key Regions and Residues of this compound for Mutagenesis

RegionSequenceImportance for ActivityRecommended Mutagenesis Strategy
C-Terminal Region P-H-P-R-L (in this compound 1b)Critical for ribosome binding and release factor trapping.[5][6]Site-saturation mutagenesis, Alanine scanning.
Proline-rich Core GNNRPVYIPQPRPPHPRL (this compound 1b)Contributes to structural stability and interaction with the ribosomal exit tunnel.[1][2]Site-directed mutagenesis of individual proline residues, randomized mutagenesis in flanking regions.
N-Terminal Region GNNR (in this compound 1b)Generally considered less critical for core activity but may influence solubility and stability.Random mutagenesis, Deletion analysis.

Experimental Workflows

Overview of this compound Mutant Library Construction and Screening

The overall workflow involves designing the mutant library, generating the library using molecular biology techniques, expressing the peptide variants, and screening them for antimicrobial activity.

Workflow cluster_0 Library Design & Construction cluster_1 Library Expression & Screening cluster_2 Hit Validation & Characterization A This compound Gene Design & Synthesis B Mutagenesis Strategy Selection (e.g., Site-saturation, Error-prone PCR) A->B C Mutant DNA Library Generation B->C D Cloning into Expression Vector C->D E Transformation into Host (e.g., E. coli) D->E F Peptide Expression & Purification (Optional) E->F G High-Throughput Antimicrobial Screening F->G H Hit Confirmation & Sequencing G->H I MIC Determination H->I J Spectrum of Activity & Stability Assays I->J

Caption: Experimental workflow for this compound mutant library construction and screening.

This compound's Mechanism of Action

Understanding the mechanism of action is key to interpreting screening results and designing second-generation libraries. This compound enters Gram-negative bacteria and inhibits translation termination.

Mechanism cluster_0 Bacterial Cell Ribosome 70S Ribosome StopCodon Stop Codon Ribosome->StopCodon StalledComplex Stalled Ribosome-RF-Apidaecin Complex Ribosome->StalledComplex mRNA mRNA mRNA->Ribosome ReleaseFactor Release Factor (RF1/RF2) StopCodon->ReleaseFactor binding ReleaseFactor->StalledComplex TranslationTermination Translation Termination ReleaseFactor->TranslationTermination triggers This compound This compound Mutant This compound->Ribosome binds to exit tunnel This compound->StalledComplex StalledComplex->TranslationTermination inhibits ProteinSynthesis Protein Synthesis ProteinSynthesis->mRNA CellDeath Bacterial Cell Growth Arrest/Death TranslationTermination->CellDeath

Caption: Simplified signaling pathway of this compound's mechanism of action.

Protocols

Protocol for Site-Saturation Mutagenesis Library Construction

This protocol describes the generation of a site-saturation mutagenesis library at a specific codon in the this compound gene using whole plasmid amplification.[7][8]

Materials:

  • High-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase)

  • Forward and reverse mutagenic primers with degenerate codons (e.g., NNK)

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning (e.g., DH5α)

  • Plasmid DNA containing the wild-type this compound gene

  • PCR purification kit

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers that anneal back-to-back to the plasmid template. The forward primer should contain the degenerate codon (e.g., NNK) at the desired mutation site. The primers should have a melting temperature (Tm) between 60-68°C.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      Component Volume (50 µL reaction) Final Concentration
      5X High-Fidelity Buffer 10 µL 1X
      10 mM dNTPs 1 µL 200 µM
      10 µM Forward Primer 2.5 µL 0.5 µM
      10 µM Reverse Primer 2.5 µL 0.5 µM
      Template Plasmid DNA (1-25 ng) 1 µL 1-25 ng
      High-Fidelity DNA Polymerase 0.5 µL 1 U/50 µL

      | Nuclease-free water | to 50 µL | - |

    • Perform PCR with the following cycling conditions:

      Step Temperature Time Cycles
      Initial Denaturation 98°C 30 s 1
      Denaturation 98°C 10 s 25-30
      Annealing 60-68°C 20 s
      Extension 72°C 30 s/kb
      Final Extension 72°C 2 min 1

      | Hold | 4°C | ∞ | |

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the PCR product and incubate at 37°C for 1 hour to digest the parental methylated template DNA.

  • Transformation: Transform competent E. coli cells with 5 µL of the DpnI-treated PCR product. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Library Harvesting: Scrape the colonies from the plate into LB medium. Isolate the plasmid DNA from the pooled colonies to obtain the mutant this compound library.

Protocol for High-Throughput Antimicrobial Activity Screening

This protocol outlines a high-throughput screening method to identify this compound mutants with antimicrobial activity using a 96-well plate format.[9][10]

Materials:

  • This compound mutant library (expressed as peptides or in an expression host)

  • Target Gram-negative bacterial strain (e.g., E. coli ATCC 25922)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Resazurin sodium salt solution (0.01% w/v)

  • Plate reader capable of measuring absorbance at 600 nm and fluorescence (Ex/Em: 560/590 nm)

Procedure:

  • Bacterial Inoculum Preparation: Inoculate the target bacterial strain in MHB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6). Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Plate Setup:

    • Add 50 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 50 µL of each this compound mutant (at a desired screening concentration) to the corresponding wells.

    • Include positive controls (e.g., wild-type this compound, conventional antibiotic) and negative controls (no peptide).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Growth Inhibition Measurement (Absorbance): Measure the optical density at 600 nm (OD₆₀₀) using a plate reader. A lower OD₆₀₀ compared to the negative control indicates growth inhibition.

  • Cell Viability Measurement (Resazurin Assay - Optional):

    • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

    • Measure fluorescence (Ex/Em: 560/590 nm). A lack of fluorescence (blue color) indicates cell death, while high fluorescence (pink color) indicates viable cells.

  • Hit Identification: Identify mutants that exhibit significant growth inhibition (e.g., >80% reduction in OD₆₀₀ or no fluorescence signal) as primary hits.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the MIC of the hit this compound mutants identified from the primary screen, following CLSI guidelines.[10]

Materials:

  • Purified hit this compound mutants

  • Target bacterial strain

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

Procedure:

  • Peptide Dilution: Prepare a 2-fold serial dilution of each purified peptide in MHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Bacterial Inoculum: Prepare a bacterial inoculum as described in the high-throughput screening protocol (final concentration of 5 x 10⁵ CFU/mL).

  • Inoculation: Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the OD₆₀₀.

Data Presentation

Quantitative data from screening and characterization should be summarized in tables for clear comparison.

Table 2: Example Data from a Hypothetical this compound Mutant Screen

Mutant IDMutationScreening Inhibition (%) at 16 µg/mLMIC against E. coli (µg/mL)MIC against P. aeruginosa (µg/mL)
WT-ApiWild-Type95416
Api-M1R17A10>128>128
Api-M2P15G80832
Api-M3H16W9928
Api-M4L18F98416

Conclusion

The construction and screening of this compound mutant libraries is a powerful strategy for the discovery of novel antimicrobial peptides with therapeutic potential. The protocols and application notes provided herein offer a comprehensive guide for researchers to systematically explore the structure-activity landscape of this compound and identify lead candidates for further development. Careful library design, robust high-throughput screening, and thorough hit characterization are essential for the success of such campaigns.

References

Application Notes and Protocols for Assessing Apidaecin Synergy with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative strategies to combat bacterial infections. One promising approach is the use of combination therapy, where antimicrobial peptides (AMPs) are paired with conventional antibiotics to enhance their efficacy. Apidaecins, a class of proline-rich AMPs produced by honeybees and other insects, are of particular interest due to their unique mechanism of action. Unlike many other AMPs that disrupt cell membranes, apidaecins penetrate the bacterial cell and inhibit protein synthesis by targeting translation termination.[1] This distinct mechanism suggests a strong potential for synergistic interactions with conventional antibiotics that target different cellular pathways.

These application notes provide detailed protocols for assessing the synergistic potential of apidaecin and its derivatives with conventional antibiotics using two standard in vitro methods: the checkerboard assay and the time-kill curve assay.

Mechanism of Action: this compound

This compound and its analogs exhibit activity primarily against Gram-negative bacteria.[1] Their mode of action involves the following steps:

  • Outer Membrane Transversal: Apidaecins are thought to traverse the outer membrane of Gram-negative bacteria.

  • Cytoplasmic Entry: They are actively transported into the cytoplasm.

  • Ribosome Targeting: Inside the cell, apidaecins bind to the 70S ribosome.

  • Inhibition of Translation Termination: Specifically, they interfere with the release factors, causing ribosomes to stall at stop codons and thereby inhibiting protein synthesis.[1]

This targeted intracellular mechanism, which does not involve membrane lysis, makes apidaecins attractive candidates for combination therapies, as they may facilitate the entry or enhance the activity of other antibiotics.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[2] The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.

a. Principle

Serial dilutions of two antimicrobial agents (this compound and a conventional antibiotic) are combined in a microtiter plate, and the minimum inhibitory concentration (MIC) of each agent in the combination is determined. The FIC index is calculated from these values.

b. Materials

  • This compound or its analog (e.g., Api137)

  • Conventional antibiotic (e.g., ampicillin, tetracycline, ciprofloxacin)

  • Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

c. Protocol

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent (e.g., sterile water or DMSO) at a concentration at least 10 times the expected MIC.

  • Determine MIC of Individual Agents: Before performing the checkerboard assay, determine the MIC of this compound and the conventional antibiotic separately for the target bacterial strain using the broth microdilution method.

  • Prepare Antibiotic Dilutions in the Plate:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the conventional antibiotic. Start with a concentration of 4x MIC in the first column.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound. Start with a concentration of 4x MIC in the first row.

    • The final plate will contain a gradient of concentrations for both agents. Include a row and a column with each agent alone to redetermine the individual MICs as a control. Also, include a growth control well (no antimicrobials) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the Plate: Add 100 µL of the bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs in Combination: After incubation, determine the MIC of each combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC Index: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

d. Interpretation of Results

The interaction is interpreted based on the calculated FIC index[2][3]:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

e. Data Presentation

This compound AnalogConventional AntibioticBacterial StrainMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound: This compound:
Antibiotic: Antibiotic:
ExampleExampleExample
Api137CiprofloxacinP. aeruginosaApi137: 8Api137: 20.375Synergy
Cipro: 1Cipro: 0.125

Note: The data in the example row is illustrative and not from a specific cited study.

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.

a. Principle

The number of viable bacteria is determined at various time points after exposure to this compound, a conventional antibiotic, and their combination. A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

b. Materials

  • This compound or its analog

  • Conventional antibiotic

  • Bacterial strain of interest

  • CAMHB or other suitable broth

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

c. Protocol

  • Prepare Cultures: Grow the bacterial strain overnight in CAMHB. The next day, dilute the overnight culture into fresh broth and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Prepare Inoculum: Dilute the mid-log phase culture to a starting concentration of approximately 5 x 10^5 CFU/mL in several flasks or tubes.

  • Add Antimicrobials: Add the antimicrobial agents to the flasks at predetermined concentrations (e.g., 1x MIC, 2x MIC). The experimental groups should include:

    • Growth control (no antimicrobial)

    • This compound alone

    • Conventional antibiotic alone

    • This compound + conventional antibiotic

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates.

  • Incubate Plates and Count Colonies: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Plot the Data: Plot the log10 CFU/mL versus time for each experimental group.

d. Interpretation of Results

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A < 2-log10 but > 1-log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

e. Data Presentation

Time-kill curve data is best presented graphically, but key findings can be summarized in a table.

This compound AnalogConventional AntibioticBacterial StrainConcentration (x MIC)Log10 CFU/mL Reduction at 24h (vs. most active single agent)Interpretation
This compound:
Antibiotic:
ExampleExampleExample
Api88AmpicillinE. coliApi88: 1> 2.0Synergy
Ampicillin: 1

Note: The data in the example row is illustrative and not from a specific cited study.

Visualization of Workflows and Pathways

This compound's Proposed Mechanism of Action

Apidaecin_Mechanism This compound This compound Outer_Membrane Outer Membrane This compound->Outer_Membrane Transverses Periplasm Periplasm Outer_Membrane->Periplasm Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Active Transport Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Ribosome 70S Ribosome Cytoplasm->Ribosome Binds to Release_Factors Release Factors (RF1/RF2) Ribosome->Release_Factors Traps Protein_Synthesis Protein Synthesis Inhibition Release_Factors->Protein_Synthesis Leads to

Caption: Proposed mechanism of action for this compound.

Checkerboard Assay Experimental Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup Stock_Solutions Prepare this compound & Antibiotic Stock Solutions Serial_Dilution Perform 2D Serial Dilutions in 96-well Plate Stock_Solutions->Serial_Dilution MIC_Determination Determine Individual MICs MIC_Determination->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read MICs of Combinations Incubation->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret Interpret Synergy, Additivity, or Antagonism Calculate_FIC->Interpret

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay Experimental Workflow

Time_Kill_Workflow cluster_prep Preparation cluster_exposure Exposure Culture_Prep Prepare Mid-log Phase Bacterial Culture Inoculum_Prep Dilute to Starting Inoculum (~5x10^5 CFU/mL) Culture_Prep->Inoculum_Prep Add_Antimicrobials Add Antimicrobials: - Control - this compound alone - Antibiotic alone - Combination Inoculum_Prep->Add_Antimicrobials Incubate_Shake Incubate with Shaking at 37°C Add_Antimicrobials->Incubate_Shake Sampling Sample at Multiple Time Points (0, 2, 4, 6, 8, 24h) Incubate_Shake->Sampling Plating Perform Serial Dilutions and Plate Sampling->Plating Incubate_Plates Incubate Plates at 37°C for 18-24h Plating->Incubate_Plates Count_Colonies Count CFUs Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data Interpret Interpret Synergy based on log10 Reduction Plot_Data->Interpret

Caption: Workflow for the time-kill curve synergy assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Serum Stability of Apidaecin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the serum stability of apidaecin derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during your serum stability experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent results in serum stability assays 1. Variability in serum batches: Different lots of serum can have varying levels of protease activity.[1] 2. Peptide precipitation: The peptide may not be fully soluble in the serum matrix.[1] 3. Incomplete protein precipitation: Residual serum proteins can interfere with analytical methods like HPLC.[1] 4. Static charge on lyophilized peptide: This can lead to inaccurate weighing and initial concentration determination.[1]1. Use a pooled serum source or qualify each new batch to ensure consistency.[1] 2. Ensure complete dissolution of the peptide in an appropriate buffer before adding it to the serum. For hydrophobic peptides, consider using a co-solvent if compatible with the assay.[1] 3. Optimize the protein precipitation step. Test different precipitating agents (e.g., trichloroacetic acid (TCA), acetonitrile) and incubation times/temperatures.[2][3] 4. Use an anti-static device or weigh the peptide in a humidity-controlled environment.[1]
Peptide appears to degrade instantaneously 1. High protease activity in the serum: The chosen serum concentration may be too high for sensitive peptides. 2. Peptide adsorption to labware: The peptide may be sticking to the walls of microcentrifuge tubes or pipette tips.[1]1. Dilute the serum to a lower concentration (e.g., 25% v/v) to reduce the initial rate of degradation.[1][4] 2. Use low-retention labware. Consider pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) if compatible with your downstream analysis.[1]
Modified peptide shows improved stability but loss of antibacterial activity 1. Modification affects the pharmacophore: The chemical change, while protecting against proteolysis, may have altered the region of the peptide essential for its biological activity.[4][5]1. Perform a positional alanine or d-amino acid scan to identify residues critical for activity.[4][6] 2. Focus modifications on regions identified as non-essential for activity but susceptible to cleavage. The C-terminal region is a common target for this compound derivatives.[4][6]
Difficulty identifying cleavage sites 1. Low abundance of degradation products: The fragments may be below the limit of detection of the analytical method. 2. Complex fragmentation pattern: Multiple proteases in the serum may be cleaving the peptide at several sites simultaneously.1. Increase the initial peptide concentration or use a more sensitive detection method like mass spectrometry (MS).[7][8] 2. Use specific protease inhibitors to try and isolate the activity of different enzyme classes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound derivative degradation in serum?

This compound derivatives are primarily degraded by proteases present in serum. A key vulnerability is the C-terminal region, with studies on the this compound analog Api88 showing cleavage of the C-terminal leucine residue.[4][6]

Q2: What are the most effective strategies for improving the serum stability of this compound derivatives?

Several strategies have proven effective:

  • C-terminal modification: Replacing the C-terminal amide with a free carboxylic acid has significantly increased stability.[4][6] For example, the derivative Api137 has a C-terminal acid.[2][3]

  • Amino acid substitution: Replacing specific amino acids can hinder protease recognition. Substituting Arginine at position 17 with L-ornithine (as in Api134) or L-homoarginine (as in Api155) has been shown to increase serum half-life by over 20-fold.[4][6]

  • Use of non-canonical amino acids: Incorporating unnatural amino acids, D-enantiomers, or backbone modifications can enhance stability against proteolysis.[2] However, care must be taken as some substitutions, like replacing Leucine-18 with D-leucine, can abolish antibacterial activity.[4]

Q3: How much can the serum half-life of an this compound derivative be improved?

Significant improvements have been documented. For instance, the this compound derivative Api88 has a half-life of about 10 minutes in 25% mouse serum.[4] By replacing Arg-17 with L-ornithine (Api134) or converting the C-terminal amide to a free acid (Api137), the half-life was extended to approximately 4 to 6 hours.[2][3][6]

Q4: Will modifications to improve serum stability affect the peptide's antibacterial activity?

Yes, modifications can impact antibacterial activity, and it is crucial to test this in parallel. While the modifications in Api134 and Api137 that dramatically increased serum stability resulted in only a slight reduction in antibacterial activity, other substitutions have been shown to abolish it completely.[4] For example, substituting Leucine-18 with tert-leucine, cyclohexyl-l-alanine, d-leucine, or N-methylleucine significantly improved serum stability but also eliminated antibacterial activity against E. coli.[4]

Q5: What is the proposed molecular target of this compound derivatives?

The proposed bacterial target for proline-rich antimicrobial peptides like this compound derivatives is the chaperone protein DnaK.[4][6] Importantly, the stabilizing modifications in Api134 and Api137 did not significantly alter their binding constants to DnaK compared to the parent compound Api88.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound derivatives.

Table 1: Serum Stability of this compound Derivatives

PeptideModification(s)Half-life in 25% Mouse Serum (minutes)Fold Improvement vs. Api88
Native this compound 1b -25425.4x
This compound 1b (amidated) C-terminal amide191.9x
Api88 Optimized sequence, C-terminal amide101.0x
Api134 Api88 with Arg-17 replaced by L-ornithine~240 - 360~24-36x
Api137 Api88 with C-terminal free acid~240 - 360~24-36x
Api155 Api88 with Arg-17 replaced by L-homoarginine~240 - 360~24-36x
(Data sourced from references[4],[2],[6],[3])

Table 2: Antibacterial Activity (MIC) of this compound Derivatives against E. coli

PeptideMIC (µg/mL) against E. coli BL21 AI
Api88 Not explicitly stated, but used as a highly effective baseline
Api134 Slightly less active than Api88
Api137 Activity very similar to Api88
Api155 Slightly less active than Api88
Api88 with 18Leu -> tert-leucine >128 (inactive)
Api88 with 18Leu -> D-leucine >128 (inactive)
(Data sourced from reference[4])

Experimental Protocols

Serum Stability Assay

This protocol outlines a general procedure for assessing the stability of this compound derivatives in serum.

  • Peptide Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., sterile water or PBS) to create a stock solution.

    • Determine the exact concentration of the stock solution, preferably by UV-Vis spectrophotometry.

  • Incubation:

    • Mix the peptide stock solution with serum (e.g., mouse, human) to a final peptide concentration of approximately 30-50 µmol/L and a final serum concentration of 25-100%.[2][3][4]

    • Incubate the mixture at 37°C with gentle agitation.[2][3]

    • Take aliquots at various time points (e.g., 0, 10, 30, 60, 120, 240 minutes).[2][3] The time points should be adjusted based on the expected stability of the peptide.

  • Protein Precipitation:

    • To stop the enzymatic degradation, add a precipitating agent to each aliquot. A common method is to add trichloroacetic acid (TCA) to a final concentration of 3% (w/v).[2][3]

    • Incubate the samples on ice for at least 10 minutes to allow for complete protein precipitation.[2][3]

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.[2][3]

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide and any degradation fragments.

    • Neutralize the supernatant if an acidic precipitant like TCA was used (e.g., with 1 M NaOH).[2][3]

    • Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3][4]

      • Use a C18 column.

      • Employ a linear gradient of aqueous acetonitrile containing 0.1% trifluoroacetic acid (TFA) as an ion pair reagent.[2][3][4]

      • Monitor the peptide elution by absorbance at 214 nm.[2][3]

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.[2]

    • Calculate the percentage of remaining peptide relative to the amount at time zero.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t1/2) by fitting the data to a one-phase decay model.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Peptide Lyophilized Peptide Stock Peptide Stock Solution Peptide->Stock Dissolve Mix Mix Peptide + Serum Stock->Mix Serum Serum (e.g., 25%) Serum->Mix Incubate Incubate at 37°C Mix->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots Precipitate Add TCA (3%) Aliquots->Precipitate Centrifuge Centrifuge (12,000 x g) Precipitate->Centrifuge Supernatant Collect & Neutralize Supernatant Centrifuge->Supernatant HPLC RP-HPLC Analysis Supernatant->HPLC Data Quantify Peak Area HPLC->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

Caption: Workflow for the serum stability assay of this compound derivatives.

stability_logic cluster_problem Problem cluster_cause Primary Cause cluster_solutions Improvement Strategies cluster_outcome Desired Outcome Instability Low Serum Stability of this compound Derivative (e.g., Api88) Cleavage Proteolytic Cleavage at C-Terminus Instability->Cleavage Mod1 Replace C-terminal Amide with Free Acid (e.g., Api137) Cleavage->Mod1 Mod2 Substitute Key Amino Acids (e.g., Arg-17 -> Orn in Api134) Cleavage->Mod2 Mod3 Incorporate Non-canonical Amino Acids Cleavage->Mod3 Stability Increased Serum Half-Life (t½ > 4 hours) Mod1->Stability Mod2->Stability Mod3->Stability Activity Retained Antibacterial Activity Stability->Activity Crucial Check

References

optimizing apidaecin expression yield in recombinant systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize the expression yield of apidaecin in recombinant systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common host system for recombinant this compound expression?

A1: Escherichia coli is the most frequently used host for recombinant this compound expression due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and host strains.[1][2] However, other systems like the yeast Pichia pastoris have also been used successfully and, in some cases, have achieved significantly higher yields.[3][4]

Q2: Why am I getting very low or no expression of this compound?

A2: Low or no expression is a common issue that can stem from several factors:

  • Codon Mismatch: The codons in your this compound gene may be rare for the E. coli translational machinery, leading to stalled or inefficient translation.[5]

  • Toxicity: Antimicrobial peptides like this compound can be toxic to the host cells, even at low expression levels, leading to cell death or growth inhibition.

  • Inefficient Transcription/Translation: The promoter may not be strong enough, or the ribosome binding site (RBS) may be suboptimal.[6]

  • Plasmid Instability: The host cells may be losing the expression plasmid, especially if the expressed protein is toxic.[3][7]

  • Protein Degradation: this compound, being a small peptide, may be susceptible to degradation by host cell proteases.

Q3: What are inclusion bodies, and how can I prevent them when expressing this compound?

A3: Inclusion bodies are insoluble aggregates of misfolded proteins that often form when recombinant proteins are overexpressed rapidly in E. coli.[1] To prevent them and increase the yield of soluble this compound, you can:

  • Lower the Induction Temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, allowing more time for proper folding.[7]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, reducing the burden on the cell's folding machinery.[8]

  • Use a Solubility-Enhancing Fusion Tag: Fusing this compound to a highly soluble partner protein like Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can significantly improve its solubility.[9]

  • Choose a Different Host Strain: Some E. coli strains are engineered to facilitate protein folding or reduce the likelihood of inclusion body formation.

Q4: How can a fusion tag increase my this compound yield?

A4: Fusion tags can enhance this compound yield in several ways:

  • Improved Solubility: Large, soluble tags like MBP and GST can prevent the aggregation of this compound into inclusion bodies.[9][10]

  • Enhanced Expression: Some tags can improve the overall expression level of the fusion protein.[11]

  • Protection from Proteolysis: The fusion partner can sterically hinder host proteases from accessing and degrading the small this compound peptide.[12]

  • Simplified Purification: Affinity tags (e.g., polyhistidine-tag) allow for a straightforward, single-step purification process using affinity chromatography.[13][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, with potential causes and recommended solutions.

Problem 1: Low or No this compound Yield
Potential Cause Recommended Solution
Suboptimal Codon Usage Synthesize a new version of the this compound gene with codons optimized for your expression host (e.g., E. coli K-12). Online tools are available for this purpose.[5][15]
Inefficient Promoter Subclone the gene into a vector with a stronger, tightly regulated promoter like T7, tac, or araBAD.[16]
Leaky Expression/Toxicity Use a host strain with tighter expression control (e.g., BL21(DE3)pLysS) to minimize basal expression before induction. Adding glucose (0.5-1%) to the growth medium can also help repress leaky expression from lac-based promoters.[7][17]
Suboptimal Induction Optimize induction parameters. Test a range of inducer (e.g., IPTG) concentrations (0.1 mM to 1.0 mM) and vary the induction temperature (16°C, 25°C, 37°C) and duration (3 hours to overnight).[8][17]
Protein Degradation Use a protease-deficient host strain (e.g., BL21(DE3)). Add protease inhibitors to your lysis buffer during purification. Fusing the peptide to a larger protein can also offer protection.
Problem 2: this compound is Expressed in Insoluble Inclusion Bodies
Potential Cause Recommended Solution
Expression Rate Too High Lower the induction temperature to 16-25°C and reduce the inducer concentration (e.g., IPTG to 0.1-0.4 mM) to slow down protein synthesis.[7]
Poor Intrinsic Solubility Fuse the this compound gene with a highly soluble fusion partner such as SUMO, MBP, or GST.[18] These tags often have the added benefit of simplifying purification.
Incorrect Disulfide Bonds While this compound itself lacks cysteine residues, if it's part of a larger fusion protein with disulfide bonds, expression in the E. coli cytoplasm (a reducing environment) can lead to misfolding. Consider targeting the protein to the periplasm.
Host Strain Not Optimal Co-express molecular chaperones (e.g., GroEL/GroES or DnaK/DnaJ) that can assist in proper protein folding.
Problem 3: Difficulty Purifying this compound
Potential Cause Recommended Solution
No Affinity Tag If not already present, add a polyhistidine (His6) tag or another affinity tag (e.g., GST, MBP) to the N- or C-terminus of your construct to enable affinity purification.[13]
His-tag is Inaccessible If the His-tag is buried within the folded protein, purification under denaturing conditions (using urea or guanidinium chloride) can expose the tag. The protein can then be refolded on the column.[13]
Non-specific Binding Increase the concentration of imidazole (e.g., 20-40 mM) in your wash buffers during Ni-NTA chromatography to reduce non-specific binding of contaminating proteins.[19]
Fusion Tag Cleavage Issues Ensure your construct includes a specific protease cleavage site (e.g., TEV, Thrombin) between the tag and this compound. Optimize cleavage conditions (enzyme concentration, temperature, time) and confirm cleavage by SDS-PAGE.[20]

Data on Expression Yield Optimization

Quantitative data is essential for making informed decisions. The following tables summarize yields achieved under various conditions.

Table 1: Comparison of this compound Expression in Different Host Systems

Host SystemExpression StrategyFinal YieldReference
Pichia pastorisMutagenesis, optimized fermentation418 mg/L [3]
E. coliSUMO fusion, auto-induction2.7 mg/L (purified peptide)(Data for this compound mutant AP2)

Note: The exceptionally high yield in P. pastoris was achieved after extensive strain improvement and process optimization, highlighting the potential of this system.

Table 2: Illustrative Impact of Fusion Tag Design on Recombinant Protein Titer in E. coli

(Data from a study on human Fibroblast Growth Factor 2, hFGF-2, demonstrating principles applicable to this compound)

Fusion Tag ConstructSoluble Titer (g/L)% Increase vs. UntaggedReference
Untagged hFGF-2 (Reference)4.8 g/L0%[11]
6-His-tag + Caspase-2 site2.0 g/L-58%[11]
T7AC-tag + 6-His-tag + Caspase-2 site9.0 g/L+88%[11]
T7AC-tag + Caspase-2 site (No His-tag)10.5 g/L +120% [11]

This data illustrates that while some tags (like a simple His-tag) can sometimes reduce yield, optimized solubility-enhancing tags (like the T7AC-tag) can dramatically increase it. The final yield is a combination of all elements in the fusion construct.

Table 3: Relative Strength of Common Inducible Promoters in E. coli

(Data represents relative expression levels of reporter proteins under optimal induction)

Promoter SystemRegulatorInducerRelative Expression Level (High Copy Plasmid)Reference
PT7lac LacIIPTG~100 (Highest) [21]
Ptrc LacIIPTG~30-40[21]
Pm ML1-17 XylSm-toluate~50-70[21]
PBAD AraCL-arabinose~20-30[21]

The T7-based system (e.g., in pET vectors with BL21(DE3) hosts) generally provides the highest level of transcription, but this may not always translate to the highest yield of soluble, functional protein. The choice of promoter should be tailored to the specific protein being expressed.[6][21]

Visualized Workflows and Logic

Experimental Workflow for this compound Production

ExperimentalWorkflow cluster_gene Gene Design & Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis codon Codon Optimization for E. coli gene_syn Gene Synthesis codon->gene_syn vector Choose Vector (e.g., pET-SUMO) gene_syn->vector clone Clone Gene into Vector vector->clone transform Transform into Host (e.g., BL21(DE3)) clone->transform culture Grow Culture to Mid-Log Phase (OD600 0.6-0.8) transform->culture induce Induce Expression (IPTG, Temp Shift) culture->induce harvest Harvest Cells (Centrifugation) induce->harvest lysis Cell Lysis (Sonication) harvest->lysis chromatography Affinity Chromatography (e.g., Ni-NTA) lysis->chromatography cleavage Protease Cleavage (to remove tag) chromatography->cleavage analysis SDS-PAGE & Yield Quantification cleavage->analysis

Caption: Standard workflow for recombinant this compound production.

Troubleshooting Logic for Low Expression Yield

TroubleshootingLogic start Problem: Low this compound Yield check_sds Is protein visible on SDS-PAGE? start->check_sds check_seq Verify Plasmid Sequence check_sds->check_seq No optimize_codon Optimize Codon Usage check_sds->optimize_codon Yes check_host Check Host Strain Compatibility (e.g., DE3 for T7) check_seq->check_host check_induce Review Induction Protocol check_host->check_induce optimize_induce Optimize Induction (Temp, [IPTG], Time) optimize_codon->optimize_induce check_toxicity Assess Host Toxicity optimize_induce->check_toxicity check_solubility Check Soluble vs. Insoluble Fractions check_toxicity->check_solubility

References

minimizing off-target effects of apidaecin in eukaryotic cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with apidaecin and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize off-target effects and optimize your experiments in eukaryotic cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it differ between prokaryotic and eukaryotic cells?

This compound is a proline-rich antimicrobial peptide (PrAMP) that primarily targets intracellular processes in bacteria.[1] Unlike many other antimicrobial peptides that disrupt cell membranes, this compound translocates across the bacterial membrane without causing lysis and inhibits protein synthesis.[2][3] Specifically, it binds to the 70S ribosome and traps the release factors (RF1 and RF2) after the nascent polypeptide chain has been released, thereby inhibiting translation termination.[2][4][5] This action is specific to the bacterial ribosome. This compound is generally considered non-toxic to eukaryotic cells because it does not effectively target the eukaryotic 80S ribosome and may have different uptake mechanisms.[6][7][8]

Q2: I am observing unexpected cytotoxicity in my eukaryotic cell line when treated with an this compound analog. What are the potential causes?

While apidaecins are known for their low toxicity to eukaryotic cells, certain factors can contribute to off-target effects:

  • Peptide Modifications: Modifications aimed at increasing the antimicrobial potency of this compound, such as increasing its hydrophobicity or net positive charge, can sometimes lead to increased toxicity towards eukaryotic cells.[9][10][11] A delicate balance between these properties is crucial for maintaining selectivity.[12]

  • Peptide Aggregation: High concentrations of peptides can sometimes lead to aggregation, which may induce non-specific cytotoxic effects.

  • Contaminants: Impurities from peptide synthesis or other reagents in your experimental setup could be contributing to the observed toxicity.

  • Cell Line Sensitivity: Different eukaryotic cell lines may have varying sensitivities to antimicrobial peptides.

Q3: How can I modify my this compound-based peptide to reduce off-target effects while maintaining antimicrobial activity?

Several strategies can be employed to optimize the therapeutic window of this compound analogs:

  • Amino Acid Substitution: Strategic substitution of amino acids can modulate hydrophobicity and charge. For instance, replacing certain residues with less hydrophobic amino acids or altering the distribution of charged residues can decrease cytotoxicity.[12][13] Alanine scanning or substituting with D-amino acids in non-critical regions can also be explored.[14]

  • Terminal Modifications: Both N-terminal and C-terminal modifications can impact stability and activity. For example, C-terminal amidation can increase the net positive charge and may alter helicity, which can influence interactions with membranes.[11] The derivative Api137, with a free C-terminus, showed high antibacterial activity and improved serum stability.[14]

  • Inclusion of Non-proteinogenic Amino Acids: Incorporating unnatural amino acids can enhance proteolytic stability, potentially allowing for lower effective concentrations and reducing the likelihood of off-target effects.[4]

Q4: Are there any delivery strategies to minimize systemic exposure and potential side effects of this compound?

Yes, advanced delivery systems can help target this compound to the site of infection and reduce systemic toxicity:

  • Nanocarriers: Encapsulating this compound in nanoparticles (e.g., lipid-based, polymeric, or metallic) can protect the peptide from degradation, control its release, and potentially improve its therapeutic index.[10][15]

  • Continuous Infusion: Studies with the this compound derivative Api137 have shown that continuous subcutaneous infusion can maintain stable plasma concentrations above the minimum inhibitory concentration (MIC), leading to improved efficacy compared to bolus injections.[16][17][18] This method can avoid high peak concentrations that might contribute to off-target effects.

Troubleshooting Guides

Problem 1: High variance in Minimum Inhibitory Concentration (MIC) assay results.

  • Possible Cause: Inconsistent bacterial inoculum size.

  • Solution: Ensure you are using a standardized bacterial suspension, typically adjusted to a specific optical density (e.g., 0.5 McFarland standard) before dilution, to achieve a consistent final cell count in each well.

  • Possible Cause: Peptide degradation in the culture medium.

  • Solution: Use fresh peptide stock solutions. Some complex media components can interfere with peptide activity. Consider using a minimal medium for the assay if appropriate for your bacterial strain.

  • Possible Cause: Peptide adsorption to plasticware.

  • Solution: Use low-protein-binding microplates and pipette tips to minimize the loss of peptide.

Problem 2: Observed hemolysis in an in vitro blood assay.

  • Possible Cause: The peptide concentration is too high.

  • Solution: Perform a dose-response experiment to determine the concentration at which hemolysis occurs and compare it to the effective antimicrobial concentration.

  • Possible Cause: The peptide has high hydrophobicity.

  • Solution: If you are designing new analogs, consider reducing the hydrophobicity. High hydrophobicity is strongly correlated with hemolytic activity.[10]

Problem 3: Difficulty confirming the intracellular target of a novel this compound analog.

  • Possible Cause: The analog has a different mechanism of action.

  • Solution: While apidaecins typically target the ribosome, your modification may have altered its mechanism. Consider performing membrane permeabilization assays (e.g., using SYTOX Green) to rule out membrane disruption.

  • Possible Cause: Inefficient uptake into the bacterial cell.

  • Solution: The bacterial transporter SbmA is important for this compound uptake.[6][19] Compare the activity of your analog in a wild-type strain versus an sbmA deletion mutant to assess the role of this transporter.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Analogs against Gram-Negative Bacteria

PeptideE. coli BL21 (μM)E. coli ATCC 25922 (mg/L)K. pneumoniae DSM 681 (μg/mL)P. aeruginosa (μg/mL)Reference(s)
Api-137 0.3-0.354216-64[4][14]
Api88 -428-32[14]
Api155 -4416-64[14]
Tyr7-modified analogs 0.3-1.2---[4]
His15-modified analogs 2.4-22.4---[4]

Note: MIC values can vary based on the specific bacterial strain and assay conditions.

Table 2: Cytotoxicity Data for this compound Analogs

PeptideCell LineAssayResultReference(s)
Api137 HEK 293, HepG2, SH-SY5Y, HeLaNot specifiedNon-toxic[14]
Api137 Human erythrocytesHemolysisNon-hemolytic[14]
Api155 HEK 293, HepG2, SH-SY5Y, HeLaNot specifiedNon-toxic[14]
Api155 Human erythrocytesHemolysisNon-hemolytic[14]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Peptide Stock: Prepare a stock solution of the this compound analog in sterile water or a suitable buffer.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the peptide in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.

  • Bacterial Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (medium only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Hemolysis Assay

  • Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.[20]

  • Peptide Incubation: In a 96-well plate, add 50 µL of the RBC suspension to each well. Add 50 µL of serial dilutions of the this compound analog in PBS.[20]

  • Controls: Include a negative control (RBCs in PBS) for 0% hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.

  • Incubation: Incubate the plate at 37°C for 1 hour.[20]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm.[20]

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

  • Cell Seeding: Seed a eukaryotic cell line in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 24 hours).

  • Controls: Include a negative control (untreated cells) and a positive control (cells treated with a lysis buffer provided with the LDH assay kit).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, and then measure the absorbance at the wavelength specified by the kit (typically around 490 nm).[20]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the positive control.[20]

Visualizations

Apidaecin_Mechanism cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by this compound Outer_Membrane Outer Membrane SbmA SbmA Transporter Outer_Membrane->SbmA Translocation Inner_Membrane Inner Membrane Ribosome 70S Ribosome SbmA->Ribosome Intracellular Target RF Release Factor (RF1/RF2) Ribosome->RF Termination Protein Nascent Protein Ribosome->Protein Protein Synthesis (Normal) Apidaecin_ext This compound Apidaecin_ext->Outer_Membrane Binds Apidaecin_int This compound Ribosome_stalled Stalled Ribosome Apidaecin_int->Ribosome_stalled Binds to exit tunnel RF_trapped Trapped RF Ribosome_stalled->RF_trapped Traps Release Factor Protein_synthesis_halted Translation Halted RF_trapped->Protein_synthesis_halted Inhibits Termination

Caption: Mechanism of action of this compound in a bacterial cell.

Cytotoxicity_Workflow cluster_hemolysis Hemolysis Assay cluster_ldh LDH Release Assay cluster_apoptosis Apoptosis Assay (Annexin V/PI) Start_Hemo Isolate & Wash RBCs Incubate_Hemo Incubate RBCs with this compound Analog Start_Hemo->Incubate_Hemo Centrifuge_Hemo Centrifuge to Pellet Intact RBCs Incubate_Hemo->Centrifuge_Hemo Measure_Hemo Measure Hemoglobin in Supernatant Centrifuge_Hemo->Measure_Hemo Start_LDH Seed Eukaryotic Cells Incubate_LDH Treat Cells with this compound Analog Start_LDH->Incubate_LDH Collect_Supernatant Collect Cell Supernatant Incubate_LDH->Collect_Supernatant Measure_LDH Measure LDH Activity Collect_Supernatant->Measure_LDH Start_Apop Treat Eukaryotic Cells Stain_Apop Stain with Annexin V-FITC & PI Start_Apop->Stain_Apop Analyze_Apop Analyze by Flow Cytometry Stain_Apop->Analyze_Apop

Caption: Experimental workflows for assessing eukaryotic cell cytotoxicity.

Minimizing_Off_Target_Effects cluster_chem_mod Chemical Modifications cluster_delivery Delivery Systems cluster_dose_opt Dose & Combination Goal Minimize Off-Target Effects of this compound Strategies Optimization Strategies Goal->Strategies Chem_Mod Chemical Modification Strategies->Chem_Mod Delivery Advanced Delivery Strategies->Delivery Dose_Opt Dose Optimization Strategies->Dose_Opt AA_Sub Amino Acid Substitution Chem_Mod->AA_Sub Term_Mod Terminal Modification Chem_Mod->Term_Mod Non_Prot_AA Non-proteinogenic Amino Acids Chem_Mod->Non_Prot_AA Outcome Improved Therapeutic Index (High Efficacy, Low Toxicity) Chem_Mod->Outcome Nanocarriers Nanocarrier Encapsulation Delivery->Nanocarriers Cont_Infusion Continuous Infusion Delivery->Cont_Infusion Delivery->Outcome Min_Effective_Dose Use Minimum Effective Dose Dose_Opt->Min_Effective_Dose Combo_Therapy Combination Therapy (Hypothetical) Dose_Opt->Combo_Therapy Dose_Opt->Outcome

Caption: Logical relationships of strategies to minimize off-target effects.

References

Technical Support Center: Overcoming Bacterial Resistance to Apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome bacterial resistance to the antimicrobial peptide, apidaecin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound and other proline-rich antimicrobial peptides (PrAMPs) act by inhibiting protein synthesis.[1] They penetrate the bacterial cell membrane and bind to the ribosome, specifically in the nascent peptide exit tunnel.[1][2] This binding event traps release factors (RF1 or RF2) on the ribosome at the stop codon, stalling translation termination and ultimately leading to bacterial growth arrest.[1][2] Unlike many other antimicrobial peptides, apidaecins do not kill bacteria by forming pores in the cell membrane.[3][4]

Q2: What are the known bacterial resistance mechanisms to this compound?

Bacteria have developed several strategies to resist the action of this compound and other antimicrobial peptides. The most common mechanisms include:

  • Efflux Pumps: These are membrane proteins that actively transport antimicrobial peptides out of the bacterial cell, preventing them from reaching their intracellular target (the ribosome).[5][6] The AcrAB-TolC efflux system in E. coli is a well-characterized example that can confer resistance to some antimicrobial peptides.[5][7]

  • Enzymatic Degradation: Bacteria can secrete proteases that cleave and inactivate this compound, preventing it from reaching its target.[8] The C-terminus of this compound is particularly vulnerable to proteolytic cleavage.[1]

  • Target Modification: While less common for this compound, bacteria can alter the binding site on the ribosome through mutations.[9][10] This can reduce the affinity of this compound for its target, rendering it less effective.[10] Overexpression of release factors can also contribute to reduced sensitivity.[11]

Q3: My this compound analog shows reduced activity against a specific bacterial strain. What could be the cause?

Reduced activity of an this compound analog can stem from several factors. A primary cause could be the upregulation of efflux pumps in the resistant strain, which actively remove the peptide from the cell.[5][6] Another possibility is the production of bacterial proteases that degrade your specific analog.[8] Finally, although less frequent, mutations in the ribosomal target site could also lead to decreased binding and efficacy.[9][10]

Q4: How can I determine if efflux pumps are responsible for the observed resistance?

You can perform an efflux pump activity assay.[7] This typically involves pre-loading bacterial cells with a fluorescent substrate of the efflux pump (like ethidium bromide or Hoechst 33342) and then measuring the rate of its extrusion.[7][12] If the resistant strain shows a higher rate of efflux compared to a susceptible strain, it suggests that efflux pumps are contributing to resistance. The addition of a known efflux pump inhibitor (EPI) should lead to increased intracellular accumulation of the fluorescent dye and potentially restore the activity of your this compound analog.[7][13]

Q5: What are some strategies to overcome this compound resistance?

Several strategies are being explored to combat bacterial resistance to this compound:

  • Chemical Modification: Modifying the this compound sequence can enhance its stability against proteolytic degradation and improve its antimicrobial activity.[1] For example, modifying the C-terminus can increase its resistance to proteases.[1]

  • Efflux Pump Inhibitors (EPIs): Using this compound in combination with an EPI can block the efflux pumps and increase the intracellular concentration of the peptide, restoring its efficacy.[6][14]

  • Combination Therapy: Combining this compound with other classes of antibiotics can create synergistic effects and reduce the likelihood of resistance development.[15][16]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
Potential Cause Troubleshooting Step
Inoculum Preparation Error Ensure the bacterial inoculum is standardized to the correct optical density (e.g., OD600 = 0.08-0.1 for ~1 x 10^8 CFU/mL) before dilution for the assay.[17]
Peptide Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Variable Incubation Conditions Maintain consistent incubation temperature and time for all MIC assays as recommended by CLSI or EUCAST guidelines.[18][19]
Contamination Use sterile techniques throughout the procedure to prevent contamination of media and bacterial cultures.
Problem 2: this compound analog is ineffective against a known susceptible bacterial strain.
Potential Cause Troubleshooting Step
Incorrect Peptide Concentration Verify the concentration of your this compound analog stock solution using a reliable quantification method (e.g., amino acid analysis or a peptide quantification assay).
Peptide Instability in Media Test the stability of your this compound analog in the specific broth medium used for the MIC assay over the incubation period. Some media components may degrade the peptide.
Loss of Target Affinity If the analog has been significantly modified, it may have lost its affinity for the ribosomal target. Consider performing in vitro translation inhibition assays to confirm target engagement.
Problem 3: Difficulty in confirming efflux pump-mediated resistance.
Potential Cause Troubleshooting Step
Inappropriate Fluorescent Substrate Ensure the fluorescent dye used (e.g., ethidium bromide, Hoechst 33342) is a known substrate for the suspected efflux pump family in your bacterial species.[7][12]
Sub-optimal Efflux Pump Inhibitor (EPI) Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI that effectively inhibits efflux.
Multiple Resistance Mechanisms The observed resistance might be multifactorial. Consider investigating other mechanisms like enzymatic degradation in parallel.

Data Presentation

Table 1: Example MIC Data for this compound and Analogs against Susceptible and Resistant E. coli Strains

PeptideE. coli (Susceptible) MIC (µg/mL)E. coli (Resistant) MIC (µg/mL)E. coli (Resistant) + EPI MIC (µg/mL)
This compound4648
Analog A2324
Analog B8>12832

Table 2: Example Data from an Ethidium Bromide Efflux Assay

Bacterial StrainRate of Ethidium Bromide Efflux (Arbitrary Fluorescence Units/min)
E. coli (Susceptible)50
E. coli (Resistant)250
E. coli (Resistant) + EPI65

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18][19]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium and inoculate into MHB. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension with sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL. Further dilute 1:10 to get the final testing concentration of approximately 1x10^5 CFU/mL in the wells.[18]

  • Prepare this compound Dilutions:

    • Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate:

    • Add 50 µL of the final bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

    • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only) on each plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[20]

Protocol 2: Ethidium Bromide Efflux Assay

This protocol is a generalized method for assessing efflux pump activity.[7][13]

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or another proton motive force (PMF) inhibitor

  • Ethidium bromide (EtBr)

  • Glucose

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare Cell Suspension:

    • Grow bacteria to mid-log phase. Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).[7]

    • Wash the cell pellet twice with PBS and resuspend in PBS to a final OD600 of 0.4.

  • Energy Depletion and Dye Loading:

    • Incubate the cell suspension with a PMF uncoupler like CCCP (final concentration 100 µM) for 5 minutes at room temperature to de-energize the cells.

    • Add EtBr to a final concentration of 2 µg/mL and incubate for 30 minutes in the dark to allow for dye accumulation.

  • Remove Uncoupler and Excess Dye:

    • Centrifuge the cells to remove the CCCP and extracellular EtBr.

    • Wash the cell pellet with PBS and resuspend in PBS.

  • Initiate Efflux and Measurement:

    • Pipette the cell suspension into the wells of a 96-well plate.

    • If testing an EPI, add it to the respective wells at this stage.

    • Initiate efflux by adding glucose (final concentration 0.4%) to energize the cells.

    • Immediately begin kinetic fluorescence reading using a plate reader (Excitation: 530 nm, Emission: 600 nm).

  • Data Analysis:

    • Calculate the rate of fluorescence decrease, which corresponds to the rate of EtBr efflux.

    • Compare the rates between the untreated (control), resistant, and EPI-treated cells.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay start Start culture Bacterial Culture (Log Phase) start->culture serial_dilution Serial Dilution of this compound start->serial_dilution adjust Adjust to 0.5 McFarland culture->adjust dilute_inoculum Dilute Inoculum adjust->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate serial_dilution->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read Read MIC incubate->read end End read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

efflux_pump_mechanism cluster_cell Bacterial Cell inner_mem { Inner Membrane } outer_mem { Outer Membrane } efflux_pump Efflux Pump apidaecin_expelled This compound efflux_pump->apidaecin_expelled Expels apidaecin_in This compound apidaecin_in->efflux_pump Substrate ribosome Ribosome (Target) apidaecin_in->ribosome Inhibits Translation apidaecin_out This compound apidaecin_out->apidaecin_in Enters Cell epi Efflux Pump Inhibitor (EPI) epi->efflux_pump Blocks signaling_pathway_resistance cluster_stress Bacterial Stress Response cluster_resistance Resistance Mechanisms This compound This compound Exposure stress Cellular Stress This compound->stress regulator Two-Component System (e.g., CpxA/CpxR) stress->regulator gene_expression Altered Gene Expression regulator->gene_expression efflux Upregulation of Efflux Pumps gene_expression->efflux protease Increased Protease Production gene_expression->protease target_mod Ribosomal Modification gene_expression->target_mod

References

troubleshooting low yield in solid-phase peptide synthesis of apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yield, encountered during the solid-phase peptide synthesis (SPPS) of apidaecin.

This compound Synthesis: An Overview

This compound is a proline-rich (Pro-rich) and arginine-rich (Arg-rich) antimicrobial peptide, typically 18-20 amino acids long.[1] The most common sequence is GNNRPVYIPQPRPPHPRI.[2] Its high content of proline and arginine residues presents specific challenges during SPPS, including steric hindrance, potential for side reactions, and aggregation.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Coupling and Deprotection Issues

Q1: My Kaiser test is positive (blue resin) after the coupling step. What does this mean and what should I do?

A positive Kaiser test indicates the presence of unreacted free primary amines on the N-terminus of the growing peptide chain, signifying an incomplete coupling reaction.[5] This is a common issue when synthesizing peptides rich in sterically hindered amino acids like proline and valine, both present in this compound.

Solutions:

  • Double Couple: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents. This is often sufficient to drive the reaction to completion.

  • Extend Reaction Time: Increase the coupling reaction time from the standard 1-2 hours to 3-4 hours, or even overnight for particularly difficult couplings.[6]

  • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., increase from 3 to 5 equivalents).[7]

  • Use a More Potent Coupling Reagent: If using standard reagents like HBTU, consider switching to more powerful activators like HATU or COMU, which are known to be more effective for hindered couplings.[7][8]

  • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can help overcome steric hindrance and improve reaction kinetics.[9][10]

  • Capping: If incomplete coupling persists after troubleshooting, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[10]

Q2: The Fmoc deprotection step seems slow or incomplete, leading to deletion sequences. How can I improve it?

Incomplete removal of the Fmoc protecting group from the N-terminus is a major cause of low yield and deletion impurities.[10] Peptide chain aggregation, particularly in hydrophobic or proline-rich sequences, can hinder the access of the piperidine solution to the Fmoc group.

Solutions:

  • Increase Deprotection Time/Repeats: Extend the deprotection time or increase the number of piperidine treatments. A common protocol is 1 x 3 minutes followed by 1 x 10-15 minutes.

  • Use a Stronger Base: For difficult sequences, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF) to enhance deprotection efficiency.[9]

  • Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties and can help disrupt aggregation.[9][11]

  • Monitor Fmoc Release: Use an in-line UV detector to monitor the release of the fluorenyl chromophore during deprotection. The reaction is complete when the UV absorbance returns to baseline, ensuring full deprotection before proceeding to the next coupling step.[12][13]

Section 2: Challenges with Specific Residues in this compound

Q3: I'm observing significant side reactions related to the high number of arginine (Arg) residues. How can I minimize these?

Arginine is notoriously difficult in Fmoc-SPPS. The bulky, electron-withdrawing sulfonyl-based protecting groups (like Pbf, Pmc) on the guanidinium side chain can be challenging to remove and can lead to side reactions.[4]

Common Issues & Solutions:

  • δ-Lactam Formation: During coupling, the activated arginine can cyclize, forming an inactive lactam and leading to deletion sequences.

    • Solution: Use pre-activated amino acids and ensure rapid coupling. High-potency coupling reagents like HATU can minimize the lifetime of the activated species, reducing the chance of this side reaction.[4]

  • Incomplete Deprotection: The Pbf group on arginine can be difficult to cleave, especially when multiple Arg residues are present.[4]

    • Solution: Extend the final cleavage time (e.g., from 2 hours to 4 hours) and ensure a sufficient volume of the cleavage cocktail is used.[14]

  • Sulfonation of Tryptophan: While this compound does not contain Tryptophan, this is a critical consideration for other Arg-rich peptides. The cleaved Pbf group can modify other sensitive residues.

    • Solution: Use scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to quench the reactive sulfonyl cations.[4]

Q4: The multiple proline (Pro) residues in this compound are causing problems. What are the best strategies?

Proline's unique cyclic structure can lead to steric hindrance and the formation of diketopiperazines, especially when it is one of the first two amino acids coupled to the resin.[9]

Common Issues & Solutions:

  • Slow Coupling: Proline and the residue preceding it often couple slowly due to steric bulk.

    • Solution: Employ the strategies from Q1: use stronger coupling reagents, increase temperature, and extend reaction times.

  • Diketopiperazine Formation: If Pro is the second or third residue, the N-terminal dipeptide can cyclize and cleave from the resin, terminating the synthesis.

    • Solution: Use a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk hinders this side reaction.[9] When coupling the third amino acid, use a protocol that minimizes the time the free N-terminal amine is available before coupling.

Section 3: Resin, Cleavage, and Purification

Q5: What type of resin is best for synthesizing a peptide like this compound?

The choice of resin is critical for managing aggregation and optimizing yield.

Recommendations:

  • Low-Loading Resin: For a peptide of this length (~18-mer), a resin with a low substitution level (e.g., 0.1-0.4 mmol/g) is highly recommended. This increases the distance between growing peptide chains, minimizing intermolecular aggregation.[15][16]

  • PEG-based Resins: Resins like TentaGel or other polyethylene glycol (PEG)-polystyrene graft copolymers can improve solvation of the peptide chain in a more "peptide-like" environment, further reducing aggregation.[15][17]

  • Amide C-Terminus: Since the native this compound has a C-terminal amide (indicated by -NH2), a Rink Amide or similar amide-producing resin should be used.[17]

Q6: My final yield after cleavage and precipitation is very low, even though on-resin monitoring looked good. What could have gone wrong?

Low yield at this final stage often points to issues with the cleavage/deprotection cocktail, the precipitation procedure, or peptide solubility.

Troubleshooting Steps:

  • Incomplete Cleavage: The peptide may not be fully cleaved from the resin or side-chain protecting groups may remain.

    • Solution: Re-treat the resin with a fresh cleavage cocktail.[18] Ensure the cocktail composition is appropriate for the protecting groups used (see protocol below). For this compound, with multiple Arg(Pbf) and other acid-labile groups, a 2-4 hour cleavage is standard.[19]

  • Precipitation Failure: The peptide may be soluble or form a colloid in the precipitation solvent (typically cold diethyl ether).[18]

    • Solution: Reduce the volume of TFA under a stream of nitrogen before adding the cold ether.[18] Try adding the TFA/peptide solution dropwise into a vigorously stirring vortex of cold ether. Ensure the ether is ice-cold.

  • Oxidation/Modification during Cleavage: Side reactions during cleavage can modify the peptide, leading to a complex mixture and low yield of the desired product.

    • Solution: Always use a cleavage cocktail containing scavengers to capture reactive cationic species generated during deprotection. A standard, effective cocktail is Reagent K.[14]

Quantitative Data Summary

Table 1: Impact of Step-wise Efficiency on Overall Theoretical Yield

This table illustrates how small inefficiencies in each coupling and deprotection step compound to dramatically lower the final yield of a target peptide like this compound (18-mer, requiring 35 steps of coupling and deprotection).[10][20]

Per-Step EfficiencyOverall Theoretical Yield for an 18-mer Peptide
97.0%34.4%
98.0%49.0%
99.0%70.3%
99.5%83.9%
99.8%93.2%

Table 2: Summary of Troubleshooting Parameters and Their Impact on Yield

ParameterActionPotential Impact on Yield/PurityConsiderations
Resin Loading Use low-loading resin (0.1-0.4 mmol/g)Increases final yield by reducing aggregation.[16]May require starting with a larger amount of resin for the same scale.
Coupling Reagent Switch from HBTU to HATU/COMUIncreases coupling efficiency for hindered residues.[7]More expensive reagents.
Temperature Increase coupling temperature to 40-50°CIncreases reaction rate and can overcome aggregation.[9]May increase the risk of racemization for sensitive residues.
Solvent Switch from DMF to NMPIncreases yield by improving solvation and reducing aggregation.[11]NMP is more viscous and has a higher boiling point.
Cleavage Time Increase from 2h to 4hIncreases yield by ensuring complete deprotection of Arg(Pbf).[4]Prolonged exposure to TFA can degrade certain peptides.
Scavengers Add TIS/H₂O/EDT to cleavage cocktailIncreases purity by preventing side-chain modifications.[4][14]Essential for peptides containing Arg, Met, Cys, or Trp.

Key Experimental Protocols

Protocol 1: Kaiser Test (for Monitoring Coupling)

This colorimetric test detects free primary amines.[5][13]

  • Sample Preparation: Transfer a small sample of resin beads (5-10 mg) to a small glass test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Solution A: Potassium cyanide (KCN) in pyridine.

    • Solution B: Ninhydrin in n-butanol.

    • Solution C: Phenol in n-butanol.

  • Heat: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe:

    • Positive (Blue Beads/Solution): Incomplete coupling. Free amines are present.

    • Negative (Yellow/Colorless Beads/Solution): Complete coupling. No free primary amines detected.

Protocol 2: Global Cleavage and Deprotection (Reagent K)

This protocol is effective for cleaving the peptide from the resin and removing side-chain protecting groups like Pbf (on Arg), Trt (on Asn, Gln, His), and tBu (on Tyr).[14][19]

  • Preparation: Prepare the cleavage cocktail "Reagent K" fresh:

    • Trifluoroacetic acid (TFA): 82.5%

    • Water (H₂O): 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • Triisopropylsilane (TIS): 2.5%

  • Cleavage Reaction:

    • Wash the final peptide-resin with dichloromethane (DCM) and dry it.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stir or gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Crude Peptide Purification by RP-HPLC

The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][21]

  • Column: C18 reverse-phase column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Solvent A (or a solvent mixture if solubility is an issue).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient, increasing the percentage of Solvent B. A typical gradient for this compound might be 5-60% Solvent B over 30-40 minutes.[19]

  • Detection & Fractionation: Monitor the column eluent at ~220 nm. Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity (e.g., by analytical HPLC and Mass Spectrometry). Pool the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

Visual Workflow and Troubleshooting Diagrams

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA/Activator/Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Monitor Monitor Completion (e.g., Kaiser Test) Wash2->Monitor Monitor->Coupling Positive (Recouple) Repeat Repeat Cycle for next AA Monitor->Repeat Negative Final Final Peptide on Resin Monitor->Final Cycle Complete Start Start: Loaded Resin Start->Deprotection Repeat->Deprotection

Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).

Troubleshooting_Flowchart Troubleshooting Low Yield in this compound Synthesis Start Low Crude Yield or Purity Check_MS Analyze Crude by MS Start->Check_MS Mass_Correct Is major peak the target mass? Check_MS->Mass_Correct Mass_Low Major peaks have lower mass Mass_Correct->Mass_Low No Purity_Issue Cause: Purification Issue or Co-eluting Impurities Mass_Correct->Purity_Issue Yes Mass_High Major peaks have higher mass Incomplete_Coupling Cause: Incomplete Coupling (Truncation/Deletion) Mass_Low->Incomplete_Coupling Incomplete_Deprotection Cause: Incomplete Side-Chain Deprotection Mass_High->Incomplete_Deprotection Check for +Pbf, +Trt, etc. Sol_Coupling Solution: 1. Double couple difficult residues (Pro, Arg, Val) 2. Use stronger coupling reagents (HATU) 3. Increase temperature 4. Cap unreacted chains Incomplete_Coupling->Sol_Coupling Sol_Purity Solution: 1. Optimize HPLC gradient (make it shallower) 2. Try a different column (e.g., C8) 3. Check for side reactions (e.g., aspartimide) Purity_Issue->Sol_Purity Sol_Deprotection Solution: 1. Extend final cleavage time to >3 hours 2. Ensure sufficient scavenger (TIS) in cocktail 3. Re-cleave the peptide from the resin Incomplete_Deprotection->Sol_Deprotection

Caption: A logical flowchart for troubleshooting low yield based on mass spectrometry data.

References

Technical Support Center: Optimizing Apidaecin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions and troubleshooting common issues encountered during apidaecin activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound, and how does it influence assay conditions?

A1: this compound is a proline-rich antimicrobial peptide that exerts its activity by entering Gram-negative bacteria and inhibiting protein synthesis.[1] It specifically targets translation termination by trapping release factors on the ribosome.[2] This intracellular mechanism means that for this compound to be effective, it must first translocate across the bacterial cell membrane. Therefore, assay conditions should not only preserve the peptide's integrity but also be conducive to its uptake by the target bacteria.

Q2: What is the recommended starting buffer for an this compound activity assay?

A2: For initial screening of this compound activity, a low ionic strength buffer is generally recommended. A common starting point is a cation-adjusted Mueller-Hinton Broth (MHB) or a diluted Tryptic Soy Broth (TSB), often at 33% concentration.[1][2] For more defined conditions, a 10 mM sodium phosphate or Tris buffer can be used. It is crucial to maintain consistency in the buffer composition when comparing results across different experiments.

Q3: How does pH affect this compound activity?

A3: While specific studies on a broad pH range for this compound are limited, most antimicrobial peptides' activity is pH-dependent. This compound is known to be stable at low pH. For antimicrobial susceptibility testing, a neutral pH (around 7.0 to 7.4) is typically used to mimic physiological conditions.[3] It is advisable to test a pH range (e.g., 5.5 to 7.5) to determine the optimal condition for your specific bacterial strain and experimental setup.

Q4: What is the impact of ionic strength on this compound assays?

A4: High salt concentrations can inhibit the activity of many cationic antimicrobial peptides, including this compound. This is often due to the shielding of electrostatic interactions that are crucial for the peptide's initial binding to the negatively charged bacterial membrane.[4] Divalent cations like Ca²⁺ and Mg²⁺ in standard media can also interfere with peptide activity. It is recommended to use low-salt buffers or media unless the experimental design aims to mimic a high-salt physiological environment.

Q5: How should I prepare and handle this compound for my assays?

A5: this compound should be dissolved in a suitable solvent, such as sterile water or a weak acid solution (e.g., 0.01% acetic acid), to create a stock solution. To prevent aggregation and non-specific binding to plasticware, it is often recommended to include a carrier protein like 0.2% bovine serum albumin (BSA) in the dilution buffer.[5] Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
No or Low Antimicrobial Activity Peptide Degradation- Verify the integrity of the this compound stock using mass spectrometry. - Ensure proper storage conditions (frozen, protected from light). - Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Peptide Aggregation or Precipitation- Test the solubility of this compound in the assay buffer before the experiment. - Consider using a different buffer system or adding a small amount of a non-interfering solubilizing agent. - Prepare fresh dilutions for each experiment.
Inappropriate Assay Conditions- Confirm that the chosen bacterial strain is susceptible to this compound (typically Gram-negative). - Optimize the pH and ionic strength of the assay buffer. - Ensure the bacterial inoculum is at the correct density (typically ~5 x 10^5 CFU/mL for MIC assays).[6]
High Variability in MIC Values Inconsistent Inoculum Density- Standardize the preparation of the bacterial inoculum to the same growth phase and optical density for each experiment.
Pipetting Errors- Use calibrated pipettes and low-retention tips to minimize variability in peptide and inoculum volumes.
Peptide Adsorption to Labware- Use polypropylene microtiter plates instead of polystyrene, as cationic peptides can bind to the latter.[7] - Pre-treating labware with a blocking agent like BSA may help reduce non-specific binding.
Contamination Non-sterile Technique- Ensure all reagents, labware, and the working environment are sterile. - Include appropriate negative controls (broth only) to monitor for contamination.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogs against various Gram-negative bacteria.

PeptideBacterial StrainMIC (µg/mL)Medium UsedReference
This compound 1bE. coli ATCC 25922233% TSB[1]
Api88E. coli ATCC 25922133% TSB[1]
Api137E. coli ATCC 25922133% TSB[1]
Api155E. coli ATCC 25922233% TSB[1]
Api88K. pneumoniae DSM 681433% TSB[1]
Api137K. pneumoniae DSM 681233% TSB[1]
Api155K. pneumoniae DSM 681433% TSB[1]
Api88P. aeruginosa DSM 32276433% TSB[1]
Api137P. aeruginosa DSM 322712833% TSB[1]
Api155P. aeruginosa DSM 32276433% TSB[1]
This compoundS. enterica serovar Typhimurium≥ 256Mueller-Hinton II[7]
This compoundE. coli ATCC 25922≥ 256Mueller-Hinton II[7]

Note: MIC values can vary between studies due to differences in methodology, media, and bacterial strains used.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the target Gram-negative bacterium into 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[6]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile water or 0.01% acetic acid.

    • Perform two-fold serial dilutions of the this compound stock solution in the chosen broth medium in a 96-well polypropylene microtiter plate.[8]

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria and broth, no peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[8]

Protocol 2: Buffer Optimization Assay

This protocol is designed to determine the optimal pH and ionic strength for this compound activity.

  • Prepare a Series of Buffers:

    • pH Optimization: Prepare a base buffer (e.g., 10 mM Sodium Phosphate) and adjust the pH to a range of values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5).

    • Ionic Strength Optimization: To the optimal pH buffer determined above, add varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).

  • Perform MIC Assay:

    • Conduct the broth microdilution assay as described in Protocol 1, using each of the prepared buffers as the diluent for both the peptide and the bacterial inoculum.

  • Analysis:

    • Compare the MIC values obtained in each buffer condition. The buffer that yields the lowest MIC is considered optimal for this compound activity under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_bacteria->inoculation prep_peptide Prepare this compound Dilutions prep_peptide->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read Results (Visual/OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Proposed Mechanism of Action of this compound in Gram-negative Bacteria.

References

Technical Support Center: Purification of Recombinant Apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of recombinant apidaecin.

Section 1: Troubleshooting Guides

This section addresses specific problems that may arise during the expression and purification of recombinant this compound, offering potential causes and solutions.

1.1 Low or No Expression of Recombinant this compound

Q1: I'm not seeing any or very little of my target this compound band on a Tricine-SDS-PAGE gel after induction. What could be the issue?

A1: Low or no expression can stem from several factors, from the expression construct to the culture conditions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Vector Integrity: Sequence your expression vector to confirm the this compound gene is in the correct reading frame and that there are no mutations in the promoter or other regulatory elements.

  • Transformation: Ensure your host cells were successfully transformed with the correct plasmid. Run a control transformation with a well-characterized plasmid if necessary.

  • Induction Protocol: Verify that the induction conditions were optimal. This includes the cell density at the time of induction (typically an OD600 of 0.6-0.8 for E. coli), the concentration of the inducer (e.g., IPTG), and the post-induction temperature and duration. For secreted expression in Pichia pastoris, ensure the methanol concentration is appropriate and maintained.

Troubleshooting Workflow for Low/No this compound Expression:

Caption: Troubleshooting workflow for low or no recombinant this compound expression.

1.2 this compound is Expressed but Forms Inclusion Bodies (E. coli)

Q2: My this compound is highly expressed in E. coli, but it's all in the insoluble fraction (inclusion bodies). How can I obtain soluble, active peptide?

A2: Inclusion body formation is a common challenge when overexpressing proteins in E. coli. The general strategy involves harvesting the inclusion bodies, solubilizing them with a strong denaturant, and then refolding the protein into its active conformation.

Workflow for Inclusion Body Processing:

Caption: General workflow for processing this compound from inclusion bodies.

1.3 Low Recovery of this compound During Purification

Q3: I have good expression of this compound, but I'm losing most of it during the purification steps. What are the common pitfalls?

A3: Low recovery can be due to several factors, including proteolytic degradation, non-specific binding to surfaces, or suboptimal chromatography conditions.

Key Considerations for Improving Recovery:

  • Protease Inhibition: Add a protease inhibitor cocktail to your lysis buffer and keep the sample cold at all times.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein sample can lead to aggregation and degradation.

  • Chromatography Optimization:

    • IMAC (for His-tagged this compound): Ensure your lysis and wash buffers do not contain high concentrations of chelating agents (like EDTA) or reducing agents (like DTT) that can strip the metal ions from the column. If your His-tag is not accessible, consider purifying under denaturing conditions.

    • RP-HPLC: Optimize the gradient of your organic solvent to ensure sharp peaks and good separation. The choice of ion-pairing agent (e.g., TFA) is also critical.

  • Surface Adsorption: Small, cationic peptides like this compound can stick to plasticware and chromatography resins. Using low-protein-binding tubes and pre-treating your chromatography column with a blocking agent can help.

Section 2: Frequently Asked Questions (FAQs)

Expression System Selection

Q4: Which expression system is best for producing recombinant this compound?

A4: The choice of expression system depends on the desired yield, downstream application, and available resources.

  • Pichia pastoris (Yeast): This system has been shown to produce high yields of secreted, soluble this compound (up to 418 mg/L)[1][2]. Secretion into the culture medium simplifies the initial purification steps.

  • Escherichia coli (Bacteria): While capable of high-level expression, this compound often forms inclusion bodies in E. coli, requiring additional solubilization and refolding steps. However, E. coli is a well-understood, fast-growing, and cost-effective system.

  • Streptomyces sp. (Bacteria): This system can also be used for secreted expression of this compound, but yields may be lower compared to optimized P. pastoris systems[1].

Purification and Analysis

Q5: What is the best way to analyze the purity of my recombinant this compound?

A5: Due to its small size (around 2 kDa), standard SDS-PAGE may not provide adequate resolution. Tricine-SDS-PAGE is the recommended method for analyzing small proteins and peptides like this compound. For final purity assessment, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.

Q6: I'm using a His-tag for purification, but my this compound isn't binding to the IMAC column. What should I do?

A6: This is a common issue that can be addressed by:

  • Checking Buffer Composition: Ensure your buffers are free of interfering substances like EDTA and high concentrations of reducing agents.

  • Verifying His-Tag Accessibility: The His-tag may be buried within the folded structure of a fusion protein. Try purifying under denaturing conditions (with 8M urea or 6M guanidine-HCl) to see if binding improves. If it does, you can either proceed with on-column refolding or refold the protein after elution.

  • Confirming His-Tag Presence: Use a Western blot with an anti-His antibody to confirm that the tag is present on your expressed protein and has not been proteolytically cleaved.

Q7: What are the common contaminants I might find in my purified this compound preparation?

A7: Contaminants can originate from the host cells or the purification process itself.

  • Host Cell Proteins (HCPs): In E. coli, common contaminants can include chaperones (like DnaK and GroEL/GroS) that may associate with misfolded or aggregated this compound, and other abundant cellular proteins. In P. pastoris, secreted proteases can be a concern.

  • Process-Related Impurities: These can include components from the culture medium, chromatography resins (e.g., leached metal ions from IMAC), and reagents used during purification (e.g., residual TFA from HPLC)[3]. Mass spectrometry is a powerful tool for identifying unknown contaminants in your final product[4][5][6].

Section 3: Data Presentation

Table 1: Comparison of Recombinant this compound Production in Different Expression Systems

Expression SystemTypical YieldForm of this compoundKey AdvantagesKey Challenges
Pichia pastorisUp to 418 mg/L[1][2]Secreted, solubleHigh yield, simplified initial purificationSlower growth than E. coli, potential for glycosylation (though generally not an issue for small peptides)
Escherichia coliVariable, often lower for soluble formInclusion bodiesFast growth, well-established protocolsInclusion body formation requires refolding, potential for endotoxin contamination
Streptomyces sp.Lower than P. pastorisSecretedSecretion simplifies purificationLower yields, less common as an expression host

Table 2: Example Purification Table for Recombinant this compound from Pichia pastoris Culture Supernatant

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Supernatant15001,200,0008001001
Cation Exchange Chromatography801,080,00013,5009016.9
RP-HPLC50960,00019,2008024

Note: These values are illustrative and will vary depending on the specific experimental conditions. The principles of calculating these values can be found in various protein purification guides[7][8][9][10][11].

Section 4: Experimental Protocols

4.1 Tricine-SDS-PAGE for this compound Analysis

This protocol is adapted for the analysis of small peptides.

Solutions:

  • Anode Buffer (10X): 1 M Tris-HCl, pH 8.9

  • Cathode Buffer (10X): 1 M Tris, 1 M Tricine, 1% SDS, pH 8.25

  • Gel Buffer (3X): 3 M Tris-HCl, 0.3% SDS, pH 8.45

  • Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C): 48 g acrylamide, 1.5 g bis-acrylamide in 100 mL water

  • Stacking Gel (4%): 1.25 mL 3X Gel Buffer, 0.83 mL Acrylamide/Bis solution, 1.67 mL glycerol, 1.25 mL water, 50 µL 10% APS, 5 µL TEMED.

  • Separating Gel (16.5%): 3.33 mL 3X Gel Buffer, 6.7 mL Acrylamide/Bis solution, 3.33 mL glycerol, 100 µL 10% APS, 10 µL TEMED.

  • 2X Sample Buffer: 100 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 200 mM DTT, 0.2% bromophenol blue.

Procedure:

  • Assemble the gel casting apparatus.

  • Prepare and pour the separating gel. Overlay with water or isopropanol. Allow to polymerize for at least 1 hour.

  • Pour off the overlay and pour the stacking gel. Insert the comb and allow to polymerize for 30-60 minutes.

  • Prepare samples by mixing with an equal volume of 2X sample buffer and heating at 95°C for 5 minutes.

  • Assemble the electrophoresis unit and fill the upper and lower chambers with 1X Cathode and 1X Anode buffer, respectively.

  • Load samples and run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V).

  • Stain the gel with Coomassie Brilliant Blue or a silver stain.

4.2 Inclusion Body Solubilization and Refolding

Solutions:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100.

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea (or 6 M Guanidine-HCl), 10 mM DTT.

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Centrifuge the lysate at >12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion body pellet by resuspending in Wash Buffer and centrifuging again. Repeat this step at least twice.

  • Resuspend the washed inclusion bodies in Solubilization Buffer and stir for 1-2 hours at room temperature to completely dissolve the protein.

  • Clarify the solubilized protein by centrifugation at >12,000 x g for 20 minutes.

  • Refold the protein by rapid dilution: add the solubilized protein dropwise into a large volume of stirred, ice-cold Refolding Buffer (aim for a 1:100 dilution).

  • Allow the refolding to proceed for 12-24 hours at 4°C with gentle stirring.

  • Clarify the refolded protein solution by centrifugation or filtration before proceeding to purification.

4.3 Reverse-Phase HPLC (RP-HPLC) for this compound Purification

This is a general protocol that may require optimization for your specific system.

Equipment and Reagents:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 5 µm particle size, 300 Å pore size).

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Procedure:

  • Equilibrate the C18 column with Buffer A.

  • Inject the filtered, refolded this compound sample.

  • Elute the peptide using a linear gradient of Buffer B. A shallow gradient is often beneficial for separating closely related impurities (e.g., 0-60% Buffer B over 60 minutes)[12][13][14][15].

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by Tricine-SDS-PAGE and a biological activity assay to identify the fractions containing pure, active this compound.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Section 5: Visualization of Workflows

Logical Troubleshooting Workflow for Recombinant this compound Purification

Apidaecin_Purification_Troubleshooting Start Start: Recombinant this compound Purification Expression Step 1: Expression Check Start->Expression LowExpression Problem: Low/No Expression Expression->LowExpression Issue Detected SolubilityCheck Step 2: Solubility Check (E. coli) Expression->SolubilityCheck Expression OK OptimizeExpression Solution: - Verify vector - Optimize induction - Check for toxicity/degradation LowExpression->OptimizeExpression InclusionBodies Problem: Inclusion Bodies SolubilityCheck->InclusionBodies Issue Detected PurificationStep Step 3: Purification SolubilityCheck->PurificationStep Soluble Expression Refold Solution: - Isolate & wash IBs - Solubilize (Urea/GdnHCl) - Refold (Dilution/Dialysis) InclusionBodies->Refold LowYield Problem: Low Yield/Purity PurificationStep->LowYield Issue Detected FinalProduct End: Purified this compound PurificationStep->FinalProduct Successful OptimizePurification Solution: - Add protease inhibitors - Optimize chromatography (buffers, gradient) - Check for His-tag accessibility LowYield->OptimizePurification Refold->PurificationStep

Caption: A logical workflow for troubleshooting common issues in recombinant this compound purification.

References

impact of C-terminal modifications on apidaecin stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the antimicrobial peptide apidaecin. It provides troubleshooting guidance and answers to frequently asked questions regarding the impact of C-terminal modifications on its stability and activity.

Frequently Asked Questions (FAQs)

Q1: Why is the C-terminus of this compound a primary target for modification?

The C-terminal region of this compound is crucial for its biological function and is also a primary site for proteolytic degradation.[1] The last five amino acids are considered the pharmacophore, essential for its antimicrobial activity.[1] Modifications in this region are investigated to enhance stability, particularly serum stability, without compromising its antibacterial efficacy.[2][3]

Q2: What is the effect of C-terminal amidation on this compound's stability and activity?

C-terminal amidation is a common strategy to protect peptides from exopeptidases.[4][] However, in the case of this compound analogs like Api88, both the amidated and the native peptide with a free C-terminal acid showed surprisingly short half-lives in mouse serum, indicating cleavage near the C-terminus by serum proteases.[2] While amidation can sometimes enhance stability and activity in other antimicrobial peptides, for this compound, other modifications have proven more effective in improving serum stability.[6][7][8]

Q3: How does replacing the C-terminal amide with a free acid affect this compound?

Replacing the C-terminal amide with a free carboxylic acid in an this compound analog (to create Api137) did not negatively impact its antibacterial activity against E. coli.[2] Significantly, this modification substantially increased the peptide's half-life in mouse serum by over 20-fold compared to its amidated counterpart.[2][3]

Q4: What is the mechanism of action for this compound, and how do C-terminal modifications influence it?

This compound functions by inhibiting protein synthesis in bacteria.[9] It enters the bacterial cell and binds to the ribosome, trapping release factors (RF1 or RF2) at the stop codon after the nascent polypeptide chain has been released.[10][11] This sequestration of release factors leads to a global shutdown of translation termination.[10][12][13] Since the C-terminus is the pharmacophore, modifications in this region are critical.[1] Successful modifications, like those in Api137, maintain high affinity for the bacterial ribosome while improving stability.[2][3]

Troubleshooting Guides

Issue: My modified this compound analog shows reduced or no antimicrobial activity.

  • Possible Cause 1: Modification within the core pharmacophore.

    • Troubleshooting: The C-terminal five amino acids are critical for activity.[1] Substitutions of residues 14 to 18 in Api137 have been shown to dramatically decrease activity.[3][14] Avoid drastic changes to the P-H-P-R-L motif at the C-terminus.

  • Possible Cause 2: Altered cellular uptake.

    • Troubleshooting: Some modifications can hinder the peptide's ability to translocate into the bacterial cell. For example, replacing Arginine-17 with its N-substituted glycine peptoid analog resulted in a loss of activity due to impaired cellular uptake.[15] Consider performing cell uptake experiments to verify that your analog can reach its intracellular target.

  • Possible Cause 3: Disruption of target binding.

    • Troubleshooting: The modification may interfere with the peptide's interaction with the 70S ribosome. Evaluate the binding of your modified analog to the ribosome to ensure it can still effectively engage its target.[16]

Issue: My this compound analog has poor serum stability.

  • Possible Cause 1: Cleavage at the C-terminal residue.

    • Troubleshooting: The C-terminal leucine residue is a known cleavage site in serum.[3] Substituting the C-terminal Leucine-18 with residues like tert-leucine, D-leucine, or N-methylleucine can improve stability but often abolishes antibacterial activity.[2]

  • Possible Cause 2: Susceptibility of the Arg-Leu bond.

    • Troubleshooting: The Arg-Leu bond near the C-terminus is susceptible to trypsin-like proteases.[15] Replacing Arginine-17 with L-ornithine (as in Api134) or L-homoarginine (as in Api155) has been shown to significantly increase serum stability while retaining some antibacterial activity.[2] Introducing a peptoid residue at this position can also confer resistance to enzymatic degradation.[15]

Quantitative Data Summary

Table 1: Impact of C-Terminal and Neighboring Modifications on this compound Analog (Api88) Stability and Activity.

Analog NameModification from Api88Half-life in Mouse Serum (min)MIC against E. coli (µg/mL)Reference
Api88 C-terminal amide~100.5[2]
This compound 1b (native) C-terminal free acid~254-[2]
This compound 1b (amidated) C-terminal amide~19-[2]
Api137 C-terminal free acid~240 (4 h)0.5[2][3]
Api134 Arg-17 to L-ornithine~240 (4 h)4[2]
Api155 Arg-17 to L-homoarginine~180 (3 h)16[2]
Api161 C-terminal propyl alkylation-4[2]
Api162 C-terminal methyl alkylation->32[2]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (MHB), bacterial culture in logarithmic growth phase, 96-well microtiter plates, this compound analogs.

  • Procedure:

    • Prepare serial twofold dilutions of the this compound analogs in MHB in a 96-well plate.

    • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[17]

2. Serum Stability Assay

This assay assesses the proteolytic stability of peptides in the presence of serum.

  • Materials: Mouse or human serum, this compound analogs, HPLC system, trifluoroacetic acid (TFA).

  • Procedure:

    • Incubate the this compound analog at a final concentration (e.g., 100-150 µg/mL) in 25% (v/v) serum at 37°C.[4]

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

    • Stop the enzymatic degradation by adding a precipitation agent like ethanol or acetonitrile.[18]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact peptide.

    • Calculate the half-life of the peptide by plotting the percentage of intact peptide against time.[2][19]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_testing In Vitro Testing cluster_analysis Analysis & Outcome start Design C-terminal Modification synth Solid-Phase Peptide Synthesis start->synth purify Purification (HPLC) synth->purify mic MIC Assay (Antimicrobial Activity) purify->mic stability Serum Stability Assay purify->stability active High Activity? mic->active stable High Stability? stability->stable active->stable Yes reject Redesign active->reject No lead Lead Compound stable->lead Yes stable->reject No

Caption: Workflow for developing modified this compound analogs.

mechanism_of_action cluster_bacterium Bacterial Cell This compound This compound Analog entry Cellular Entry This compound->entry ribosome 70S Ribosome entry->ribosome stalling Ribosome Stalling at Stop Codon ribosome->stalling rf Release Factors (RF1/RF2) rf->stalling depletion Release Factor Depletion stalling->depletion inhibition Inhibition of Translation Termination depletion->inhibition arrest Bacterial Growth Arrest inhibition->arrest

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Apidaecin and Melittin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial peptides (AMPs), apidaecin and melittin represent two distinct classes with profoundly different mechanisms and therapeutic profiles. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. We delve into their antimicrobial, cytotoxic, and anticancer properties, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms and experimental workflows.

Overview and Mechanism of Action

This compound is a proline-rich antimicrobial peptide (PrAMP) originally isolated from honeybees (Apis mellifera).[1] It is a small, 18-20 residue peptide known for its potent activity primarily against Gram-negative bacteria.[2] In contrast, Melittin , the principal component of honeybee venom, is a 26-amino acid, amphipathic peptide.[3][4] It is a powerful, non-selective cytolytic agent.[5]

The fundamental difference in their efficacy lies in their mode of action. Melittin acts externally by directly disrupting cell membranes. Its amphipathic α-helical structure allows it to insert into lipid bilayers, forming pores that lead to cell lysis and death.[5][6][7] This mechanism is rapid but non-specific, affecting both microbial and mammalian cells.

This compound, conversely, has an intracellular target. It enters bacterial cells, often via a specific transporter like SbmA in E. coli, and proceeds to inhibit protein synthesis.[2][8] It binds to the 70S ribosome, trapping release factors (RF1 and RF2) after the release of the nascent polypeptide chain.[9][10] This action leads to a global shutdown of translation termination, ultimately causing cell death.[10] This targeted mechanism accounts for its specificity towards bacteria and its low toxicity to mammalian cells.[2]

Caption: Contrasting mechanisms of action for Melittin and this compound.

Antimicrobial Efficacy

The differing mechanisms of action directly influence the antimicrobial spectrum and potency of these peptides. Melittin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] this compound's activity is more specialized, showing remarkable efficacy against many Gram-negative bacteria but being largely inactive against Gram-positive bacteria, which lack the necessary uptake transporters.[1][13]

The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial potency. The table below summarizes representative MIC values for both peptides against a range of pathogens.

PeptideOrganismTypeMIC (µg/mL)Reference(s)
Melittin S. aureusGram (+)1-6.4[11][14]
MRSAGram (+)0.78-6.4[14][15]
E. coliGram (-)4-6.4[14][16]
K. pneumoniaeGram (-)32[17]
A. baumanniiGram (-)8-45.5[17][18]
P. aeruginosaGram (-)50-100[11]
This compound E. coliGram (-)0.5-4[19][20]
K. pneumoniaeGram (-)10[20]
P. aeruginosaGram (-)>128[20]
B. subtilisGram (+)Inactive[13]

Note: MIC values can vary based on the specific strain and assay conditions.

Cytotoxicity and Hemolytic Activity

A critical differentiator for therapeutic potential is cytotoxicity against host cells. Melittin's membrane-lytic action is not specific to microbes and thus exhibits significant toxicity towards mammalian cells, including red blood cells (hemolysis).[5][21] This high cytotoxicity is a major barrier to its systemic clinical application.[22] In stark contrast, this compound is known to be non-toxic and non-hemolytic at concentrations far exceeding its effective antimicrobial dose, a direct result of its specific intracellular target.[2]

PeptideCell Line / TargetAssayIC50 / HD50 (µg/mL)Reference(s)
Melittin Human FibroblastsCytotoxicity (MTT)6.45[17][23]
Human FibroblastsCytotoxicity (MTT)~5.73[3]
Human Epithelial Cells (BEAS-2B)Cytotoxicity (MTS)< 2.5[22]
Human Red Blood CellsHemolysis0.44 - 0.55[17][24]
This compound Human/Animal CellsCytotoxicity/HemolysisGenerally considered non-toxic[2]

IC50: Half-maximal inhibitory concentration. HD50: Half-maximal hemolytic concentration.

Anticancer Efficacy

The potent cell-killing ability of melittin has prompted extensive research into its anticancer properties. Studies have shown that melittin can induce apoptosis and inhibit the proliferation and metastasis of a wide range of cancer cells, including breast, liver, and colon cancer.[3][4][12][25] However, its clinical use is hampered by its non-specific toxicity.[25] Current research focuses on developing targeted delivery systems, such as nanoparticles or conjugates, to direct melittin specifically to tumor cells, thereby enhancing its therapeutic window and reducing side effects.[25][26][27]

There is significantly less research on the anticancer activity of this compound. Its specific mechanism of inhibiting bacterial ribosomes does not directly translate to a cytotoxic effect on cancer cells.

Summary of Comparison

FeatureThis compoundMelittin
Mechanism Intracellular; Inhibits protein synthesis by trapping release factors on the ribosome.[9][10]Extracellular; Disrupts cell membranes by forming pores.[5][6]
Primary Target Bacterial 70S Ribosome[2]Phospholipid Bilayer[21]
Antimicrobial Spectrum Primarily Gram-negative bacteria[1]Broad-spectrum (Gram-positive, Gram-negative, Fungi)[11]
Hemolytic Activity Negligible[2]High[16][17]
Cytotoxicity Very Low[2]High[3][22]
Therapeutic Potential Promising as a targeted antibacterial agent due to high specificity and low toxicity.Potent antimicrobial and anticancer agent, but clinical use is limited by high toxicity; requires targeted delivery strategies.[25]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: A stock solution of the peptide (this compound or melittin) is prepared. A bacterial culture is grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 1.5 x 10^5 CFU/mL).[17]

  • Serial Dilution: In a 96-well microtiter plate, the peptide is serially diluted (usually 2-fold) in a suitable growth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).[17][20]

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted peptide.

  • Controls: Positive (bacteria in medium, no peptide) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[17]

  • Analysis: The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[14]

G start Start prep Prepare Peptide Stock & Standardized Bacteria start->prep dilute Serially Dilute Peptide in 96-Well Plate prep->dilute inoculate Inoculate Wells with Bacteria dilute->inoculate incubate Incubate Plate (37°C, 16-24h) inoculate->incubate read Read Results (Visual or OD600) incubate->read end Determine MIC read->end

Caption: Workflow for MIC determination via broth microdilution.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Human cells (e.g., fibroblasts, epithelial cells) are seeded into a 96-well plate at a specific density (e.g., 5x10^3 cells/well) and allowed to adhere overnight.[15]

  • Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide (this compound or melittin).

  • Incubation: Cells are incubated with the peptide for a defined period (e.g., 6 to 24 hours) at 37°C.[15]

  • MTT Addition: The peptide-containing medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After a further incubation period (typically 2-4 hours), the MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the resulting formazan crystals.

  • Analysis: The absorbance of the dissolved formazan is measured using a microplate reader (typically at ~570 nm). The absorbance is directly proportional to the number of viable, metabolically active cells. The IC50 value is calculated from the dose-response curve.

G start Start seed Seed Mammalian Cells in 96-Well Plate start->seed treat Treat Cells with Varying Peptide Concentrations seed->treat incubate Incubate (e.g., 24h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate to Allow Formazan Formation add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize read Measure Absorbance (~570 nm) solubilize->read end Calculate IC50 read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.
Hemolysis Assay

This assay quantifies the ability of a substance to damage red blood cell (RBC) membranes, causing the release of hemoglobin.

  • RBC Preparation: Fresh human or animal blood is collected in an anticoagulant tube. RBCs are isolated by centrifugation, and the plasma and buffy coat are removed. The RBCs are washed multiple times with a buffer like Phosphate-Buffered Saline (PBS).[17][28]

  • RBC Suspension: A final suspension of RBCs is prepared in PBS (e.g., a 2% v/v suspension).[17]

  • Peptide Incubation: In a 96-well plate or microcentrifuge tubes, the RBC suspension is mixed with various concentrations of the test peptide.

  • Controls: A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included.[29]

  • Incubation: The mixture is incubated at 37°C for a specified time, typically 1 hour.[17][28]

  • Centrifugation: The tubes or plate are centrifuged to pellet intact RBCs and cell debris.

  • Analysis: The supernatant, containing the released hemoglobin, is carefully transferred to a new 96-well plate. The absorbance is measured at 540 nm.[17] The percentage of hemolysis is calculated relative to the controls.

G start Start prep Isolate & Wash Red Blood Cells (RBCs) start->prep suspend Prepare RBC Suspension in PBS prep->suspend incubate Incubate RBCs with Peptides & Controls (37°C, 1h) suspend->incubate centrifuge Centrifuge to Pellet Intact RBCs incubate->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer read Measure Absorbance of Hemoglobin (~540 nm) transfer->read end Calculate % Hemolysis read->end

Caption: Workflow for the red blood cell hemolysis assay.

References

Apidaecin vs. Drosocin: A Comparative Analysis of Proline-Rich Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, mechanisms, and experimental evaluation of two prominent proline-rich antimicrobial peptides (AMPs): Apidaecin and Drosocin.

Proline-rich antimicrobial peptides (PrAMPs) are a critical component of the innate immune system in many organisms, offering a promising avenue for the development of novel antibiotics. Among these, this compound, originally isolated from honeybees (Apis mellifera), and Drosocin, from the fruit fly (Drosophila melanogaster), have garnered significant attention. Both peptides are characterized by a high proline content and a non-lytic mechanism of action, primarily targeting intracellular processes in Gram-negative bacteria. This guide provides a detailed comparative analysis of their antimicrobial activity, mechanism of action, and the experimental protocols used for their evaluation.

Performance and Antimicrobial Activity

This compound and Drosocin exhibit potent antimicrobial activity, predominantly against Gram-negative bacteria. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible microbial growth. While both peptides are effective, their activity can vary depending on the bacterial species and the specific peptide variant (e.g., glycosylated vs. non-glycosylated Drosocin).

Quantitative Comparison of Antimicrobial Activity (MIC in µM)
Bacterial StrainThis compound IbDrosocin (non-glycosylated)Drosocin (glycosylated)
Escherichia coli1[1]4[1]1 - 8
Enterobacter cloacae--2 - 10
Enterobacteriaceae (various)-3.1 - 100-
Klebsiella pneumoniae---
Pseudomonas aeruginosa>128>128-
Salmonella Typhimurium1 - 8--

Note: MIC values can vary between studies due to differences in experimental conditions such as media composition and bacterial strains used. The data presented is a compilation from available literature for comparative purposes.

Mechanism of Action: Targeting the Ribosome

Both this compound and Drosocin are classified as Type II PrAMPs, sharing a unique intracellular mechanism of action that distinguishes them from many other AMPs that act on the cell membrane.[1][2]

  • Cellular Entry: These peptides are actively transported across the bacterial inner membrane into the cytoplasm.

  • Ribosome Targeting: Once inside the cell, they bind to the nascent peptide exit tunnel of the 70S ribosome.[1][2]

  • Inhibition of Translation Termination: Their primary mode of action is the inhibition of protein synthesis at the termination stage.[1][2] They achieve this by arresting the ribosome at a stop codon, which traps the class 1 release factors (RF1 or RF2).[1][2] This sequestration of release factors prevents the termination of translation and leads to a global shutdown of protein synthesis, ultimately causing bacterial cell death.

While their overall mechanism is similar, there are subtle differences in their interaction with the ribosome. The C-terminal amino acids of this compound are crucial for its binding and activity, whereas for Drosocin, important residues are distributed throughout the peptide sequence.[1] Furthermore, native Drosocin is O-glycosylated, a modification that can enhance its antimicrobial activity.[3]

Signaling Pathway of this compound and Drosocin Action

AMP_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm AMP This compound / Drosocin Outer_Membrane Outer Membrane AMP->Outer_Membrane Interaction Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Transport Ribosome 70S Ribosome Inner_Membrane->Ribosome Intracellular Targeting Translation_Termination Translation Termination Ribosome->Translation_Termination Arrests at Stop Codon Traps Release Factors Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translation_Termination->Protein_Synthesis_Inhibition Leads to Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Cell_Death Results in MIC_Assay_Workflow Start Start Prepare_Bacteria Prepare Bacterial Culture (5x10^5 CFU/mL) Start->Prepare_Bacteria Peptide_Dilution Serial Dilution of AMPs in 96-well plate Start->Peptide_Dilution Inoculation Inoculate Bacteria into Peptide Dilutions Prepare_Bacteria->Inoculation Peptide_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read Results (Visual or OD600) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

References

The Potent Partnership: Apidaecin and Beta-Lactam Antibiotics Forge a Synergistic Alliance Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the enhanced antimicrobial effects of combining proline-rich antimicrobial peptides with conventional beta-lactam antibiotics, offering a promising strategy in the fight against drug-resistant pathogens.

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a relentless pursuit of novel therapeutic strategies. One such promising avenue is the synergistic combination of antimicrobial peptides (AMPs) with traditional antibiotics. This guide delves into the synergistic effects observed when apidaecin, a proline-rich antimicrobial peptide (PrAMP), and its analogs are combined with beta-lactam antibiotics. This combination has shown the potential to overcome resistance mechanisms and enhance bactericidal activity against challenging Gram-negative pathogens.

Unveiling the Synergy: Quantitative Analysis

The synergistic relationship between this compound analogs and beta-lactam antibiotics has been quantified using the checkerboard assay, a standard in vitro method to assess the interactions between two antimicrobial agents. The results are typically expressed as the Fractional Inhibitory Concentration (FIC) index, which provides a numerical value for the degree of interaction.

A study investigating the synergy of a dimeric PrAMP, A3-APO, and its monomeric form, Chex1-Arg20 (ARV-1502), with carbapenem beta-lactams demonstrated significant enhancement of antimicrobial activity. Against a carbapenemase-expressing Klebsiella pneumoniae strain, the combination of A3-APO and imipenem showed an additive effect.[1] Furthermore, the monomeric peptide ARV-1502 exhibited synergy with meropenem against a carbapenem-resistant uropathogenic Escherichia coli strain.[1]

PrAMP AnalogBeta-Lactam AntibioticBacterial StrainFIC Index (ΣFIC)Interaction
A3-APO (dimer)ImipenemKlebsiella pneumoniae (carbapenemase-expressing)0.53Additive
Chex1-Arg20 (ARV-1502)MeropenemEscherichia coli (carbapenem-resistant uropathogenic)0.38Synergy

Table 1: In vitro synergistic and additive effects of proline-rich antimicrobial peptide analogs in combination with beta-lactam antibiotics against Gram-negative bacteria.[1]

The Underlying Mechanisms of Synergistic Action

The enhanced efficacy of combining this compound with beta-lactam antibiotics is believed to stem from a multi-pronged attack on the bacterial cell. While beta-lactams inhibit cell wall synthesis by targeting penicillin-binding proteins (PBPs), this compound and its analogs act on intracellular targets.

Apidaecins are known to be non-lytic, meaning they do not kill bacteria by disrupting their cell membranes. Instead, they are actively transported into the bacterial cytoplasm where they can interfere with crucial cellular processes. One of the primary mechanisms of this compound is the inhibition of protein synthesis by binding to the bacterial ribosome. This dual-action approach, targeting both the cell wall and internal protein synthesis, can overwhelm the bacteria's defense mechanisms and lead to a more potent bactericidal effect than either agent alone.

Dual mechanism of action.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through the checkerboard assay. Below is a detailed methodology for this key experiment.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

1. Preparation of Antimicrobial Agents:

  • Stock solutions of the this compound analog and the beta-lactam antibiotic are prepared in an appropriate solvent and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations, typically from sub-inhibitory to supra-inhibitory levels.

2. Microplate Setup:

  • A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of the this compound analog are added to the wells.

  • Along the y-axis, decreasing concentrations of the beta-lactam antibiotic are added.

  • This creates a matrix of wells containing various combinations of the two agents. Control wells containing each agent alone, as well as a growth control (no antimicrobial agents), are also included.

3. Bacterial Inoculum Preparation:

  • The test bacterial strain is grown to the mid-logarithmic phase in MHB. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • The plate is then incubated at 37°C for 16-20 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:

  • The FIC for each agent is calculated as follows:

    • FIC of this compound = MIC of this compound in combination / MIC of this compound alone

    • FIC of Beta-lactam = MIC of Beta-lactam in combination / MIC of Beta-lactam alone

  • The FIC index (ΣFIC) is the sum of the individual FICs:

    • ΣFIC = FIC of this compound + FIC of Beta-lactam

7. Interpretation of Results:

  • Synergy: ΣFIC ≤ 0.5

  • Additive: 0.5 < ΣFIC ≤ 1.0

  • Indifference: 1.0 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_this compound Serial Dilution of This compound Analog Plate_Setup Dispense Antimicrobials into 96-Well Plate (Checkerboard Format) Prep_this compound->Plate_Setup Prep_BetaLactam Serial Dilution of Beta-Lactam Prep_BetaLactam->Plate_Setup Prep_Bacteria Standardize Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Prep_Bacteria->Inoculation Plate_Setup->Inoculation Incubation Incubate Plate (37°C, 16-20h) Inoculation->Incubation Read_MIC Determine MICs (Visual Inspection) Incubation->Read_MIC Calc_FIC Calculate FIC Index Read_MIC->Calc_FIC Interpret Interpret Interaction (Synergy, Additive, etc.) Calc_FIC->Interpret

Checkerboard assay workflow.

Conclusion and Future Directions

The synergistic combination of this compound and its analogs with beta-lactam antibiotics represents a promising frontier in the development of new treatment strategies for infections caused by multidrug-resistant Gram-negative bacteria. The ability of these combinations to enhance antimicrobial activity, as demonstrated by in vitro studies, suggests a potential to lower the required therapeutic doses of conventional antibiotics, thereby reducing the risk of toxicity and the development of further resistance.

Further research is warranted to explore the full spectrum of this synergy, including time-kill kinetic studies to understand the rate of bacterial killing, and in vivo studies in animal models to validate the clinical potential of these combinations. The continued investigation into the mechanisms of action and the optimization of peptide-antibiotic pairings will be crucial in translating these encouraging in vitro findings into effective clinical therapies.

References

Validating Apidaecin's Interaction with the 70S Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies used to validate the interaction of apidaecin and its derivatives with the bacterial 70S ribosome. We will delve into the quantitative binding affinities, explore the detailed experimental protocols for key validation assays, and present a comparative analysis with other ribosome-targeting proline-rich antimicrobial peptides (PrAMPs).

Mechanism of Action: A Unique Approach to Translation Inhibition

This compound and its synthetic analogs, such as Api137, exhibit a novel mechanism of action by specifically targeting the termination stage of protein synthesis.[1][2][3] Unlike many other antibiotics that stall translation during initiation or elongation, this compound binds within the nascent peptide exit tunnel (NPET) of the 70S ribosome.[3][4] This binding event traps class I release factors (RF1 and RF2) on the ribosome after the nascent polypeptide chain has been released.[2][5] The sequestration of these essential release factors leads to a global shutdown of translation termination, ultimately inhibiting bacterial growth.[5][6]

dot

cluster_translation Translation Cycle cluster_apidaecin_action This compound Interaction Initiation Initiation Elongation Elongation This compound This compound Termination Termination Ribosome 70S Ribosome at Stop Codon Termination->Ribosome Reaches Stop Codon This compound->Ribosome Binds to Exit Tunnel RF Release Factors (RF1/RF2) Ribosome->RF RF Binding Trapped_Complex This compound-Ribosome-RF Trapped Complex Ribosome->Trapped_Complex RF->Ribosome Polypeptide Release RF->Trapped_Complex Termination_Inhibition Inhibition of Translation Termination Trapped_Complex->Termination_Inhibition

Caption: this compound's mechanism of action on the 70S ribosome.

Comparative Analysis of Binding Affinities

The binding affinity of this compound and its analogs to the 70S ribosome has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric for comparing the strength of this interaction. A lower Kd value indicates a higher binding affinity.

PeptideTarget RibosomeDissociation Constant (Kd) (µM)Reference
This compound Analogs
Api137E. coli BW251130.382[7]
E. coli Rosetta0.198[7]
E. coli BL21(DE3)RIL0.56[8]
Api88E. coli1.2[9]
Api805E. coli BW251130.557[7]
E. coli Rosetta0.515[7]
Comparative PrAMPs
Onc112E. coli BW251130.027[7]
E. coli Rosetta0.051[7]
E. coli BL21(DE3)RIL0.09[8]

Experimental Protocols for Validating this compound-Ribosome Interaction

In Vitro Translation Assay

This assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.

Objective: To determine if this compound inhibits translation and to investigate its dependence on release factors.

Methodology:

  • Reaction Setup: A cell-free translation system (e.g., PURE system) is used, containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, etc.). A reporter gene, typically encoding a fluorescent protein like GFP, is used as a template.

  • Incubation: The reaction is initiated in the presence and absence of this compound at varying concentrations. To test for release factor dependence, parallel reactions are set up with and without the addition of purified RF1 and RF2.[7]

  • Data Acquisition: The expression of the reporter protein is monitored over time by measuring the fluorescence signal.

  • Analysis: The level of protein synthesis inhibition is calculated by comparing the fluorescence in the presence of this compound to the control (no this compound). The results from reactions with and without release factors reveal the mechanism of inhibition.

dot

start Start setup Set up in vitro translation reaction (with GFP reporter plasmid) start->setup add_api Add this compound (varying concentrations) setup->add_api add_rf Add Release Factors (RF1/RF2) add_api->add_rf no_rf No Release Factors add_api->no_rf incubate Incubate at 37°C add_rf->incubate no_rf->incubate measure Measure GFP fluorescence over time incubate->measure analyze Analyze data and calculate % inhibition measure->analyze end End analyze->end start Start treat Treat bacterial culture with this compound start->treat arrest Arrest translation treat->arrest lyse Lyse cells and digest unprotected mRNA arrest->lyse isolate Isolate ribosome-protected fragments (RPFs) lyse->isolate library Prepare sequencing library from RPFs isolate->library sequence High-throughput sequencing library->sequence analyze Map reads and analyze ribosome density sequence->analyze end End analyze->end

Caption: Workflow for a ribosome profiling (Ribo-Seq) experiment.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecules.

Objective: To visualize the binding of this compound to the 70S ribosome and understand the molecular basis of its inhibitory action.

Methodology:

  • Complex Formation: A stable complex of the 70S ribosome, a specific mRNA, a tRNA, a release factor, and this compound is prepared.

  • Vitrification: The sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice.

  • Data Collection: The frozen sample is imaged in a transmission electron microscope, collecting a large number of images of the ribosome complexes in different orientations.

  • Image Processing and 3D Reconstruction: The images are processed to identify individual ribosome particles, align them, and reconstruct a 3D map of the complex. 5[10]. Model Building and Analysis: An atomic model of the ribosome-apidaecin complex is built into the 3D map, revealing the specific interactions between this compound and the ribosome.

[11]dot

start Start complex Form this compound-Ribosome-RF complex start->complex vitrify Vitrify sample in cryogenic ice complex->vitrify collect Collect images using a transmission electron microscope vitrify->collect process Image processing and 3D reconstruction collect->process model Build and refine atomic model process->model analyze Analyze molecular interactions model->analyze end End analyze->end

Caption: Workflow for cryo-electron microscopy (Cryo-EM).

Comparison with Other Ribosome-Targeting Antibiotics

This compound's mechanism of action distinguishes it from many other ribosome-targeting antibiotics.

Antibiotic ClassMechanism of ActionStage of Inhibition
This compound Binds to the nascent peptide exit tunnel and traps release factors.[2][5] Termination
Oncocin-like PrAMPs Bind to the peptidyl transferase center and block the A-site.[2] Initiation/Elongation
Aminoglycosides Bind to the 30S subunit and cause misreading of the mRNA.Elongation
Macrolides Bind to the nascent peptide exit tunnel and block the passage of the growing polypeptide chain.Elongation
Tetracyclines Bind to the 30S subunit and prevent the binding of aminoacyl-tRNA to the A-site.Elongation

This guide highlights the unique mechanism of this compound and provides a framework for the experimental validation of its interaction with the 70S ribosome. The presented data and protocols offer a valuable resource for researchers in the field of antibiotic discovery and development.

References

Comparative Analysis of Apidaecin and Oncocin: Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct ribosomal inhibition strategies of two potent proline-rich antimicrobial peptides.

This guide provides a comparative study of the mechanisms of action of two proline-rich antimicrobial peptides (PrAMPs), apidaecin and oncocin. Both peptides are recognized for their potent activity against Gram-negative bacteria and their unique intracellular modes of action that circumvent common resistance mechanisms. By targeting the bacterial ribosome, a crucial component of protein synthesis, these peptides offer promising avenues for the development of novel antibiotics. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their distinct inhibitory mechanisms, supported by quantitative data and detailed experimental protocols.

Performance Comparison: this compound vs. Oncocin

This compound and oncocin, despite both targeting the bacterial ribosome, exhibit different potencies and nuances in their mechanisms. The following table summarizes key quantitative data, including Minimum Inhibitory Concentrations (MICs) against various bacterial strains and their binding affinities to the ribosome.

Peptide/AnalogTarget OrganismMIC (µg/mL)Dissociation Constant (Kd) for RibosomeReference
This compound (Api137) Escherichia coli1.250.382 µmol/L (for E. coli BW25113 ribosomes)[1][2]
Pseudomonas aeruginosa1.25 (in combination with other factors)Not specified[3]
Oncocin (Onc18/Onc112) Escherichia coli~10.027 µmol/L (for E. coli BW25113 ribosomes)[2][4]
Pseudomonas aeruginosa10-fold more active than wild-type in an optimized formNot specified[3]
Staphylococcus aureus100-fold more active than wild-type in an optimized formNot specified[3]
Optimized Oncocin (D2R/P12W) Pseudomonas aeruginosa10-fold improvement over wild-typeNot specified[3]
Optimized Oncocin (P4K and L7K/R) Gram-negative bacteria2-4 fold improvement over wild-typeNot specified (increased internalization rate)[3]

Mechanisms of Action: A Tale of Two Ribosome Inhibitors

While both peptides are classified as PrAMPs and act by inhibiting protein synthesis, their specific mechanisms of action at the molecular level are distinct.[5][6]

This compound: The Release Factor Trap

This compound's mechanism is unique among known antibiotics as it specifically targets the termination step of protein synthesis.[1][7] After being internalized into the bacterial cytoplasm, this compound binds within the nascent peptide exit tunnel of the 70S ribosome.[1][8] However, its primary inhibitory action occurs by trapping release factors (RF1 or RF2) on the ribosome after the newly synthesized polypeptide has been released.[1][7] This sequestration of release factors prevents them from participating in subsequent termination events, leading to a global shutdown of protein synthesis as ribosomes stall at stop codons.[1]

Oncocin: The Peptide Exit Tunnel Plug

Oncocin, on the other hand, acts as a physical plug in the ribosomal exit tunnel.[3][9][10] It binds to the 50S ribosomal subunit, sterically blocking the passage of nascent polypeptide chains.[9][10] Crystal structures reveal that oncocin occupies a position that overlaps with the binding sites of multiple classes of antibiotics, effectively inhibiting protein synthesis by obstructing the peptidyl transferase center and the peptide exit tunnel.[9][10][11] This prevents the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[4] The N-terminus of oncocin is crucial for its ribosome-deactivating function, while the C-terminus is more involved in cellular uptake.[4]

Visualizing the Mechanisms of Action

To better illustrate these distinct mechanisms, the following diagrams were generated using Graphviz.

Apidaecin_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Ribosome Ribosome at Stop Codon Inner_Membrane->Ribosome Targets Ribosome Cytoplasm Release_Factor Release Factor (RF1/RF2) Ribosome->Release_Factor Termination Apidaecin_Bound This compound binds in exit tunnel and traps Release Factor Release_Factor->Apidaecin_Bound This compound traps RF Apidaecin_Bound->Ribosome Stalls Translation Termination Apidaecin_Extracellular This compound Apidaecin_Extracellular->Outer_Membrane Enters cell

Caption: this compound's mechanism of action.

Oncocin_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Ribosome Translating Ribosome Inner_Membrane->Ribosome Targets Ribosome Cytoplasm Peptide_Exit_Tunnel Peptide Exit Tunnel Ribosome->Peptide_Exit_Tunnel Nascent peptide egress Oncocin_Bound Oncocin binds and blocks the exit tunnel Peptide_Exit_Tunnel->Oncocin_Bound Oncocin blocks tunnel Oncocin_Bound->Ribosome Inhibits Protein Elongation Oncocin_Extracellular Oncocin Oncocin_Extracellular->Outer_Membrane Enters cell via SbmA transporter Experimental_Workflow Start Peptide Synthesis and Purification MIC_Assay Antimicrobial Susceptibility Testing (MIC Assay) Start->MIC_Assay Mechanism_Investigation Mechanism of Action Studies MIC_Assay->Mechanism_Investigation In_Vitro_Translation In Vitro Transcription/ Translation Assay Mechanism_Investigation->In_Vitro_Translation Ribosome_Binding Ribosome Binding Assay Mechanism_Investigation->Ribosome_Binding Cellular_Uptake Cellular Internalization Assay Mechanism_Investigation->Cellular_Uptake Structure_Activity Structure-Activity Relationship Studies In_Vitro_Translation->Structure_Activity Ribosome_Binding->Structure_Activity Cellular_Uptake->Structure_Activity Lead_Optimization Lead Optimization Structure_Activity->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

Navigating the Labyrinth of Ribosomal Resistance: A Comparative Analysis of Apidaecin and Other Ribosome-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between novel antimicrobial peptides and established ribosome-targeting antibiotics is paramount in the fight against multidrug-resistant bacteria. This guide provides an objective comparison of the performance of the proline-rich antimicrobial peptide apidaecin against bacterial strains with well-defined resistance mechanisms to aminoglycosides, tetracyclines, and macrolides, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a proline-rich antimicrobial peptide (PrAMP), operates via a unique mechanism of action, inhibiting translation termination by trapping release factors on the ribosome. This distinct mechanism suggests the potential for activity against bacteria that have developed resistance to other classes of ribosome-targeting antibiotics. This guide synthesizes available data on cross-resistance between this compound and three major classes of ribosome-targeting antibiotics: aminoglycosides, tetracyclines, and macrolides. The findings indicate that while cross-resistance to this compound can occur, particularly in aminoglycoside-resistant strains with mutations in the SbmA transporter, it is not a universal phenomenon. This suggests that this compound and its derivatives may hold promise as therapeutic options against certain antibiotic-resistant infections.

Comparative Analysis of Cross-Resistance

The following tables summarize the available quantitative data on the cross-resistance between this compound and other ribosome-targeting antibiotics in Escherichia coli. The data is presented as Minimum Inhibitory Concentration (MIC) fold changes, providing a clear comparison of the impact of specific resistance mechanisms on the activity of these antimicrobial agents.

This compound vs. Aminoglycoside-Resistant E. coli
Antibiotic ResistanceResistance MechanismThis compound MIC Fold ChangeReference
TobramycinMutation in sbmA geneIncreased[1]
KanamycinMutation in sbmA geneIncreased[1]

Strains of E. coli with resistance to the aminoglycosides tobramycin and kanamycin have demonstrated cross-resistance to the proline-rich peptide this compound IB.[1] This cross-resistance is linked to mutations in the sbmA gene, which encodes an inner-membrane transport protein responsible for the uptake of proline-rich peptides into the bacterial cell.[1]

This compound vs. Tetracycline-Resistant E. coli

Currently, there is a lack of specific published studies providing quantitative MIC data for this compound against E. coli strains with well-defined resistance mechanisms to tetracyclines. Further research is required to fill this knowledge gap.

This compound vs. Macrolide-Resistant E. coli

Similar to tetracyclines, there is a paucity of direct comparative studies detailing the MIC of this compound against E. coli strains with characterized macrolide resistance mechanisms.

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the cross-resistance data. Below are detailed protocols for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic susceptibility.

1. Inoculum Preparation: a. A single colony of the bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth). b. The culture is incubated overnight at 37°C with agitation. c. The overnight culture is diluted to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.[2]

2. Microdilution Method: a. A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate. b. Each well is inoculated with the standardized bacterial suspension. c. The plate is incubated at 37°C for 16-24 hours.[2] d. The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.[2]

Induction of Antibiotic Resistance

In vitro evolution is a common method to generate antibiotic-resistant bacterial strains for cross-resistance studies.

1. Serial Passage Culture: a. Bacteria are cultured in a liquid medium containing a sub-inhibitory concentration of the chosen antibiotic. b. The culture is incubated until growth is observed. c. A small volume of the culture is then transferred to a fresh medium with a slightly higher concentration of the antibiotic. d. This process is repeated for multiple passages, gradually increasing the antibiotic concentration. e. The resulting bacterial population will have a higher resistance to the selective antibiotic.

Mechanisms of Action and Resistance: A Visual Guide

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action for this compound and the compared ribosome-targeting antibiotics, as well as the mechanisms of resistance.

cluster_uptake Bacterial Cell Entry Apidaecin_out This compound (extracellular) SbmA SbmA Transporter Apidaecin_out->SbmA Uptake Apidaecin_in This compound (intracellular) SbmA->Apidaecin_in Aminoglycosides_out Aminoglycosides (extracellular) Porin Porin Channel Aminoglycosides_out->Porin Uptake Aminoglycosides_in Aminoglycosides (intracellular) Porin->Aminoglycosides_in cluster_this compound This compound Mechanism cluster_aminoglycoside Aminoglycoside Mechanism Ribosome 50S 30S This compound This compound This compound->Ribosome:f0 Binds to exit tunnel RF Release Factor (RF1/RF2) This compound->RF Traps RF->Ribosome:f1 Binds to A-site Termination Translation Termination RF->Termination Inhibits Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome:f1 Binds to 16S rRNA Decoding mRNA Decoding Aminoglycoside->Decoding Causes misreading cluster_tetracycline Tetracycline Mechanism & Resistance cluster_macrolide Macrolide Mechanism & Resistance Ribosome 50S 30S Tetracycline Tetracycline Tetracycline->Ribosome:f1 Binds to 16S rRNA tRNA_binding tRNA binding to A-site Tetracycline->tRNA_binding Blocks RPP Ribosomal Protection Protein (e.g., Tet(M)) RPP->Ribosome:f1 Binds and dislodges Tetracycline Macrolide Macrolide Macrolide->Ribosome:f0 Binds to 23S rRNA in exit tunnel Peptide_exit Nascent peptide exit Macrolide->Peptide_exit Blocks Erm Erm Methyltransferase Erm->Ribosome:f0 Methylates 23S rRNA, preventing Macrolide binding

References

The Therapeutic Potential of Apidaecin Analogs: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel therapeutic agents, proline-rich antimicrobial peptides (PrAMPs) have emerged as a promising class of compounds. Among these, apidaecin analogs have demonstrated significant potential due to their potent in vivo activity and unique mechanism of action. This guide provides an objective comparison of the in vivo performance of key this compound analogs, supported by experimental data, to aid in the evaluation of their therapeutic utility.

Executive Summary

This compound analogs, particularly Api88 and its more serum-stable derivative Api137, have shown remarkable efficacy in murine models of systemic infections caused by Escherichia coli and Klebsiella pneumoniae.[1] These peptides exert their antibacterial effect by inhibiting protein synthesis, a mechanism distinct from many current antibiotics. While direct in vivo comparative data against a broad spectrum of standard-of-care antibiotics is still emerging, the available evidence suggests that this compound analogs are potent therapeutic candidates, especially for infections caused by multidrug-resistant Gram-negative pathogens.

Comparative In Vivo Efficacy

The in vivo efficacy of this compound analogs has been predominantly evaluated in murine sepsis models. The following tables summarize the key findings from these studies, comparing the performance of different this compound analogs and other PrAMPs.

Table 1: In Vivo Efficacy of this compound Analogs and Comparators in a Murine Peritoneal Sepsis Model with E. coli ATCC 25922 [1]

CompoundDosage (mg/kg)Administration RouteDosing RegimenOutcome
Api137 0.6Intraperitoneal3 times (1h, 4h, 8h post-infection)100% survival
Api88 1.25Intraperitoneal3 times (1h, 4h, 8h post-infection)100% survival
Onc72 5.0Intraperitoneal3 times (1h, 4h, 8h post-infection)100% survival
Onc112 2.5Intraperitoneal3 times (1h, 4h, 8h post-infection)100% survival

Table 2: In Vivo Efficacy of this compound Analogs against a Multidrug-Resistant, KPC-Producing Klebsiella pneumoniae Strain in a Murine Sepsis Model

CompoundDosage (mg/kg)Administration RouteDosing RegimenOutcome
Api88 2.5, 5, 10Intraperitoneal3 times dailySignificant reduction in bacterial counts (≥5 log10 units) and increased survival rates
Onc72 2.5, 5Intraperitoneal3 times dailySignificant reduction in bacterial counts (≥5 log10 units) and increased survival rates

Pharmacokinetic Profiles

The pharmacokinetic properties of this compound analogs are a critical determinant of their in vivo efficacy. Key parameters for Api88 and Api137 are presented below.

Table 3: Pharmacokinetic Parameters of this compound Analogs in Mice [1]

CompoundDose (mg/kg)Administration RouteCmax (µg/mL)t1/2 (min)
Api88 5Intravenous~1.0~5
Api137 5Intravenous~0.4~60
Api88 20Intraperitoneal~4.111
Api137 20Intraperitoneal~3.617

Toxicity Profile

A significant advantage of this compound analogs is their favorable safety profile, with studies indicating low toxicity in vivo.

Table 4: In Vivo Toxicity of Api137 in Mice [1]

Dose (mg/kg)Administration RouteDosing RegimenObserved Effects
20, 40, 80Intraperitoneal4 times daily (0, 3, 7, 24h)No adverse side effects
120Intraperitoneal4 times daily (0, 3, 7, 24h)Signs of discomfort and decreased mobility for up to 20 min post-administration, with full recovery. All mice survived.

Mechanism of Action

This compound and its analogs belong to the class of proline-rich antimicrobial peptides (PrAMPs) that act by inhibiting protein synthesis.[1] Their mechanism involves entering the bacterial cell and binding to the 70S ribosome, thereby interfering with the translation process.[1] This intracellular mode of action differentiates them from many antibiotics that target the cell wall or membrane.

cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Ribosome 70S Ribosome Inner_Membrane->Ribosome Translocation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Apidaecin_Analog This compound Analog Apidaecin_Analog->Outer_Membrane Uptake

Proposed mechanism of action for this compound analogs.

Experimental Protocols

Murine Peritoneal Sepsis Model for Efficacy Studies[1]
  • Animal Model: Female NMRI mice (6-7 weeks old, 24-32 g).

  • Infection: Intraperitoneal injection of E. coli ATCC 25922 (9 x 10^5 bacteria) in the presence of 2.5% (w/v) mucin.

  • Treatment: this compound analogs (Api88, Api137) or comparator peptides were administered intraperitoneally at specified doses and time points post-infection (e.g., 1, 4, and 8 hours).

  • Outcome Measurement: Survival of the mice was monitored for a specified period (e.g., 5 days).

Start Start Infection Induce Peritoneal Sepsis in Mice (E. coli) Start->Infection Treatment Administer this compound Analog or Control (i.p.) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Endpoint: Survival Data Monitoring->Endpoint

Workflow for in vivo efficacy testing of this compound analogs.
Acute Toxicity Study[1]

  • Animal Model: Female NMRI mice (7 weeks old, 24-32 g).

  • Administration: this compound analog (e.g., Api137) was administered intraperitoneally at various doses (e.g., 20, 40, 80, 120 mg/kg).

  • Dosing Regimen: Four times daily at 0, 3, 7, and 24 hours.

  • Observation: Mice were observed for signs of adverse effects and mortality over a period of 5 days.

Comparison with Standard-of-Care Antibiotics

While direct head-to-head in vivo comparative studies are limited, the efficacy of this compound analogs can be contextualized by considering the performance of standard-of-care antibiotics against similar pathogens. For instance, in a murine infection model with a carbapenemase-producing K. pneumoniae strain, both Api88 and Onc72 demonstrated significant bactericidal activity. This is particularly relevant given the challenges in treating infections caused by such resistant organisms with conventional antibiotics.

Further research is warranted to directly compare the in vivo efficacy, pharmacokinetics, and toxicity of this compound analogs with antibiotics such as polymyxins (e.g., colistin), carbapenems (e.g., meropenem), and newer β-lactam/β-lactamase inhibitor combinations (e.g., ceftazidime-avibactam) against a broader range of clinically relevant Gram-negative pathogens.

Conclusion and Future Directions

This compound analogs, particularly Api137, represent a promising new class of therapeutics for combating multidrug-resistant Gram-negative infections. Their potent in vivo efficacy, favorable safety profile, and distinct mechanism of action make them attractive candidates for further development. Future research should focus on:

  • Direct comparative in vivo studies: Head-to-head comparisons with a wider range of standard-of-care antibiotics are crucial to definitively establish their therapeutic positioning.

  • Spectrum of activity: In vivo evaluation against a broader panel of Gram-negative pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii, is needed.

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling: More sophisticated PK/PD studies will help optimize dosing regimens to maximize efficacy and minimize the potential for resistance development.

The continued investigation of this compound analogs holds significant promise for addressing the urgent unmet medical need for new treatments against multidrug-resistant bacterial infections.

References

A Comparative Guide to Apidaecin Isoforms for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of different apidaecin isoforms, a class of proline-rich antimicrobial peptides (PR-AMPs) with significant therapeutic potential against Gram-negative pathogens. The information presented herein is supported by experimental data to aid in the selection and development of promising drug candidates.

Structural Comparison of this compound Isoforms

Apidaecins are small, cationic peptides of 18 amino acids isolated from honeybees (Apis mellifera). Several natural isoforms have been identified, with this compound 1b being the most abundant. These peptides are characterized by a high content of proline and arginine residues, which contribute to their unique structural and functional properties.

Table 1: Amino Acid Sequences of Selected this compound Isoforms and Analogues

PeptideSequenceModifications
This compound 1aGNNRPV YIPQPRPPHPRI -
This compound 1bGNNRPV YIPQPRPPHPRL -
This compound 2GNNRPI YIPQPRPPHPRL -
Api88GNNRPVYIPQPRPPHPRL-NH₂C-terminal amidation
Api134GNNRPVYIPQPRPPHO L-NH₂Arg17 to Ornithine (O) substitution, C-terminal amidation
Api137Gu-ONNRPVYIPRPRPPHPRL-OHN-terminal tetramethylguanidino group, Gly1 to Ornithine (O) substitution
Api155GNNRPVYIPQPRPPHhRL-NH₂Arg17 to Homoarginine (hR) substitution, C-terminal amidation

Structural studies, primarily using circular dichroism (CD) spectroscopy, suggest that apidaecins do not adopt a classical α-helical or β-sheet structure in aqueous solutions. Instead, they are thought to exist in a flexible, random coil conformation or a polyproline II (PPII) helix. This extended conformation is believed to be crucial for their mechanism of action, which involves binding to the bacterial ribosome. The cryo-EM structure of the synthetic analogue Api137 bound to the E. coli 70S ribosome shows the peptide in an extended conformation within the ribosomal exit tunnel[1].

Comparative Performance Data

The therapeutic potential of this compound isoforms is evaluated based on their antimicrobial efficacy, toxicity to mammalian cells, and stability in biological fluids.

Antimicrobial Activity

Apidaecins exhibit potent and specific activity against a range of Gram-negative bacteria, including clinically relevant species like Escherichia coli and Pseudomonas aeruginosa. They are generally inactive against Gram-positive bacteria and fungi. Their mechanism of action involves entering the bacterial cell and inhibiting protein synthesis by binding to the 70S ribosome.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Isoforms against Gram-Negative Bacteria

PeptideEscherichia coli ATCC 25922 (µg/mL)Pseudomonas aeruginosa DSM 9644 (µg/mL)Klebsiella pneumoniae DSM 11678 (µg/mL)
This compound 1b0.5 - 1.5[2]Not widely reportedNot widely reported
Api880.5[3]8[3]4[3]
Api1342[3]64[3]>128[3]
Api1370.5[3]16[3]8[3]
Api1551[3]32[3]16[3]
Hemolytic Activity and Cytotoxicity

A critical requirement for systemic antimicrobial agents is low toxicity towards mammalian cells. This compound isoforms have consistently demonstrated negligible hemolytic activity against human red blood cells and low cytotoxicity against various human cell lines.

Table 3: Hemolytic Activity and Cytotoxicity of this compound Isoforms

PeptideHemolytic Activity (% lysis at 100 µg/mL)Cytotoxicity (Cell Line)
This compound 1b< 5%[2]Not widely reported
Api88Not reportedNon-toxic up to 100 µg/mL (HEK293, HepG2)[3]
Api134Non-hemolytic[3]Non-toxic (HEK293, HepG2)[3]
Api137Non-hemolytic[3]Non-toxic (HEK293, HepG2)[3]
Api155Non-hemolytic[3]Non-toxic (HEK293, HepG2)[3]
Serum Stability

The in vivo efficacy of antimicrobial peptides is often limited by their susceptibility to proteolytic degradation in serum. Synthetic modifications to the this compound sequence have been shown to significantly enhance their serum stability.

Table 4: Serum Stability of this compound Isoforms and Analogues

PeptideHalf-life in 25% Mouse Serum
This compound 1b~254 min[3]
Api88~10 min[3]
Api134~4 h[3]
Api137~6 h[3]
Api155~3 h[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

  • Preparation of Peptide Solutions: Prepare a stock solution of the this compound isoform in sterile deionized water or 0.01% acetic acid. Perform serial two-fold dilutions in a 96-well polypropylene plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Dilution Serial Dilution of this compound Inoculation Inoculate 96-well plate Peptide_Dilution->Inoculation Bacterial_Culture Bacterial Inoculum Preparation Bacterial_Culture->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Plate Observe for Bacterial Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolysis Assay

This assay measures the lytic activity of this compound isoforms against red blood cells.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 800 x g for 10 minutes). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Assay Setup: In a 96-well plate, add serial dilutions of the this compound isoform in PBS. Add the 2% RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBC_Prep Prepare 2% RBC Suspension Mix Mix RBCs and Peptides in 96-well plate RBC_Prep->Mix Peptide_Dilutions Prepare Peptide Dilutions Peptide_Dilutions->Mix Incubate Incubate at 37°C for 1h Mix->Incubate Centrifuge Centrifuge Plate Incubate->Centrifuge Measure_Abs Measure Absorbance at 540 nm Centrifuge->Measure_Abs Calculate Calculate % Hemolysis Measure_Abs->Calculate

Workflow for the Hemolysis Assay.
Circular Dichroism (CD) Spectroscopy

This technique is used to analyze the secondary structure of this compound isoforms.

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Use a quartz cuvette with a path length of 1 mm. Set the spectrometer to scan from 190 to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: The resulting spectrum, typically plotted as mean residue ellipticity [θ] versus wavelength, can be used to estimate the secondary structure content. A strong negative band around 198 nm is characteristic of a random coil or polyproline II helix conformation.

Conclusion

The comparative analysis of this compound isoforms reveals a promising class of antimicrobial peptides with potent activity against Gram-negative bacteria and a favorable safety profile. While natural isoforms like this compound 1b are effective, synthetic analogues such as Api137 demonstrate significantly improved serum stability, a key attribute for in vivo applications. The lack of a defined lytic secondary structure, as indicated by CD spectroscopy, is consistent with their intracellular mechanism of action and low hemolytic activity. Further research and development focusing on optimizing the pharmacokinetic properties of these peptides could lead to novel therapeutics for combating multidrug-resistant infections.

References

Assessing the Cytotoxicity of Apidaecin on Mammalian Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of apidaecin, a proline-rich antimicrobial peptide (PrAMP), on various mammalian cell lines. The data presented herein is compiled from multiple studies to offer an objective overview of this compound's performance against other antimicrobial peptides and to provide detailed experimental context.

Low Intrinsic Cytotoxicity of this compound on Mammalian Cells

This compound and its analogs generally exhibit low to negligible cytotoxicity against a range of mammalian cell lines. This low toxicity is a key characteristic of proline-rich antimicrobial peptides, which primarily target intracellular components of bacteria and do not readily cross the membranes of mammalian cells[1][2][3]. Studies have consistently shown high cell viability even at substantial concentrations of native this compound and its optimized analogs, such as Api88 and Api137[4][5].

One study reported that native this compound 1b, along with other PrAMPs like drosocin, oncocin, and pyrrhocoricin, did not impact the viability of HeLa and SH-SY5Y cells at concentrations up to 600 µg/ml[1]. Another investigation found that the this compound analogs Api134, Api137, and Api155 were not toxic to HEK293, HepG2, HeLa, and SH-SY5Y cells[4].

However, when this compound is artificially delivered into the cytoplasm of mammalian cells using a cell-penetrating peptide like penetratin, a dose-dependent cytotoxic effect is observed. For these penetratin-apidaecin constructs, the half-maximal inhibitory concentration (IC50) was found to be approximately 40 µmol/L in both HeLa and SH-SY5Y cells[1]. This indicates that while the peptide has the potential for intracellular toxicity, its inability to passively traverse mammalian cell membranes is the primary factor for its low cytotoxic profile.

Comparative Cytotoxicity of this compound and Other Antimicrobial Peptides

To provide a clear perspective on this compound's safety profile, the following table summarizes its cytotoxicity in comparison to other proline-rich antimicrobial peptides and the lytic peptide, melittin.

Peptide/AnalogCell LineAssayConcentrationResultReference
This compound 1b (Native) HeLa, SH-SY5YMTT600 µg/mLNo effect on cell viability[1]
Api134, Api137, Api155 (Analogs) HEK293, HepG2, HeLa, SH-SY5YMTT0.6 g/L, 2 g/LNot toxic[4]
Penetratin-Apidaecin 1b HeLa, SH-SY5YMTT~40 µmol/LIC50 [1]
Oncocin (Native) HeLa, SH-SY5YMTT600 µg/mLNo effect on cell viability[1]
Penetratin-Oncocin HeLaMTT~100 µmol/LReduced viability to ~60%[1]
Drosocin (Native) HeLa, SH-SY5YMTT600 µg/mLNo effect on cell viability[1]
Penetratin-Drosocin HeLaMTT~100 µmol/LReduced viability to ~30%[1]
Pyrrhocoricin (Native) HeLa, SH-SY5YMTT600 µg/mLNo effect on cell viability[1]
Penetratin-Pyrrhocoricin HeLaMTT~100 µmol/LReduced viability to ~40%[1]
Melittin Human Bronchial Epithelial (BEAS-2B)MTS≥ 5 µMStrong cytotoxicity[6]
Melittin HeLaMTS2.5 µMReduced viability to 60%[6]

Experimental Protocols

Cell Viability Assessment by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The protocol outlined below is a standard procedure adapted from multiple sources[1][4][7][8][9][10].

Materials:

  • Mammalian cells of interest (e.g., HEK293, HeLa, HepG2, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound or other peptides for testing

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptides in serum-free culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired peptide concentrations. Include untreated control wells (medium only) and positive control wells (e.g., a known cytotoxic agent like Triton X-100).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or by placing the plate on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in assessing cytotoxicity and the potential, albeit limited, cellular response to intracellular this compound, the following diagrams have been generated using Graphviz.

A typical experimental workflow for assessing cell cytotoxicity using the MTT assay.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 intracellular_stress Intracellular Stress bcl2_proteins Bcl-2 Family Regulation intracellular_stress->bcl2_proteins mom_perm Mitochondrial Outer Membrane Permeabilization bcl2_proteins->mom_perm cytochrome_c Cytochrome c Release mom_perm->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis This compound Intracellular this compound (if delivered artificially) This compound->intracellular_stress

Simplified overview of apoptotic signaling pathways potentially activated by intracellular stress.

Concluding Remarks

References

A Comparative Guide to Validating Apidaecin's Target Engagement in Live Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of apidaecin, a proline-rich antimicrobial peptide (PR-AMP), in live bacteria. We present supporting experimental data, detailed protocols for key validation techniques, and a comparative analysis with alternative antimicrobial peptides.

Executive Summary

This compound and its analogs are potent antimicrobial peptides that inhibit bacterial protein synthesis by targeting the ribosome. Specifically, this compound binds to the nascent peptide exit tunnel of the 70S ribosome, trapping release factors and stalling translation at the stop codon.[1][2] This unique mechanism of action makes it a promising candidate for novel antibiotic development. Validating the direct interaction of this compound with its ribosomal target in a cellular context is crucial for understanding its efficacy and for the development of improved derivatives. This guide explores and compares various experimental approaches to achieve this, providing quantitative data to support the comparison.

Quantitative Comparison of this compound and Alternatives

The antimicrobial activity and ribosome binding affinity of this compound and other proline-rich antimicrobial peptides are critical parameters for their evaluation. The following tables summarize the Minimum Inhibitory Concentrations (MIC) against various bacterial strains and the dissociation constants (Kd) for ribosome binding.

Table 1: Minimum Inhibitory Concentration (MIC) of Proline-Rich AMPs against Gram-Negative Bacteria (μg/mL)

PeptideEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeSalmonella Typhimurium
This compound Ia 0.5 - 4[3]>256[3]16[3]32[3]
Oncocin 1 - 8[3]>64[3]4 - 16[3]4 - 16[3]
Bac7 (1-35) 0.25 - 2[3]>128[3]1 - 8[3]0.5 - 4[3]
Drosocin 0.5 - 4[3]>128[3]2 - 16[3]1 - 8[3]
Pyrrhocoricin 1 - 8[3]>128[3]4 - 32[3]2 - 16[3]

Table 2: Ribosome Binding Affinity of this compound Analogs and Other PR-AMPs to E. coli Ribosomes

PeptideDissociation Constant (Kd) in µmol/LReference
Api137 (this compound analog) 0.198 - 0.382[4]
Api805 (this compound analog) 0.515 - 0.557[4]
Onc112 (Oncocin analog) 0.027 - 0.051[4]
Drosocin Significantly lower affinity than Api137 and Api805[4]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action involves a series of steps leading to the inhibition of protein synthesis. The following diagram illustrates this pathway.

cluster_0 Bacterial Cell Apidaecin_ext This compound (extracellular) Transport Uptake via SbmA transporter Apidaecin_ext->Transport Apidaecin_int This compound (intracellular) Transport->Apidaecin_int Binding Binds to Nascent Peptide Exit Tunnel Apidaecin_int->Binding Ribosome 70S Ribosome at Stop Codon Ribosome->Binding Trapping Traps Release Factors (RF1/RF2) Binding->Trapping Stalling Ribosome Stalling Trapping->Stalling Inhibition Inhibition of Protein Synthesis Termination Stalling->Inhibition Death Bacterial Growth Arrest Inhibition->Death cluster_workflow In Vitro Translation Inhibition Assay Workflow A Prepare Cell-Free Translation System B Set up Reaction with Reporter Template A->B C Add this compound/ Control Peptides B->C D Incubate at 37°C C->D E Measure Reporter Activity D->E F Determine IC50 E->F cluster_workflow CETSA Workflow A Bacterial Cell Culture + this compound/Vehicle B Heat Shock across Temperature Gradient A->B C Cell Lysis B->C D Centrifugation to Pellet Aggregates C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Soluble Ribosomal Proteins (Western/MS) E->F G Plot Melting Curve & Determine Thermal Shift F->G cluster_workflow Pull-Down Assay Workflow A Biotinylated this compound + Bacterial Lysate B Incubate to Form Complexes A->B C Add Streptavidin Beads to Capture Complexes B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins (SDS-PAGE/Mass Spec) E->F cluster_workflow Fluorescence Microscopy Workflow A Label this compound with Fluorescent Dye B Incubate Labeled this compound with Live Bacteria A->B C Wash to Remove Unbound Peptide B->C D Optional Counterstaining (Membrane, DNA) C->D E Image with Fluorescence Microscope D->E F Analyze Subcellular Localization E->F

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, a thorough risk assessment should be conducted. All personnel handling apidaecin must be trained on its potential hazards and the disposal protocols outlined below.

Personal Protective Equipment (PPE):

  • Gloves: Always wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from splashes.[1]

  • Lab Coat: A standard laboratory coat should be worn at all times to protect skin and clothing.[1]

In Case of a Spill:

  • Alert personnel in the immediate vicinity.

  • Contain the spill using absorbent materials. For liquid spills, use sand or vermiculite. For solid spills, gently sweep to avoid creating dust.[1]

  • Place all contaminated materials into a clearly labeled, sealed container designated for hazardous waste.[1]

  • Thoroughly clean the spill area with an appropriate disinfectant.[1]

  • Ventilate the area once the cleanup is complete.[1]

Waste Segregation and Disposal Procedures

Proper segregation of waste at the point of generation is a critical first step. Three primary waste streams should be established for this compound-contaminated materials: solid waste, liquid waste, and sharps waste.

1. Solid Waste Disposal:

This category includes unused or expired lyophilized this compound, contaminated personal protective equipment (gloves, wipes), weigh boats, and other lab consumables.[1][3]

  • Procedure:

    • Collect all solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1] High-density polyethylene (HDPE) containers are generally suitable.

    • Keep the container sealed when not in use.

    • Once the container is full, it should be disposed of through your institution's biohazardous or chemical waste program, which typically involves incineration or other approved chemical treatment methods.[3]

2. Liquid Waste Disposal:

This stream includes this compound solutions, used cell culture media containing this compound, and waste from processes like high-performance liquid chromatography (HPLC).

  • Procedure for Aqueous Solutions:

    • Inactivation: Treat liquid waste containing this compound with a 10% bleach solution (final sodium hypochlorite concentration of 0.5-1.0%) for a minimum contact time of 30 minutes to deactivate the peptide's biological activity.[1]

    • pH Neutralization: After inactivation, neutralize the pH of the solution before final disposal.[1]

    • Disposal: Following inactivation and neutralization, some aqueous waste may be suitable for drain disposal, provided it complies with local wastewater regulations. Always flush with a large volume of water.[1] However, it is crucial to consult and adhere to your institution's specific guidelines, as some may prohibit the drain disposal of any chemical waste.[3][4]

  • Procedure for Solvent-Based Waste:

    • Collect liquid waste containing organic solvents in a separate, compatible, and clearly labeled hazardous waste container.[1]

    • Do not mix chlorinated and non-chlorinated solvents.[1]

    • This waste must be disposed of through your institution's hazardous waste program.[1]

3. Sharps Waste Disposal:

This includes any needles, syringes, pipette tips, and broken glassware that have come into contact with this compound.

  • Procedure:

    • Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.[1]

    • The container should be clearly labeled as "Biohazardous and Chemically Contaminated Sharps."[1]

    • Do not overfill the sharps container.

    • Once full, seal the container and arrange for disposal through the institutional biohazardous waste stream, which typically involves autoclaving followed by incineration.[1]

Quantitative Data for Decontamination and Disposal

Waste TypeDecontamination/Inactivation MethodQuantitative ParametersFinal Disposal Route
Liquid this compound Waste Chemical Inactivation with Bleach10% bleach solution (0.5-1.0% final sodium hypochlorite concentration), 30-minute minimum contact time.[1]After neutralization, drain disposal may be permissible if compliant with local regulations; otherwise, hazardous waste collection.[1]
Contaminated Labware Soaking in Decontaminating Solution1% sodium hypochlorite solution for a 30-minute soak, or a 1% (m/v) enzymatic detergent solution.[1]After decontamination, labware can be washed thoroughly with laboratory detergent and rinsed with purified water.[1]

Experimental Protocols

While specific experimental protocols for this compound disposal are not detailed in the provided search results, the general procedure for inactivating antimicrobial peptides in a laboratory setting can be outlined as follows:

Protocol for Inactivation of Aqueous this compound Waste:

  • Preparation: Working in a well-ventilated area and wearing appropriate PPE, measure the volume of the aqueous this compound waste to be treated.

  • Inactivation: For every 9 parts of peptide waste solution, add 1 part of a fresh, undiluted household bleach solution (typically 5-10% sodium hypochlorite) to achieve a final concentration of at least 0.5% sodium hypochlorite.

  • Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.

  • Neutralization: After the 30-minute contact time, check the pH of the solution. Neutralize the solution by adding an appropriate acid or base (e.g., sodium bisulfite to neutralize chlorine, followed by acid/base adjustment) until the pH is within the range permitted for drain disposal by your local regulations (typically between 6.0 and 9.0).

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local wastewater regulations, typically by flushing down the drain with a large volume of water. If drain disposal is not permitted, collect the neutralized waste in a labeled hazardous waste container.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the proper procedures, the following workflow diagrams illustrate the decision-making process for this compound waste disposal.

This compound Waste Disposal Workflow Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., vials, PPE, powder) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions, media) Waste_Type->Liquid_Waste Liquid Sharps_Waste Sharps Waste (e.g., needles, pipette tips) Waste_Type->Sharps_Waste Sharps Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Leak-Proof Container Liquid_Waste->Collect_Liquid Collect_Sharps Collect in Labeled Puncture-Resistant Sharps Container Sharps_Waste->Collect_Sharps Dispose_Solid Dispose via Institutional Chemical/Biohazardous Waste Program Collect_Solid->Dispose_Solid Inactivate_Liquid Inactivate Liquid Waste (e.g., 10% Bleach Solution) Collect_Liquid->Inactivate_Liquid Dispose_Sharps Dispose via Institutional Biohazardous Waste Program (Autoclave/Incinerate) Collect_Sharps->Dispose_Sharps Neutralize_Liquid Neutralize pH Inactivate_Liquid->Neutralize_Liquid Check_Regulations Check Local Wastewater Regulations Neutralize_Liquid->Check_Regulations Drain_Disposal Drain Disposal with Copious Amounts of Water Check_Regulations->Drain_Disposal Permitted Hazardous_Liquid_Disposal Dispose via Institutional Hazardous Waste Program Check_Regulations->Hazardous_Liquid_Disposal Not Permitted

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these rigorous disposal procedures, you contribute to a safer laboratory environment and ensure the responsible management of potent biological molecules like this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Apidaecin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with apidaecin. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with institutional and regulatory standards. While this compound is a naturally derived peptide with a low toxicity profile, it is imperative to handle all research chemicals with a thorough understanding of potential hazards and mitigation strategies.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is non-negotiable when handling this compound in both lyophilized powder and solution forms. The following table summarizes the required PPE and its specific application.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors.[1][2]
Face ShieldRecommended when there is a high risk of splashing, particularly during the initial reconstitution of lyophilized powder.[2]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are standard.[1][2] For extended contact or when handling concentrated solutions, consider double-gloving. Change gloves immediately if they become contaminated.[1]
Respiratory Protection Dust Respirator/MaskNecessary when working with lyophilized powder to avoid inhalation of fine particles.[1][2] All handling of powdered this compound should be performed in a chemical fume hood or a biosafety cabinet.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures the quality of the peptide. The following workflow outlines the key procedural steps.

cluster_receiving Receiving and Storage cluster_handling Handling and Reconstitution cluster_use_storage Experimental Use and Short-Term Storage cluster_disposal Disposal receiving Receiving storage Long-term Storage (-20°C or -80°C) receiving->storage Store immediately equilibration Equilibrate to Room Temperature storage->equilibration reconstitution Reconstitution (in fume hood) equilibration->reconstitution aliquoting Aliquoting reconstitution->aliquoting experimental_use Experimental Use aliquoting->experimental_use short_term_storage Short-term Storage (Refrigerated) aliquoting->short_term_storage Store aliquots waste_segregation Waste Segregation experimental_use->waste_segregation short_term_storage->experimental_use disposal EH&S Pickup waste_segregation->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols: Reconstitution of Lyophilized this compound

Proper reconstitution is crucial for the biological activity of this compound.[4] The following protocol provides a step-by-step guide for dissolving lyophilized peptide powder.

Materials:

  • Vial of lyophilized this compound

  • Appropriate sterile solvent (e.g., sterile distilled water, PBS)

  • Sterile syringes or pipettes

  • Alcohol swabs

  • Vortex mixer (optional)

  • Centrifuge (optional)

Procedure:

  • Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent moisture condensation.[5][6]

  • Sanitize: Clean the rubber stopper of the vial with an alcohol swab.[5]

  • Solvent Addition: Using a sterile syringe or pipette, slowly add the calculated volume of the desired solvent down the side of the vial.[5]

  • Dissolution: Gently swirl the vial or use a vortex mixer on a low setting to dissolve the peptide completely.[4][5] Avoid vigorous shaking, as this can cause aggregation or degradation.[4][5]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound into single-use volumes for storage.[7]

Disposal Plan: Ensuring a Safe and Compliant Laboratory

All materials that have come into contact with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.[1][8] Never dispose of peptide waste down the drain or in the regular trash.[1][9]

Waste TypeDisposal Procedure
Solid Waste (e.g., gloves, pipette tips, empty vials) Collect in a designated, clearly labeled, leak-proof hazardous waste container.[2][9]
Liquid Waste (e.g., unused this compound solutions) Collect in a separate, sealed, and clearly labeled hazardous waste container.[2][9]

Decontamination:

  • All work surfaces should be decontaminated after handling this compound.

  • Reusable equipment should be thoroughly cleaned according to standard laboratory procedures.

Institutional Compliance:

  • Coordinate with your institution's Environmental Health and Safety (EH&S) department for scheduled pickups of hazardous waste.[1]

  • Always follow your institution's specific protocols for chemical waste disposal.[8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.